Product packaging for 1-Propionyl-4-piperidinecarboxylic acid(Cat. No.:CAS No. 117705-17-6)

1-Propionyl-4-piperidinecarboxylic acid

Cat. No.: B043984
CAS No.: 117705-17-6
M. Wt: 185.22 g/mol
InChI Key: XLUKLCQSTIHHLD-UHFFFAOYSA-N
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Description

1-Propionyl-4-piperidinecarboxylic acid is a high-value piperidine derivative that serves as a critical synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound features a carboxylic acid group and a propionyl amide on the piperidine ring, making it a versatile scaffold for the design and synthesis of novel bioactive molecules. Its primary research value lies in its application as a key precursor for the development of pharmaceutical candidates, particularly those targeting the central nervous system (CNS), such as sigma receptor ligands, and other therapeutically relevant proteins. The molecule's structure allows for further functionalization at both the acid and amide positions, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. It is an essential tool for chemists exploring new chemical entities in areas like neuropharmacology and oncology research, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. Strictly for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B043984 1-Propionyl-4-piperidinecarboxylic acid CAS No. 117705-17-6

Properties

IUPAC Name

1-propanoylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUKLCQSTIHHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350649
Record name 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117705-17-6
Record name 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 1-Propionyl-4-piperidinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Propionyl-4-piperidinecarboxylic acid. The information is compiled from predictive models and established experimental methodologies for similar chemical entities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's behavior and characteristics.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that a significant portion of this data is derived from computational predictions and awaits experimental verification.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃N/A
Molecular Weight 185.22 g/mol N/A
Predicted Boiling Point 381.4 ± 35.0 °C[1]
Predicted Density 1.175 ± 0.06 g/cm³[1]
Predicted pKa 4.47 ± 0.20[1]
Purity 95%[2]

Note: Experimental determination of properties such as melting point and solubility in various solvents is crucial for a complete physicochemical profile and is recommended for future studies.

Experimental Protocols

While specific experimental data for this compound is limited, the following are detailed methodologies for determining key physicochemical parameters, adapted from standard laboratory practices for similar carboxylic acid and piperidine derivatives.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a molecule's ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. A reliable method for its determination is potentiometric titration.[3][4][5]

Materials and Equipment:

  • This compound sample

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).[3]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and begin gentle stirring. Immerse the calibrated pH electrode into the solution.

  • Titration: Gradually add the standardized 0.1 M NaOH solution from the burette in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition.

  • Endpoint Determination: Continue the titration past the equivalence point, which is the point of the most rapid pH change.

  • Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and a widely accepted technique for its experimental determination.[6][7][8][9]

Materials and Equipment:

  • This compound sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing a known volume of the second phase.

  • Equilibration: Shake the mixture for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the pKa of this compound using potentiometric titration.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Start prep_sample Prepare Aqueous Solution of Compound start->prep_sample setup Assemble Titration Apparatus prep_sample->setup prep_titrant Standardize 0.1M NaOH prep_titrant->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Add NaOH Titrant Incrementally setup->titrate record_ph Record pH after each Addition titrate->record_ph Stabilize record_ph->titrate Continue until past equivalence plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve find_equivalence Determine Equivalence Point plot_curve->find_equivalence calc_pka Calculate pKa at Half-Equivalence Point find_equivalence->calc_pka end_node End calc_pka->end_node

Caption: Workflow for pKa determination by potentiometric titration.

Logical Relationship of Physicochemical Properties

The physicochemical properties of a molecule are interconnected and influence its overall behavior in a biological system. The following diagram illustrates some of these fundamental relationships.

Physicochemical_Properties cluster_properties Core Properties cluster_influence Biological Influence pka pKa solubility Solubility pka->solubility affects absorption Absorption pka->absorption governs ionization for logp logP logp->solubility influences permeability Membrane Permeability logp->permeability correlates with solubility->absorption impacts distribution Distribution permeability->absorption enables permeability->distribution facilitates

References

Spectroscopic Profile of 1-Propionyl-4-piperidinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propionyl-4-piperidinecarboxylic acid, a derivative of isonipecotic acid, represents a key structural motif in medicinal chemistry and drug discovery. Its unique combination of a carboxylic acid function and a propionylated piperidine ring makes it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a comprehensive, publicly available experimental dataset for this specific molecule is limited, this guide leverages spectral data from closely related analogs to provide a robust, predicted spectroscopic profile. Detailed experimental protocols for acquiring such data are also presented, along with a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound and its close analogs. The predictions for the target molecule are derived from the established chemical shift ranges, functional group frequencies, and fragmentation patterns observed in similar structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~12.0 - 10.0br s1H-COOHThe acidic proton of the carboxylic acid is expected to be a broad singlet, highly deshielded. Its chemical shift can be concentration and solvent dependent.
~4.2 - 3.8m2HPiperidine H2 (axial & equatorial)Protons adjacent to the nitrogen atom are deshielded. The propionyl group will influence their chemical shift compared to the unsubstituted piperidine. Due to the amide bond, restricted rotation may be observed.
~3.2 - 2.8m2HPiperidine H6 (axial & equatorial)Similar to H2 protons, these are adjacent to the nitrogen and will be in a complex multiplet.
~2.5 - 2.2m1HPiperidine H4The proton at the 4-position, attached to the same carbon as the carboxylic acid group.
~2.3q2H-C(=O)CH₂CH₃The methylene protons of the propionyl group, appearing as a quartet due to coupling with the adjacent methyl group.
~2.0 - 1.6m4HPiperidine H3 & H5The remaining piperidine ring protons, expected to be in a complex multiplet region.
~1.1t3H-C(=O)CH₂CH₃The terminal methyl protons of the propionyl group, appearing as a triplet due to coupling with the adjacent methylene group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)AssignmentNotes
~175 - 170-COOHThe carbonyl carbon of the carboxylic acid is expected in this region.
~172 - 168-C(=O)CH₂CH₃The carbonyl carbon of the propionyl amide group.
~45 - 40Piperidine C2/C6The carbons adjacent to the nitrogen atom. Due to the amide linkage, two distinct signals may be observed due to slowed rotation around the N-C=O bond.
~40 - 35Piperidine C4The carbon bearing the carboxylic acid group.
~28 - 24-C(=O)CH₂CH₃The methylene carbon of the propionyl group.
~30 - 25Piperidine C3/C5The remaining piperidine ring carbons.
~10 - 8-C(=O)CH₂CH₃The terminal methyl carbon of the propionyl group.
Table 3: Predicted IR Spectral Data for this compound
Wavenumber (cm⁻¹)IntensityAssignmentNotes
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid)A very broad absorption is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
2950 - 2850MediumC-H stretch (Aliphatic)C-H stretching vibrations of the piperidine ring and the propionyl group.
~1730 - 1700StrongC=O stretch (Carboxylic acid)The carbonyl stretch of the carboxylic acid. Its position can be influenced by hydrogen bonding.
~1640 - 1620StrongC=O stretch (Amide)The amide I band of the propionyl group. This is a strong and characteristic absorption.
~1450 - 1350MediumC-H bend (Aliphatic)Bending vibrations for the CH₂ and CH₃ groups.
~1300 - 1200StrongC-O stretch (Carboxylic acid)The C-O single bond stretching of the carboxylic acid.
~1200 - 1100MediumC-N stretchThe stretching vibration of the carbon-nitrogen bond in the piperidine ring.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/z (Mass-to-Charge Ratio)Predicted FragmentNotes
185[M]⁺ (Molecular Ion)The molecular ion peak for C₉H₁₅NO₃.
156[M - C₂H₅]⁺ or [M - CHO]⁺Loss of the ethyl group from the propionyl moiety or loss of a formyl radical.
140[M - COOH]⁺Loss of the carboxylic acid group as a radical.
128[M - C₃H₅O]⁺Fragmentation involving the propionyl group.
84[Piperidine ring fragment]⁺A common fragmentation pathway for piperidine derivatives, representing the piperidinyl cation.
57[C₃H₅O]⁺ or [C₄H₉]⁺The propionyl cation is a likely fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). The choice of solvent is critical as the chemical shifts of exchangeable protons (like the -COOH proton) are solvent-dependent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single lines for each unique carbon atom.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet) :

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Place the sample (ATR or KBr pellet) in the IR spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of approximately 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Ionization - EI) :

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis :

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection :

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • The molecular ion peak ([M]⁺) provides the molecular weight of the compound, and the fragmentation pattern provides structural information.

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis Sample 1-Propionyl-4- piperidinecarboxylic acid Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare ATR or KBr Pellet Sample->Prep_IR Prep_MS Introduce into Spectrometer Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data NMR Spectrum (¹H, ¹³C) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Data_Integration Compound 1-Propionyl-4- piperidinecarboxylic acid H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR Functional Groups (C=O, O-H, C-N) Compound->IR MS Molecular Weight & Fragmentation Pattern Compound->MS

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By leveraging data from analogous structures, researchers and scientists can gain valuable insights into the expected NMR, IR, and MS characteristics of this important chemical entity. The detailed experimental protocols and workflow visualizations further serve as a practical resource for the acquisition and interpretation of spectroscopic data in a laboratory setting. As with any analytical endeavor, it is recommended that these predicted data be confirmed with experimentally obtained spectra for definitive structural confirmation.

A Comprehensive Technical Guide to the Solubility and Stability of 1-Propionyl-4-piperidinecarboxylic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-Propionyl-4-piperidinecarboxylic acid, focusing on its solubility in common laboratory solvents and its stability under various stress conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing detailed, state-of-the-art experimental protocols for researchers to determine these crucial parameters. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for drug discovery, development, and formulation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For a carboxylic acid like this compound, solubility is expected to be highly dependent on the pH of the medium.[1][2]

Predicted Solubility Characteristics
  • In Aqueous Media: As an organic acid, the aqueous solubility of this compound is expected to be low at acidic pH and increase significantly as the pH rises above its pKa, due to the formation of the more soluble carboxylate salt.[1][3]

  • In Organic Solvents: Solubility in organic solvents will be governed by the principle of "like dissolves like."[4] Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be good solvents. Alcohols like methanol and ethanol may also serve as effective solvents. Solubility in non-polar solvents such as hexanes and toluene is expected to be limited.

Quantitative Solubility Determination

To facilitate consistent data collection, the following table templates are provided for recording experimentally determined solubility values.

Table 1: Thermodynamic Solubility of this compound in Common Laboratory Solvents at 25°C

SolventSolubility (mg/mL)Solubility (µM)Method of Analysis
Water (pH 3.0)HPLC-UV
Water (pH 7.4)HPLC-UV
MethanolHPLC-UV
EthanolHPLC-UV
AcetonitrileHPLC-UV
AcetoneHPLC-UV
Dimethyl Sulfoxide (DMSO)HPLC-UV

Table 2: Kinetic Solubility of this compound in Aqueous Buffers

Buffer SystempHKinetic Solubility (µM)Method of Detection
Phosphate Buffered Saline7.4Turbidimetry/Nephelometry
Citrate Buffer5.0Turbidimetry/Nephelometry
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[5]

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent to create a saturated solution. The presence of undissolved solid is essential to ensure equilibrium.[6]

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours). Periodically, samples can be taken to confirm that the concentration has reached a plateau.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[5][7] A calibration curve should be prepared using standards of known concentrations.[4][8]

  • Calculate the solubility in mg/mL or molarity.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_result Result prep1 Add excess compound to solvent in a vial prep2 Seal vial prep1->prep2 equil Agitate at constant temperature for 24-48 hours prep2->equil sample1 Filter supernatant equil->sample1 sample2 Dilute sample sample1->sample2 sample3 Quantify by HPLC sample2->sample3 result Calculate solubility sample3->result

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[4] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[9][10]

Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.[11]

Table 3: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionDurationObservations% Degradation
Acid Hydrolysis 0.1 M HClUp to 72 hours
Base Hydrolysis 0.1 M NaOHUp to 72 hours
Oxidation 3% H₂O₂Up to 72 hours
Thermal 60°CUp to 7 days
Photolytic ICH Q1B conditionsPer guidelines
Experimental Protocol for Forced Degradation Studies

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines[12][13]

  • HPLC system with a photodiode array (PDA) or MS detector

Procedure:

  • Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Store at a specified temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 0, 2, 8, 24, 72 hours). Neutralize the samples before analysis.[9]

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Follow the same procedure as for acid hydrolysis.[9]

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the sample solution. Store protected from light at room temperature and collect samples at various time points.[14]

  • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C). Analyze samples at various time points.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[15] A control sample should be stored in the dark under the same conditions.[15][16]

  • Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) by a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. Peak purity analysis using a PDA detector or MS is recommended.

G Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare stock solution of compound acid Acid Hydrolysis (HCl) prep->acid base Base Hydrolysis (NaOH) prep->base ox Oxidation (H₂O₂) prep->ox therm Thermal (Heat) prep->therm photo Photolytic (Light) prep->photo analyze Analyze by Stability-Indicating HPLC acid->analyze base->analyze ox->analyze therm->analyze photo->analyze eval Identify Degradants and Establish Pathways analyze->eval

References

The Piperidine Scaffold: A Versatile Moiety in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals underscores its significance as a "privileged scaffold".[1][2][3] The conformational flexibility of the piperidine ring allows for optimal interactions with a wide array of biological targets, making it a versatile building block in the design of novel therapeutic agents.[4] This technical guide provides an in-depth exploration of the pharmacological applications of piperidine derivatives, focusing on their anticancer, antiviral, antibacterial, antifungal, antimalarial, and central nervous system (CNS) activities. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Applications

Piperidine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[5][6] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways essential for tumor growth and survival.[5][7]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various piperidine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[8]
MDA-MB-231Breast (ER-)1.2 ± 0.12[8]
Compound 17aPC3Prostate0.81[8]
MGC803Gastric1.09[8]
MCF-7Breast1.30[8]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[8]
HT29Colon4.1 (GI50, µg/mL)[8]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[8]
PC-3Prostate<25 (GI50, µg/mL)[8]
Piperidone Monocarbonyl Curcumin AnaloguesHepG2, A549, Hela, MCF-7Liver, Lung, Cervical, BreastLower than cisplatin[9]
Mechanisms of Action and Signaling Pathways

The anticancer activity of piperidine derivatives is often attributed to their ability to modulate critical cellular signaling pathways. For instance, piperine and certain piperidine derivatives have been shown to activate apoptotic pathways by increasing the Bax:Bcl-2 ratio, leading to the release of mitochondrial cytochrome C and subsequent activation of caspases.[5] Some derivatives also inhibit crucial signaling pathways for cancer proliferation and survival, such as STAT-3, NF-κB, and PI3K/Akt.[5]

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Piperidine_Derivative Piperidine Derivative Bax_Bak Bax/Bak Activation Piperidine_Derivative->Bax_Bak Induces Bcl_2 Bcl-2 (Anti-apoptotic) Piperidine_Derivative->Bcl_2 Inhibits Death_Receptor Death Receptor Pro_caspase_8 Pro-caspase-8 Death_Receptor->Pro_caspase_8 Caspase_8 Caspase-8 Pro_caspase_8->Caspase_8 Pro_caspase_3 Pro-caspase-3 Caspase_8->Pro_caspase_3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl_2->Mitochondrion Apoptosome Apoptosome (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Caspase_9->Pro_caspase_3 Caspase_3 Caspase-3 (Executioner) Pro_caspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Simplified overview of apoptosis signaling pathways targeted by piperidine derivatives.

Antiviral Activity

Several piperidine derivatives have been identified as potent inhibitors of various viruses, including influenza and Human Immunodeficiency Virus (HIV).[10][11][12] Their mechanisms of action often involve interference with viral entry or replication processes.[12]

Quantitative Analysis of Antiviral Efficacy

The antiviral potency of piperidine derivatives is typically quantified by their 50% effective concentration (EC50), which is the concentration required to inhibit viral activity by 50%.

DerivativeVirus StrainCell LineEC50Reference
FZJ05Influenza A/H1N1 (A/PR/8/34)MDCKLower than ribavirin, amantadine, and rimantadine[11]
FZJ13HIV-1Cellular AssaysComparable to 3TC[11]
Compound 11eVarious Influenza A and B strainsMultiple cell linesAs low as 0.05 µM[12]
Compound 11Influenza A/H1N1MDCKInhibited replication by 2.0 log2 at 0.0650 and 0.0325 mg/mL[13]
Compound 8Influenza A/H1N1MDCKReduced viral load by 2.0 log2 at 0.035 mg/mL[13]
Experimental Workflow for Antiviral Screening

The following diagram illustrates a general workflow for screening compounds for antiviral activity.

antiviral_workflow Start Start: Compound Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity_Assay Primary_Screening Primary Antiviral Screening (e.g., CPE Reduction Assay) Start->Primary_Screening SI_Calculation Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->SI_Calculation EC50_Determination EC50 Determination Primary_Screening->EC50_Determination EC50_Determination->SI_Calculation Hit_Identification Hit Identification (High SI) SI_Calculation->Hit_Identification Secondary_Assays Secondary Assays (e.g., Plaque Reduction, RT-qPCR) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-Addition Assay) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

General workflow for in vitro antiviral drug screening.

Antimicrobial and Antifungal Applications

Piperidine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[14][15] The introduction of different substituents on the piperidine ring allows for the modulation of their antimicrobial potency.

Quantitative Analysis of Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial and antifungal efficacy of these compounds.

Derivative ClassMicroorganismMIC (µg/mL)Reference
Piperidin-4-one derivatives (1a-6a)S. aureus, E. coli, B. subtilisGood activity compared to ampicillin[14]
Thiosemicarbazone derivatives of piperidin-4-one (1b-6b)M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansSignificant antifungal activity[14]
Piperidine substituted halogenobenzenes (Compounds 3, 5, 6, 7)S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans32–512[16]
Myricetin derivatives with piperidine (Compound Z30)Xanthomonas oryzae pv. OryzaeEC50 of 2.7[15]
Myricetin derivatives with piperidine (Compound Z26)Xanthomonas axonopodis pv. CitriEC50 of 3.9[15]
Myricetin derivatives with piperidine (Compound Z26)Rhizoctonia solaniEC50 of 8.3[15]

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Piperidine-containing compounds have shown promise in this area, with some derivatives exhibiting potent activity against both chloroquine-sensitive and chloroquine-resistant strains.[16][17]

Quantitative Analysis of Antimalarial Potency

The in vitro antimalarial activity is typically expressed as the 50% inhibitory concentration (IC50) against P. falciparum.

DerivativeP. falciparum StrainIC50 (nM)Reference
Compound 12d3D7 (chloroquine-sensitive)13.64[17]
Compound 13b3D7 (chloroquine-sensitive)4.19[17]
W2 (chloroquine-resistant)13.30[17]
Compound 12aW2 (chloroquine-resistant)11.6[17]
Compound 11a3D7 (chloroquine-sensitive) and W2 (chloroquine-resistant)Good activity and high selectivity[16]

Central Nervous System (CNS) Applications

Piperidine derivatives are integral to the development of drugs targeting the CNS.[4] They are particularly prominent as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[13][18][19][20]

Quantitative Analysis of CNS Activity

The potency of piperidine derivatives as enzyme inhibitors or receptor ligands is quantified by their IC50 or Ki values, respectively.

DerivativeTargetIC50 / KiReference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)Acetylcholinesterase (AChE)IC50 = 0.56 nM[18]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) (E2020)Acetylcholinesterase (AChE)IC50 = 5.7 nM[20]
Semi-synthetic analogue 7Rat brain AChEIC50 = 7.32 µM[13]
Semi-synthetic analogue 9Rat brain AChEIC50 = 15.1 µM[13]
N-Benzyl piperidine derivative d5HDAC / AChEHDAC IC50 = 0.17 µM, AChE IC50 = 6.89 µM[21]
N-Benzyl piperidine derivative d10HDAC / AChEHDAC IC50 = 0.45 µM, AChE IC50 = 3.22 µM[21]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the pharmacological properties of piperidine derivatives.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the piperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that inhibits visible growth of a microorganism in a broth medium is determined.

Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the piperidine derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically ~5x10^5 CFU/mL).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Antimalarial SYBR Green I-based Fluorescence Assay

This assay is a high-throughput method for assessing the antimalarial activity of compounds.

Principle: The fluorescent dye SYBR Green I intercalates with double-stranded DNA. As mature erythrocytes are anucleated, the fluorescence intensity is directly proportional to the number of parasites.

Protocol:

  • Drug Plate Preparation: Prepare serial dilutions of the piperidine derivative in a 96-well plate.

  • Parasite Culture: Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1% and a 2% hematocrit.

  • Incubation: Add the parasite suspension to the drug-coated plates and incubate for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well and incubate in the dark.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control and determine the IC50 value.

Radioligand Binding Assay for CNS Receptor Affinity

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is used. The ability of the test compound to displace the radioligand is measured, from which the binding affinity (Ki) of the test compound can be determined.

Protocol:

  • Membrane Preparation: Prepare cell or tissue membrane homogenates containing the target receptor.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the piperidine derivative. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Synthesis of Piperidine Derivatives

A variety of synthetic methodologies are employed to construct the piperidine scaffold and introduce diverse functional groups.

Mannich Reaction for Piperidin-4-ones

The Mannich reaction is a one-pot condensation reaction used to synthesize piperidin-4-one derivatives.[2]

General Procedure:

  • Condensation of an ethyl methyl ketone, an aromatic aldehyde, and ammonium acetate in a suitable solvent such as ethanol.

  • The reaction mixture is typically refluxed to drive the reaction to completion.

  • The resulting 2,6-diaryl-3-methyl-4-piperidone can be isolated by filtration and purified by recrystallization.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a versatile multicomponent reaction for the synthesis of α-aminoacyl amide derivatives, including highly substituted piperidines.

General Procedure:

  • Reaction of a N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid in a solvent like methanol at room temperature.

  • The reaction proceeds for a set period (e.g., 72 hours) to yield the 1,4,4-trisubstituted piperidine product.

synthesis_overview cluster_mannich Mannich Reaction cluster_ugi Ugi Four-Component Reaction Ketone Ethyl Methyl Ketone Piperidin_4_one Piperidin-4-one Derivative Ketone->Piperidin_4_one Aldehyde Aromatic Aldehyde Aldehyde->Piperidin_4_one Ammonia_Source Ammonium Acetate Ammonia_Source->Piperidin_4_one Piperidone N-Substituted 4-Piperidone Substituted_Piperidine 1,4,4-Trisubstituted Piperidine Piperidone->Substituted_Piperidine Isocyanide Isocyanide Isocyanide->Substituted_Piperidine Amine Primary Amine Amine->Substituted_Piperidine Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Substituted_Piperidine

Overview of synthetic routes to piperidine derivatives.

Conclusion

The piperidine scaffold continues to be a highly valuable framework in the discovery and development of new drugs across a wide range of therapeutic areas. The diverse pharmacological activities exhibited by piperidine derivatives, from anticancer to CNS effects, highlight the remarkable versatility of this heterocyclic motif. The ability to readily synthesize a vast array of substituted piperidines allows for extensive structure-activity relationship studies, facilitating the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable scaffold.

References

Review of literature on N-acylated piperidine-4-carboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-acylated Piperidine-4-carboxylic Acids for Researchers, Scientists, and Drug Development Professionals.

Introduction

N-acylated piperidine-4-carboxylic acids represent a significant scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The piperidine ring, a saturated heterocycle, is a privileged structure in drug discovery due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The N-acylation and the carboxylic acid moiety at the 4-position provide versatile handles for synthetic modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive review of the literature on N-acylated piperidine-4-carboxylic acids, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.

Synthesis of N-acylated Piperidine-4-carboxylic Acids

The synthesis of N-acylated piperidine-4-carboxylic acids typically involves the acylation of a piperidine-4-carboxylic acid derivative. A common strategy is the protection of the piperidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, to allow for selective modification of the carboxylic acid. The Boc group can be readily removed under acidic conditions, followed by N-acylation.

General Synthetic Schemes

A widely used precursor is N-Boc-piperidine-4-carboxylic acid, which is commercially available or can be synthesized from piperidine-4-carboxylic acid (isonipecotic acid) and di-tert-butyl dicarbonate.[1][2]

Method 1: Synthesis of N-Boc-piperidine-4-carboxylic acid [1] In a three-necked flask, piperidine-4-carboxylic acid is dissolved in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath. Di-tert-butyl dicarbonate is added dropwise, and the reaction is stirred at 30°C for 22 hours. The reaction mixture is then worked up to yield N-Boc-piperidine-4-carboxylic acid.[1]

The resulting N-Boc-piperidine-4-carboxylic acid can then be coupled with various amines to form amides, or the carboxylic acid can be modified. Subsequent deprotection of the Boc group and acylation of the piperidine nitrogen with different acyl chlorides or carboxylic acids yields the desired N-acylated piperidine-4-carboxylic acid derivatives.

Therapeutic Applications and Structure-Activity Relationships

N-acylated piperidine-4-carboxylic acid derivatives have been investigated for a variety of therapeutic applications, including as antimicrobial agents, metabolic disease modulators, and enzyme inhibitors.

Antimycobacterial Agents: DNA Gyrase Inhibitors

A series of N-acylated piperidine-4-carboxamides have been identified as potent inhibitors of Mycobacterium abscessus growth.[3] These compounds belong to a new class of novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase.[3]

Structure-Activity Relationship (SAR): The general structure consists of a planar heterocyclic system (left-hand side, LHS), a central aliphatic linker containing the piperidine-4-carboxamide core, and a substituted phenyl group (right-hand side, RHS).[3]

  • LHS: A 1,5-naphthyridine group is often found to be effective.[3]

  • RHS: A p-substituted phenyl group can efficiently act as the RHS.[3]

  • Linker: The basic nitrogen in the piperidine ring is crucial for activity, interacting with an aspartate residue in the GyrA subunit of DNA gyrase.[3]

Quantitative Data:

CompoundR (RHS)MIC (μg/mL) for M. abscessus
844 1-(2-bromoethyl)-4-chlorobenzene>32
844-TFM 4-(trifluoromethoxy)phenyl3.2

Data extracted from a study on anti-Mycobacterium abscessus piperidine-4-carboxamides.[3]

Experimental Protocols:

Determination of Minimum Inhibitory Concentration (MIC): The MIC values were determined by a broth microdilution method. The compounds were serially diluted in a 96-well plate containing cation-adjusted Mueller-Hinton broth. A standardized inoculum of M. abscessus was added to each well. The plates were incubated at 37°C for 3-5 days. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

Farnesoid X Receptor (FXR) Antagonists

N-acylated piperidine moieties have been incorporated into nonacidic antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid and lipid homeostasis.[4][5] Antagonizing FXR is a potential therapeutic strategy for metabolic syndromes.[4][5]

Structure-Activity Relationship (SAR): Starting from a benzimidazole scaffold, replacement of a cyclohexyl group with an N-acylated piperidine ring significantly improved FXR antagonistic activity.[4]

  • The N-acyl group is a key structural element for potency.[4]

  • Bulky acyl groups on the piperidine nitrogen, such as isobutyryl, led to a substantial increase in binding activity compared to a simple acetyl group or an unsubstituted piperidine.[4]

Quantitative Data:

CompoundN-substituentIC50 (μM) - FXR Binding Assay
8 H1.4 ± 0.2
9 Acetyl0.42 ± 0.04
10 Isobutyryl0.035 ± 0.002
11 Cyclopropanecarbonyl0.03 ± 0.004

Data from a study on nonacidic FXR antagonists with an N-acylated piperidine moiety.[4]

Experimental Protocols:

FXR TR-FRET Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to determine the binding affinity of the compounds to the FXR ligand-binding domain (LBD). The assay mixture contained the FXR LBD, a fluorescently labeled coactivator peptide, and the test compound. The binding of the compound to the LBD displaces the coactivator peptide, leading to a decrease in the FRET signal. The IC50 values were calculated from the dose-response curves.[4]

Luciferase Reporter Assay: To assess the functional antagonistic activity, a luciferase reporter gene assay was performed in cells co-transfected with an FXR expression vector and a reporter plasmid containing FXR response elements upstream of the luciferase gene. The cells were treated with an FXR agonist (e.g., chenodeoxycholic acid) in the presence or absence of the test compounds. The antagonistic activity was determined by measuring the inhibition of luciferase expression.[4]

Matrix Metalloproteinase (MMP) Inhibitors

N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids, derived from a piperidine-4-carboxylic acid scaffold, have been developed as potent and orally active inhibitors of matrix metalloproteinases (MMPs), which are implicated in the pathogenesis of osteoarthritis.[6]

Structure-Activity Relationship (SAR): The development of these inhibitors aimed to overcome issues of moderate selectivity and chirality in earlier compound series. The piperidine scaffold provided a rigid core for optimizing interactions with the MMP active site.[6]

Experimental Protocols:

MMP Inhibition Assay: The inhibitory activity of the compounds against various MMPs was determined using a fluorogenic substrate. The enzyme was incubated with the test compound at various concentrations before the addition of the substrate. The rate of substrate cleavage was monitored by measuring the increase in fluorescence. The IC50 values were calculated from the inhibition curves.

Visualizations

Signaling Pathway

FXR_Signaling_Pathway FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR BileAcids Bile Acids (Agonist) BileAcids->FXR Activates Antagonist N-acylated Piperidine Derivative (Antagonist) Antagonist->FXR Inhibits FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to TargetGenes Target Gene Transcription (e.g., SHP, BSEP) FXRE->TargetGenes Regulates

Caption: FXR signaling pathway and point of intervention by N-acylated piperidine antagonists.

Experimental Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening & SAR start Piperidine-4- carboxylic Acid protect N-Boc Protection start->protect couple Amide Coupling / Carboxylic Acid Modification protect->couple deprotect Boc Deprotection couple->deprotect acylate N-Acylation deprotect->acylate library Compound Library acylate->library binding_assay Primary Screening (e.g., Binding Assay) library->binding_assay functional_assay Secondary Screening (e.g., Functional Assay) binding_assay->functional_assay sar_analysis SAR Analysis functional_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->acylate Iterative Design

Caption: General workflow for the synthesis and SAR study of N-acylated piperidine-4-carboxylic acids.

Conclusion

N-acylated piperidine-4-carboxylic acids are a versatile and valuable class of compounds in drug discovery. The ability to readily modify the N-acyl group and the carboxylic acid functionality allows for the systematic exploration of structure-activity relationships and the optimization of drug-like properties. The examples highlighted in this review, from antimycobacterial agents to metabolic modulators, demonstrate the broad therapeutic potential of this scaffold. Future research in this area is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

A Comprehensive Technical Guide to the Safe Handling of Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and GHS hazard information for piperidine carboxylic acids, a class of compounds frequently utilized in pharmaceutical research and development. Adherence to proper safety protocols is critical when working with these chemicals to ensure the well-being of laboratory personnel and the integrity of research.

General Safety and Hazard Information

Piperidine carboxylic acids, including common isomers such as Pipecolic acid (piperidine-2-carboxylic acid), Nipecotic acid (piperidine-3-carboxylic acid), and Isonipecotic acid (piperidine-4-carboxylic acid), are generally classified as irritants. The primary hazards associated with these solid compounds are skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4][5][6][7]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The majority of piperidine carboxylic acids fall under the following classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][4][5][6][7]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4][5][6][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][4][5][6][7][8]

The corresponding GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[2][6][7]

Quantitative Data Summary

Quantitative toxicological data for piperidine carboxylic acids is not extensively available in public literature. The following tables summarize the available GHS classification data and physical properties.

Table 1: GHS Hazard Statements for Common Piperidine Carboxylic Acids

Compound NameCAS NumberH315 (Skin Irritation)H319 (Serious Eye Irritation)H335 (Respiratory Irritation)
DL-Piperidine-2-carboxylic acid4043-87-2Causes skin irritation[9]Causes serious eye irritation[9]Not specified
(S)-Piperidine-2-carboxylic acid3105-95-1Causes skin irritation[10]Causes serious eye irritation[10]May cause respiratory irritation[10]
Piperidine-3-carboxylic acid (Nipecotic Acid)498-95-3Causes skin irritation[3][4][6][7]Causes serious eye irritation[3][4][6][7]May cause respiratory irritation[3][4][6][7][8]
Piperidine-4-carboxylic acid (Isonipecotic Acid)498-94-2Causes skin irritation[1][5][11]Causes serious eye irritation[1][5][11]May cause respiratory irritation[1][5][11]
Guvacine Hydrochloride6027-91-4Causes skin irritation[12]Causes serious eye irritation[12]May cause respiratory irritation[12]
N-BOC-Isonipecotic Acid84358-13-4Causes skin irritation[13]Causes serious eye irritation[13]May cause respiratory irritation[13]

Table 2: Physical and Toxicological Properties

PropertyPiperidine-3-carboxylic acid (Nipecotic Acid)Piperidine-4-carboxylic acid (Isonipecotic Acid)
Molecular Formula C6H11NO2[4]C6H11NO2[1]
Molecular Weight 129.16 g/mol [4]Not Available
Melting Point 261 °C (decomposes)>300 °C[11]
Solubility Water: 50 mg/mLNot Available
Acute Oral Toxicity (LD50) Not Available>5000 mg/kg (Rat)[14]

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented (e.g., skin irritation studies, eye irritation studies) are not typically provided in publicly available Safety Data Sheets (SDS). This information is generated through standardized toxicological testing procedures outlined by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development). For specific experimental details, it is recommended to consult specialized toxicological databases or contact the chemical manufacturer directly.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with piperidine carboxylic acids.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of these compounds.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][8]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[14] Gloves must be inspected prior to use.[15]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[14][16]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required under normal use.[7][8] If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA or European Standard approved respirator.[7]

Engineering Controls
  • Ventilation: Use only outdoors or in a well-ventilated area.[3][8] Ensure adequate ventilation, especially in confined areas.[3][8]

  • Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[3][8]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3][8]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][8]

  • Wash face, hands, and any exposed skin thoroughly after handling.[3][8]

  • Handle in accordance with good industrial hygiene and safety practice.[3][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[3][8]

Storage
  • Store in a well-ventilated place.[3]

  • Keep container tightly closed.[3]

  • Store in a dry, cool place.[14][15]

  • Store locked up.[3]

Emergency Procedures

First Aid Measures
  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][8] If breathing is difficult, give oxygen.[3][8] Get medical attention.[3][8]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3][8] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash before reuse.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

  • Ingestion: Do NOT induce vomiting.[3][8] Rinse mouth with water.[15] Get medical attention.[3][8]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[14][15]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][8]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][8][14]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[5] Avoid dust formation.[8] Use personal protective equipment as required.[5][15]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[15] Do not let the chemical enter drains.[15]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[3][8] Avoid generating dust.[11]

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling and risk assessment of piperidine carboxylic acids.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkstation Prepare Workstation (Ventilation, Safety Equipment) GatherPPE->PrepWorkstation Weighing Weigh Compound (in ventilated enclosure if dusty) PrepWorkstation->Weighing ReactionSetup Prepare Reaction/Solution Weighing->ReactionSetup Decontaminate Decontaminate Glassware & Surfaces ReactionSetup->Decontaminate Store Store in a Cool, Dry, Well-Ventilated Area ReactionSetup->Store If not all material is used DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands

Caption: A generalized workflow for the safe handling of piperidine carboxylic acids in a laboratory setting.

RiskAssessmentProcess Start Start: New Experiment with Piperidine Carboxylic Acid IdentifyHazards 1. Identify Hazards (SDS Review: Irritant) Start->IdentifyHazards AssessExposure 2. Assess Exposure Potential (Quantity, Dustiness, Duration) IdentifyHazards->AssessExposure EvaluateControls 3. Evaluate Control Measures AssessExposure->EvaluateControls IsRiskAcceptable Is Risk Acceptable? EvaluateControls->IsRiskAcceptable ImplementControls 4. Implement Controls (Fume Hood, PPE) ImplementControls->EvaluateControls Re-evaluate Proceed Proceed with Experiment IsRiskAcceptable->ImplementControls No IsRiskAcceptable->Proceed Yes

References

An In-Depth Technical Guide to 1-Propionyl-4-piperidinecarboxylic Acid: A Framework for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical identity of 1-Propionyl-4-piperidinecarboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also serves as a framework, utilizing data from closely related analogs to illustrate the requisite experimental protocols, data presentation, and pathway analysis essential for a thorough investigation of a novel compound of this class.

Chemical Identification

The compound of interest is formally identified as follows:

IdentifierValue
IUPAC Name 1-propanoylpiperidine-4-carboxylic acid
Synonym This compound
CAS Number 117705-17-6[1]

Physicochemical Properties (Illustrative)

PropertyPiperidine-4-carboxylic acid (CAS: 498-94-2)This compound (Predicted)
Molecular Formula C₆H₁₁NO₂[2]C₉H₁₅NO₃
Molecular Weight 129.16 g/mol [2]185.22 g/mol
Appearance White crystalline solidTo be determined
Melting Point >300 °C[3]To be determined
Solubility Soluble in waterTo be determined

Synthesis and Characterization: A Methodological Framework

The synthesis of this compound would likely involve the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). Below is a generalized, illustrative protocol based on standard organic chemistry principles.

General Synthesis Protocol (Hypothetical)

Reaction: N-acylation of piperidine-4-carboxylic acid.

dot

Synthesis Isonipecotic_acid Piperidine-4-carboxylic acid Reaction Reaction Mixture Isonipecotic_acid->Reaction Propionyl_chloride Propionyl Chloride / Anhydride Propionyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Caption: Hypothetical synthesis workflow for this compound.

Materials:

  • Piperidine-4-carboxylic acid

  • Propionyl chloride or propionic anhydride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • A suitable base (e.g., triethylamine or pyridine)

  • Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica gel)

Procedure:

  • Piperidine-4-carboxylic acid is suspended in anhydrous DCM.

  • The base is added to the suspension and stirred.

  • Propionyl chloride or propionic anhydride is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • The reaction is allowed to warm to room temperature and stirred until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is subjected to an aqueous workup to remove excess reagents and byproducts.

  • The organic layer is dried, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by column chromatography or recrystallization.

Characterization: The structure and purity of the final compound would be confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Biological Activity: An Investigative Outline

The biological activity of this compound is currently uncharacterized in the public domain. However, its structural similarity to piperidine-4-carboxylic acid (isonipecotic acid), a known GABAA receptor partial agonist, suggests potential activity within the central nervous system.[4]

Illustrative Biological Assays

The following table outlines potential in vitro and in vivo assays that could be employed to characterize the biological activity of this compound, with illustrative data from related compounds.

Assay TypeTarget/ModelEndpoint MeasuredExample Data for Analogous Compounds
In Vitro Receptor Binding GABAA Receptor SubtypesRadioligand displacement (IC₅₀)Isonipecotic acid shows partial agonism at α₁, α₂, α₃, and α₅ subunit-containing GABAA receptors.[4]
In Vitro Functional Assay Cell lines expressing GABAA receptorsElectrophysiological response (e.g., patch-clamp) or ion flux (EC₅₀)Isonipecotic acid demonstrates full or near-full agonism at α₄ and α₆ subunit-containing GABAA receptors.[4]
In Vivo Behavioral Model Rodent models of anxiety or epilepsyBehavioral changes (e.g., elevated plus maze, seizure threshold)To be determined.
Potential Signaling Pathway Involvement

Given the known activity of its parent compound, a primary hypothesis would be the involvement of this compound in GABAergic signaling.

GABASignaling Compound 1-Propionyl-4- piperidinecarboxylic acid (Hypothetical) GABA_A_Receptor GABA-A Receptor Compound->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

References

Navigating the Three-Dimensional World of Substituted Piperidines: An In-depth Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The piperidine ring, a ubiquitous scaffold in pharmaceuticals and natural products, presents a fascinating case study in conformational analysis. Its non-planar, chair-like structure gives rise to a dynamic equilibrium of conformers that can profoundly influence a molecule's biological activity, physicochemical properties, and metabolic stability. This technical guide provides a comprehensive exploration of the conformational analysis of substituted piperidines, integrating quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Chair Conformation and the A-Value: Quantifying Steric Preference

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. In a substituted piperidine, a substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The relative stability of these two orientations is a critical determinant of the overall conformational preference.

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, commonly known as the A-value . A higher A-value indicates a greater steric hindrance in the axial position, primarily due to unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. For 4-substituted piperidines, the conformational free energies are often similar to those of the analogous cyclohexanes[1].

Below is a table summarizing the A-values for a range of common substituents. These values, primarily derived from studies on monosubstituted cyclohexanes, provide a valuable starting point for predicting the conformational equilibrium in substituted piperidines[2][3][4][5].

Substituent (X)A-value (kcal/mol)
F0.24[2]
Cl0.4 - 0.53[2][4]
Br0.2 - 0.7[2]
I0.4 - 0.47[2][4]
OH0.6 (0.9 in H-bonding solvents)[2]
OMe0.7[2]
NH₂1.2 (1.8 in H-bonding solvents)[2]
NH₃⁺1.9[2]
CH₃1.7 - 1.8[2][4]
CH₂CH₃1.8 - 2.0[2]
i-C₃H₇2.2[2][4]
t-C₄H₉> 4.5[2]
C₆H₅3.0[2]
CN0.2[2]
COOH1.2[2]
COO⁻2.2[2]
COOMe1.1[2]

Beyond Sterics: The Influence of Electronic Effects and N-Substitution

While steric bulk is a primary driver of conformational preference, electronic effects can also play a significant role. The anomeric effect , for instance, describes the tendency of an electronegative substituent at the C2 position to favor the axial orientation. This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring nitrogen and the antibonding orbital (σ*) of the C-X bond.

The nature of the substituent on the piperidine nitrogen (N-substitution) is another critical factor. Electron-withdrawing groups on the nitrogen can alter the ring's geometry and the conformational preferences of other substituents[6]. For instance, in N-acylpiperidines, the partial double bond character of the amide bond can lead to a phenomenon known as pseudoallylic strain, which can favor an axial orientation for a 2-substituent[7][8].

Protonation of the piperidine nitrogen can also dramatically shift the conformational equilibrium. For 4-substituted piperidines with polar substituents, protonation often leads to a stabilization of the axial conformer by approximately 0.7-0.8 kcal/mol[1]. In some cases, this can even reverse the conformational preference, making the axial form more stable[1].

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the experimental elucidation of piperidine conformation in solution.

Key NMR Parameters:
  • Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constant (³JHH) is highly dependent on the dihedral angle between the two protons, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. This "J-value method" is a powerful tool for determining the predominant chair conformation and the orientation of substituents[1][9].

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are in close proximity. The presence of NOE signals between a substituent's protons and the axial protons of the piperidine ring can provide definitive evidence for an axial or equatorial orientation.

Experimental Protocol: NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve the substituted piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of 5-10 mg/mL. The choice of solvent is crucial as it can influence the conformational equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

    • Carefully analyze the multiplicity and coupling constants of the piperidine ring protons. Pay close attention to the signals of the protons on the carbon bearing the substituent and the adjacent carbons.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish the proton-proton coupling network within the piperidine ring, confirming signal assignments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. Look for key NOEs between the substituent and the axial protons at the 3 and 5 positions to determine its orientation.

  • Data Analysis:

    • Measure the vicinal coupling constants (³JHH) for the ring protons.

    • Integrate the signals of the axial and equatorial conformers if they are in slow exchange on the NMR timescale to determine their relative populations.

    • Use the determined populations to calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where Keq is the equilibrium constant ([axial]/[equatorial]).

Computational Modeling: A Powerful Predictive Tool

In conjunction with experimental methods, computational chemistry provides invaluable insights into the conformational landscape of substituted piperidines. Density Functional Theory (DFT) has emerged as a robust and widely used method for these investigations.

Typical Computational Protocol:
  • Structure Building: Generate the 3D structures of the possible conformers (e.g., chair with axial substituent, chair with equatorial substituent, and potentially boat or twist-boat conformers) using a molecular modeling software.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization for each conformer using a suitable DFT functional and basis set. Common choices include the B3LYP or M06-2X functionals with a basis set such as 6-31G(d) or larger[10][11][12].

    • Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of the solvent used in experimental studies[13].

    • Perform a frequency calculation on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Energy Analysis:

    • Compare the calculated Gibbs free energies of the optimized conformers to determine their relative stabilities and predict the equilibrium populations.

  • Property Calculation (Optional):

    • Calculate NMR chemical shifts and coupling constants for the optimized geometries to compare with experimental data. This can aid in the validation of the computational model.

Visualizing Conformational Dynamics

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of substituted piperidines.

Conformational equilibrium of a substituted piperidine.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_computational Computational Modeling (DFT) synthesis Synthesize and Purify Substituted Piperidine dissolve Dissolve in Deuterated Solvent synthesis->dissolve nmr_1d Acquire 1D ¹H NMR dissolve->nmr_1d nmr_2d Acquire 2D NMR (COSY, NOESY) nmr_1d->nmr_2d j_coupling Measure J-Coupling Constants nmr_2d->j_coupling noe Analyze NOE Correlations nmr_2d->noe population Determine Conformer Populations j_coupling->population noe->population delta_g Calculate ΔG° population->delta_g energy Calculate Relative Energies delta_g->energy Compare & Validate build Build Conformer Structures optimize Geometry Optimization & Frequency Calculation build->optimize optimize->energy

Experimental and computational workflow for conformational analysis.

Conclusion

The conformational analysis of substituted piperidines is a multifaceted endeavor that requires a synergistic approach, combining the quantitative insights from A-values, the detailed structural information from NMR spectroscopy, and the predictive power of computational modeling. A thorough understanding of the interplay between steric and electronic effects is crucial for rationally designing piperidine-containing molecules with desired biological activities and physicochemical properties. This guide provides a foundational framework for researchers to navigate the complex conformational landscape of this important heterocyclic system, ultimately enabling the development of more effective and safer therapeutics.

References

The role of the propionyl group in modifying compound activity.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Propionyl Group in Modifying Compound Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The propionyl group, a simple three-carbon acyl moiety, plays a multifaceted and significant role in modifying the activity and properties of chemical compounds, ranging from endogenous metabolites to therapeutic agents. In a biological context, propionyl-CoA is a key intermediate in cellular metabolism, and protein propionylation is an important post-translational modification that influences epigenetic regulation. In drug design, the introduction of a propionyl group can strategically alter a compound's physicochemical properties, thereby modulating its pharmacokinetic profile, metabolic stability, and pharmacodynamic activity. This guide provides a comprehensive technical overview of the functions of the propionyl group, detailing its metabolic origins, its role in epigenetics, its application in medicinal chemistry to enhance drug-like properties, and the experimental protocols used to study its effects.

Introduction: The Propionyl Group in Chemical Biology and Drug Discovery

The propionyl group (CH₃CH₂C=O) is a functional group derived from propionic acid. While structurally similar to the more ubiquitous acetyl group, the addition of an extra ethyl chain confers distinct properties that are leveraged in both natural biological systems and synthetic drug development. In medicinal chemistry, the strategic modification of a lead compound is a cornerstone of the optimization process.[1] The propionyl group can be introduced to alter a molecule's lipophilicity, steric profile, and hydrogen bonding capacity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with biological targets.[2] This guide explores the chemical logic and biological implications of utilizing the propionyl group to modulate compound activity.

The Propionyl Group in a Biological Context

Metabolic Origins and Fate of Propionyl-CoA

Propionyl-coenzyme A (propionyl-CoA) is the primary biological donor of the propionyl group. It is a key metabolic intermediate generated from various pathways, including the catabolism of branched-chain amino acids (valine, isoleucine, methionine, threonine), the oxidation of odd-chain fatty acids, and cholesterol breakdown.[3][4] Once formed, propionyl-CoA is primarily carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form methylmalonyl-CoA.[5] This is subsequently converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle to contribute to energy production.[5] Dysregulation of this pathway, as seen in the genetic disorder propionic acidemia, leads to the toxic accumulation of propionyl-CoA and its metabolites.[3][6]

Metabolic_Fate_of_Propionyl_CoA cluster_sources Sources cluster_conversion TCA Cycle Entry Pathway AminoAcids Val, Ile, Met, Thr PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA Catabolism OddChainFA Odd-Chain Fatty Acids OddChainFA->PropionylCoA Catabolism Cholesterol Cholesterol Cholesterol->PropionylCoA Catabolism MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase (PCC) + ATP, Biotin L_MethylmalonylCoA L-Methylmalonyl-CoA MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA Racemase SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle Integration

Caption: Metabolic pathway of propionyl-CoA formation and its conversion to succinyl-CoA for entry into the TCA cycle.
Epigenetic Regulation: Histone Propionylation

Beyond its role in intermediary metabolism, propionyl-CoA serves as the substrate for histone propionylation, a post-translational modification (PTM) that influences chromatin structure and gene expression.[7] This modification occurs on lysine residues of histone tails, neutralizing their positive charge and potentially weakening their interaction with the negatively charged DNA backbone.[8] This can lead to a more open chromatin structure, making DNA more accessible to transcription factors and RNA polymerase, generally associating this mark with transcriptional activation.[8][9] The enzymes responsible for adding and removing these marks are often the same as those for acetylation; for instance, the histone acetyltransferase (HAT) p300 can catalyze H3K23 propionylation, while the NAD+-dependent deacetylase Sir2 can remove it.[10]

Histone_Propionylation_Cycle PropionylCoA Propionyl-CoA Writer Histone Acetyltransferases (e.g., p300) PropionylCoA->Writer Histone Histone (Lysine-NH3+) Histone->Writer PropHistone Propionylated Histone (Lysine-NH-Propionyl) Eraser Histone Deacetylases (e.g., Sir2/Sirtuins) PropHistone->Eraser GeneActivation Transcriptional Activation PropHistone->GeneActivation Leads to Writer->PropHistone Propionylation CoA CoA-SH Writer->CoA Eraser->Histone De-propionylation Propionate Propionate Eraser->Propionate

Caption: The enzymatic cycle of histone propionylation and de-propionylation regulating gene expression.

Role in Modifying Compound Activity

The introduction of a propionyl group, often through the formation of a propionate ester or amide, is a common strategy in drug design to modify a compound's activity.[11]

Pharmacokinetic (PK) Modifications

The propionyl group can significantly alter the ADME profile of a drug. Its primary use in this context is as a promoiety in prodrug design.

  • Increased Lipophilicity and Permeability: By masking polar functional groups like hydroxyls or amines, a propionyl group increases a drug's lipophilicity (logP).[2] This can enhance its ability to cross lipid cell membranes, such as the intestinal epithelium or the blood-brain barrier, thereby improving oral bioavailability.[12]

  • Metabolic Stability and Prodrugs: Propionate esters are often used as prodrugs. They are generally stable chemically but can be readily cleaved in vivo by esterase enzymes to release the active parent drug. This strategy can protect the active drug from first-pass metabolism, prolong its duration of action, and improve its therapeutic index.[13] For example, converting a drug with a hydroxyl group to a propionate ester can improve its absorption; once in circulation, esterases hydrolyze the ester, releasing the active drug.

Propionate_Prodrug_Activation Prodrug Propionate Prodrug (R-O-C(=O)CH2CH3) (More Lipophilic) Absorption Membrane Permeation (e.g., Gut Wall) Prodrug->Absorption Enhanced Absorption Esterases Esterases (in Blood/Tissue) Absorption->Esterases Enters Circulation ActiveDrug Active Drug (R-OH) (Active Form) Esterases->ActiveDrug Hydrolysis Byproduct Propionic Acid Esterases->Byproduct

Caption: Logical workflow of a propionate ester prodrug from administration to in vivo activation.
Pharmacodynamic (PD) Modifications

The propionyl group can also directly influence how a drug interacts with its target (pharmacodynamics).

  • Altering Binding Affinity: The size and electronic properties of the propionyl group can be critical for fitting into a target's binding pocket. Replacing a smaller group (like acetyl) with a propionyl group can introduce beneficial van der Waals interactions or, conversely, create steric hindrance that reduces affinity.

  • Structure-Activity Relationships (SAR): The systematic modification of a lead compound with groups like propionyl is a key component of establishing SAR.[11][14] By comparing the biological activity of the parent compound with its propionylated analog, researchers can deduce the importance of the size, shape, and electronics of that particular substituent for activity.

Structure-Activity Relationship (SAR) Case Studies

The effect of propionylation is highly context-dependent. The following table summarizes quantitative data from hypothetical examples illustrating how a propionyl group can modify compound activity compared to a parent compound or an acetyl analog.

CompoundModificationTargetAssayIC50 (nM)Bioavailability (%)Rationale for Activity Change
Drug A Parent (-OH)Kinase XIn vitro kinase5015Parent drug has poor membrane permeability.
Drug A-propionate Prodrug (-O-propionyl)Kinase XIn vitro kinase>10,00075Propionate ester is inactive but increases lipophilicity, enhancing absorption. It is converted to active Drug A in vivo.
Inhibitor B Acetyl groupProtease YEnzyme inhibition12040The acetyl group provides a suboptimal fit in the hydrophobic sub-pocket of the active site.
Inhibitor B-propionyl Propionyl groupProtease YEnzyme inhibition2545The additional ethyl moiety of the propionyl group makes favorable hydrophobic contacts within the binding pocket, increasing potency.
Agonist C N-propionylGPCR ZReceptor bindingKᵢ = 1560The propionyl group is the optimal size for the ligand binding domain.
Agonist C-butyryl N-butyrylGPCR ZReceptor bindingKᵢ = 9555The larger butyryl group introduces steric clash with a key residue, reducing binding affinity.

Experimental Protocols

General Protocol for Synthesis of a Propionate Ester

This protocol describes a standard method for acylating a hydroxyl group on a parent compound using propionic anhydride.

  • Dissolution: Dissolve the parent compound (containing a hydroxyl group, 1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or pyridine (2.0 eq), to the solution and stir.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add propionic anhydride (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure propionate ester.

General Protocol for an In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a propionyl-modified compound.

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare assay buffer, enzyme solution, and substrate solution at their optimal concentrations.

  • Serial Dilution: Perform a serial dilution of the test compound in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Incubation: In a 96-well plate, add the enzyme solution to each well containing the serially diluted compound. Incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37 °C) to allow for binding.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Measure the reaction product at several time points or at a single endpoint using a suitable detection method (e.g., fluorescence, absorbance, luminescence) with a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol for Analysis of Histone Propionylation by Mass Spectrometry

This protocol describes a bottom-up proteomics workflow to identify and quantify histone propionylation sites.[15][16]

  • Histone Extraction: Isolate nuclei from cultured cells or tissues. Extract histones using an acid extraction method (e.g., with 0.4 N H₂SO₄).

  • Derivatization (Propionylation): To neutralize the charge of unmodified lysine ε-amino groups and prevent their cleavage by trypsin, perform chemical propionylation. Resuspend the extracted histones in a buffer and add propionic anhydride. Adjust the pH and repeat the addition to ensure complete reaction. This step converts all unmodified and monomethylated lysines to propionyl-lysines.

  • Trypsin Digestion: Digest the derivatized histones into smaller peptides using trypsin, which now only cleaves at arginine residues. The digestion is typically performed overnight at 37 °C.

  • Second Derivatization (Optional but Recommended): Perform a second round of propionylation to derivatize the newly created N-termini of the peptides.

  • Sample Cleanup: Desalt the peptide mixture using C18 StageTips to remove impurities that could interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis: Search the resulting MS/MS spectra against a histone protein database to identify the peptides and their modifications, including endogenous propionylation sites. Use specialized software to quantify the relative abundance of each modified peptide.

Histone_PTM_Workflow N1 1. Cell Culture/ Tissue Sample N2 2. Nuclear Isolation & Histone Acid Extraction N1->N2 N3 3. Chemical Propionylation (Propionic Anhydride) N2->N3 N4 4. Trypsin Digestion (Cleavage at Arginine) N3->N4 Info1 Blocks trypsin cleavage at unmodified lysines N3->Info1 N5 5. Sample Desalting (C18 StageTip) N4->N5 N6 6. LC-MS/MS Analysis N5->N6 N7 7. Data Analysis (Peptide ID & Quantification) N6->N7 Info2 Identifies endogenous PTMs (e.g., propionylation, acetylation, methylation) N7->Info2

Caption: Experimental workflow for the analysis of histone post-translational modifications (PTMs) using mass spectrometry.

Conclusion

The propionyl group is a versatile chemical tool in both biology and medicinal chemistry. As an endogenous metabolite, it links the metabolism of amino acids and fatty acids to the TCA cycle and plays a key role in epigenetic regulation through histone modification. For drug development professionals, propionylation represents a powerful and well-established strategy to refine the pharmacokinetic and pharmacodynamic properties of lead compounds. Its application in prodrug design to enhance bioavailability is particularly noteworthy. A thorough understanding of the dual roles of this functional group allows researchers to better interpret biological data and to rationally design more effective therapeutic agents. Future exploration will likely continue to uncover new proteins regulated by propionylation and expand the application of this moiety in innovative drug design strategies.

References

Methodological & Application

Application Note and Protocol: N-propionylation of 4-Piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylation of piperidine scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse range of compounds with significant therapeutic potential. This document provides a detailed experimental procedure for the N-propionylation of 4-piperidinecarboxylic acid, a key building block in the development of various pharmaceutical agents. The protocol outlines the use of propionyl chloride as the acylating agent in the presence of a base.

Experimental Overview

The N-propionylation of 4-piperidinecarboxylic acid is achieved through the reaction of the secondary amine of the piperidine ring with propionyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM).

Reaction Scheme

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )Role
4-Piperidinecarboxylic AcidC₆H₁₁NO₂129.16Starting Material
Propionyl ChlorideC₃H₅ClO92.52Acylating Agent
Triethylamine (TEA)(C₂H₅)₃N101.19Base
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Solvent
1 M Hydrochloric AcidHCl36.46Aqueous Work-up
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous Work-up
Brine (Saturated NaCl)NaCl58.44Aqueous Work-up
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent

Table 2: Experimental Parameters

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Stoichiometry (4-Piperidinecarboxylic Acid : Propionyl Chloride : TEA)1.0 : 1.1 : 1.5
Monitoring TechniqueThin Layer Chromatography (TLC)

Experimental Protocol

This protocol describes the N-propionylation of 4-piperidinecarboxylic acid using propionyl chloride.

1. Reaction Setup a. To a dry round-bottom flask equipped with a magnetic stir bar, add 4-piperidinecarboxylic acid (1.0 eq). b. Dissolve the starting material in anhydrous dichloromethane (DCM). c. Add triethylamine (1.5 eq) to the solution.[1] d. Cool the reaction mixture to 0 °C using an ice bath.

2. Acylation Reaction a. Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.[1] b. After the addition is complete, allow the reaction mixture to warm to room temperature. c. Stir the reaction for 2-4 hours. d. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

3. Work-up Procedure a. Upon completion, quench the reaction by adding water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.[1][2] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

4. Purification a. Purify the crude product by silica gel column chromatography, if necessary, to yield the pure N-propionyl-4-piperidinecarboxylic acid.

Visualization

Experimental Workflow Diagram

experimental_workflow start Start dissolve 1. Dissolve 4-piperidinecarboxylic acid and Triethylamine in anhydrous DCM start->dissolve cool 2. Cool to 0 °C dissolve->cool add_reagent 3. Add Propionyl Chloride dropwise cool->add_reagent react 4. Stir at Room Temperature (2-4 hours) add_reagent->react monitor Monitor with TLC react->monitor workup 5. Aqueous Work-up: - Quench with H₂O - Wash with HCl, NaHCO₃, Brine monitor->workup Reaction Complete dry_concentrate 6. Dry (Na₂SO₄) and Concentrate workup->dry_concentrate purify 7. Purify (Column Chromatography) dry_concentrate->purify product N-propionyl-4-piperidinecarboxylic acid dry_concentrate->product If pure purify->product If necessary

Caption: Workflow for the N-propionylation of 4-piperidinecarboxylic acid.

This detailed protocol provides a robust method for the synthesis of N-propionyl-4-piperidinecarboxylic acid, a valuable intermediate for drug discovery and development. The procedure is based on well-established N-acylation methodologies.[3][4]

References

Application Notes and Protocols for the Analysis of Piperidine Derivatives by HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of piperidine derivatives using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The piperidine ring is a crucial structural motif in a wide range of pharmaceuticals and natural products, making robust analytical methods essential for research, development, and quality control.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful and widely used technique for the separation, identification, and quantification of piperidine derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, where analytes are separated based on their hydrophobicity.

Principle of Analysis

In RP-HPLC, a non-polar stationary phase (commonly C18) is used with a polar mobile phase. Compounds with higher hydrophobicity interact more strongly with the stationary phase and thus elute later. A UV-Vis detector is frequently employed to measure the absorbance of the eluting compounds at a specific wavelength. For piperidine derivatives lacking a chromophore, pre-column derivatization can be used to introduce a UV-active moiety, or alternative detectors like Charged Aerosol Detectors (CAD) can be utilized.[1]

Application Example 1: Direct Analysis of Piperine (a UV-Active Piperidine Derivative)

Piperine, the main alkaloid in black pepper, possesses a conjugated system that makes it strongly UV-active and ideal for direct HPLC-UV analysis.

Quantitative Data Summary

Table 1: Chromatographic Conditions for Piperine Analysis

ParameterMethod AMethod B
HPLC ColumnGemini® C18 (150 x 4.6 mm, 5 µm)Inertsil C18 (250 x 4.6 mm)
Mobile PhaseAcetonitrile:Water:Acetic acid (60:39.5:0.5, v/v/v)[2]Acetonitrile: 0.01% Ortho Phosphoric Acid (60:40, v/v)[3]
Flow Rate1.0 mL/min[2]1.0 mL/min[3]
Detection Wavelength340 nm[2]340 nm[3]
Injection Volume20 µL[2]Not Specified
Column TemperatureAmbient30°C
Run Time10 min[2]Not Specified

Table 2: Method Validation Parameters for Piperine Analysis [3]

ParameterValue (Method A)Value (Method B)
Linearity Range5 - 50 µg/mLNot Specified
Correlation Coefficient (r²)0.9999Not Specified
Accuracy (% Recovery)101.3%99.04 - 101.93%[3]
Precision (Repeatability, %RSD)0.38%< 2%[2]
Precision (Intermediate, %RSD)1.11%Not Specified
Limit of Detection (LOD)0.015 µg/mL[3]0.015 µg/mL[3]
Limit of Quantification (LOQ)0.044 µg/mL[3]0.044 µg/mL[3]

Experimental Protocol: Analysis of Piperine in a Nanoemulsion

  • Reagents and Materials:

    • Methanol (HPLC Grade)

    • Ultrapure Water

    • Piperine Reference Standard

    • Piperine-loaded Nanoemulsion (Sample)

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Protect this solution from light.

  • Sample Preparation:

    • Dilute a 400 µL aliquot of the piperine nanoemulsion in a 20 mL volumetric flask with methanol.

    • Shake the flask at 1,100 rpm for 30 minutes to ensure complete extraction.

    • Bring the flask to volume with methanol to achieve a theoretical final concentration of 20 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system according to the conditions in Table 1, Method A.

    • Inject the calibration standards, followed by the sample preparations.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of piperine in the sample from the calibration curve.

Application Example 2: Analysis of Piperidine via Pre-Column Derivatization

Simple piperidine lacks a chromophore, necessitating derivatization for UV detection. A common method involves pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride) to form a UV-active derivative.[4][5]

Quantitative Data Summary

Table 3: Chromatographic Conditions for Derivatized Piperidine [4][5]

ParameterCondition
Derivatizing Reagent4-Toluene Sulfonyl Chloride
HPLC ColumnInertsil C18 (250 x 4.6 mm)
Mobile PhaseWater with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)
Flow Rate1.0 mL/min
Detection Wavelength~230 nm (for tosyl derivatives)
Injection VolumeNot Specified
Column Temperature30°C

Table 4: Method Validation Parameters for Derivatized Piperidine [4][5]

ParameterValue
Linearity Range0.44 - 53.33 µg/mL
Correlation Coefficient (R²)0.9996
Accuracy (% Recovery)101.82%
Precision (%RSD)0.6%
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.44 µg/mL

Experimental Protocol: Piperidine in a Bulk Drug

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Ultrapure Water

    • Phosphoric Acid

    • 4-Toluene Sulfonyl Chloride

    • Piperidine Reference Standard

    • Sodium Bicarbonate or other suitable base

    • Bulk Drug Sample

  • Standard Stock Solution Preparation:

    • Prepare a stock solution of piperidine in a suitable solvent (e.g., dilute HCl or mobile phase).

  • Sample and Standard Derivatization:

    • Note: This is a generalized procedure. The exact stoichiometry, reaction time, and temperature should be optimized.

    • To an aliquot of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).

    • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction and neutralize the HCl byproduct.

    • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure a complete reaction.

    • Cool the mixture to room temperature.

    • Dilute the final solution with the mobile phase to the desired concentration and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system according to the conditions in Table 3.

    • Inject the derivatized standards and samples.

    • Quantify the piperidine derivative using a calibration curve constructed from the derivatized standards.

General HPLC Workflow for Piperidine Derivatives

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Start sample_prep Sample Preparation (Extraction, Dilution) start->sample_prep std_prep Standard Preparation start->std_prep derivatization_check UV-Active? sample_prep->derivatization_check std_prep->derivatization_check derivatization Pre-Column Derivatization derivatization_check->derivatization No filtration Filtration (0.45 µm) derivatization_check->filtration Yes derivatization->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification report Report Generation quantification->report

Caption: General workflow for HPLC analysis of piperidine derivatives.

Thin-Layer Chromatography (TLC) Methods

TLC is a simple, rapid, and cost-effective technique for the separation and identification of piperidine derivatives. High-Performance TLC (HPTLC) can be used for quantitative analysis.

Principle of Analysis

TLC involves spotting a sample onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a sealed chamber with a solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

Application Example: HPTLC Analysis of Piperine

Quantitative Data Summary

Table 5: HPTLC Conditions for Piperine Analysis

ParameterCondition
Stationary PhasePre-coated Silica Gel 60 F254 HPTLC plates[6]
Mobile PhaseToluene: Ethyl Acetate (7:3, v/v)[7]
Chamber Saturation20 minutes[6]
Development Distance90 mm[6]
DetectionDensitometric scanning at 343 nm[6]

Table 6: Method Validation Parameters for HPTLC of Piperine [6]

ParameterValue
Linearity Range18 - 240 ng/spot
Correlation Coefficient (r)0.99
Accuracy (% Recovery)96.50 - 98.57%
Precision (%RSD)< 2.00%
Limit of Detection (LOD)6 ng/spot
Limit of Quantification (LOQ)18 ng/spot

Experimental Protocol: HPTLC of Piperine in an Ayurvedic Formulation [7]

  • Reagents and Materials:

    • Methanol (AR Grade)

    • Toluene (AR Grade)

    • Ethyl Acetate (AR Grade)

    • Piperine Reference Standard

    • Ayurvedic Formulation Powder

  • Standard Solution Preparation:

    • Prepare a stock solution of piperine in methanol (e.g., 1 mg/mL).

    • Further dilute the stock solution to a working concentration (e.g., 100 µg/mL).[6]

  • Sample Preparation:

    • Reflux a known amount of the powdered formulation (e.g., 1 g) with methanol (e.g., 60 mL) for 1 hour.

    • Filter the extract and re-reflux the remaining solid with fresh methanol.

    • Combine the filtrates and adjust to a final volume.

  • HPTLC Analysis:

    • Pre-wash the HPTLC plate with methanol and activate it by heating at 110°C for 30 minutes.[6]

    • Apply different volumes of the standard and sample solutions as bands onto the plate using an automatic sampler.

    • Develop the plate in a pre-saturated chamber with the mobile phase.

    • After development, dry the plate.

    • Scan the dried plate with a densitometer at 343 nm.

    • Quantify the piperine in the sample by comparing its peak area to the calibration curve generated from the standards.

Visualization of Piperidine Derivatives on TLC Plates

For piperidine derivatives that are not UV-active, visualization can be achieved using various spray reagents.

Table 7: Common TLC Visualization Reagents for Piperidine Alkaloids

ReagentPreparationVisualization
Dragendorff's Reagent [3]Solution A: Bismuth nitrate in acetic acid and water. Solution B: Potassium iodide in water. Mix A and B before use.Orange to brown spots for nitrogen-containing compounds.
Iodoplatinate Reagent [8]A solution of platinic chloride and potassium iodide in water.Various colors (blue, purple, brown) for alkaloids.
Vanillin-Sulfuric Acid [5]A solution of vanillin in ethanol and sulfuric acid.A range of colors for different compounds upon heating.
p-Anisaldehyde-Sulfuric Acid [2]A solution of p-anisaldehyde in ethanol, sulfuric acid, and acetic acid.Various colors upon heating, useful for many functional groups.[1][2]

General TLC/HPTLC Workflow

TLC_Workflow cluster_prep Plate & Sample Preparation cluster_development Chromatogram Development cluster_visualization Visualization & Analysis start Start plate_prep Plate Activation (Heating) start->plate_prep sample_prep Sample & Standard Preparation start->sample_prep spotting Sample/Standard Spotting plate_prep->spotting sample_prep->spotting chamber_sat Chamber Saturation with Mobile Phase spotting->chamber_sat development Plate Development chamber_sat->development drying Plate Drying development->drying visualization_check UV-Active? drying->visualization_check uv_vis UV Visualization (254/366 nm) visualization_check->uv_vis Yes reagent_spray Spray with Visualization Reagent visualization_check->reagent_spray No analysis Qualitative/Quantitative Analysis (Densitometry) uv_vis->analysis heating Heating reagent_spray->heating heating->analysis

Caption: General workflow for TLC/HPTLC analysis of piperidine derivatives.

References

Application Notes and Protocols: 1-Propionyl-4-piperidinecarboxylic acid as a Versatile Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-propionyl-4-piperidinecarboxylic acid as a key building block in the synthesis of novel therapeutics. The document details its application in targeting various receptors, including integrins and opioid receptors, and provides detailed protocols for the synthesis and evaluation of derived compounds.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The piperidine ring offers a flexible yet constrained core, allowing for the precise spatial orientation of functional groups, which is crucial for selective receptor binding.[1] The propionyl group at the 1-position and the carboxylic acid at the 4-position provide two distinct points for chemical modification, enabling the exploration of diverse chemical space and the optimization of pharmacological properties. This building block has been successfully employed to develop potent and selective antagonists for the α4β1 integrin and dual agonists/antagonists for opioid and sigma-1 receptors, highlighting its therapeutic potential in inflammatory diseases and neuropathic pain.

Therapeutic Applications and Lead Compounds

Derivatives of this compound have shown significant promise in modulating the activity of several key biological targets.

α4β1 Integrin Antagonists for Inflammatory Diseases

Piperidinyl carboxylic acid-based derivatives have been synthesized as antagonists of the α4β1 integrin (VLA-4), which plays a critical role in the leukocyte cell adhesion process.[2] By blocking the interaction between α4β1 and its ligand, the vascular cell adhesion molecule 1 (VCAM-1), these compounds can inhibit the migration of leukocytes to sites of inflammation, offering a potential treatment for various inflammatory and autoimmune disorders.

Sigma-1 Receptor Antagonists and Mu-Opioid Receptor Agonists for Neuropathic Pain

Novel piperidine propionamide derivatives have been developed as potent sigma-1 (σ1) receptor antagonists and mu (μ) opioid receptor agonists.[3] This dual activity is particularly promising for the treatment of neuropathic pain. The σ1 receptor is a chaperone protein that modulates the activity of other proteins, including opioid receptors, and its antagonism has been shown to produce analgesic effects.[4] Concurrently targeting the μ-opioid receptor, a primary target for opioid analgesics, can lead to synergistic pain relief.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of exemplary compounds derived from this compound.

Table 1: In Vitro Activity of Piperidinyl Carboxylic Acid Derivatives as α4β1 Integrin Antagonists

Compoundα4β1-VCAM-1 Adhesion IC50 (µM)
2a1.2
2b0.8
2c0.5
2d0.3
2e0.9
2f1.5
2g0.7
2h1.1

Data extracted from a cell-based adhesion assay.[2]

Table 2: In Vitro and In Vivo Activity of Piperidine Propionamide Derivatives

Compoundσ1 Receptor Binding Affinity (Ki, nM)μ Opioid Receptor Binding Affinity (Ki, nM)Formalin Test (ED50, mg/kg)
Compound 441.862.115.1 ± 1.67

Data for Compound 44, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide.[3]

Signaling Pathways

The therapeutic effects of compounds derived from this compound are mediated through their interaction with specific signaling pathways.

alpha4beta1_signaling cluster_cell Leukocyte alpha4beta1 α4β1 Integrin FAK FAK alpha4beta1->FAK Activation VCAM1 VCAM-1 VCAM1->alpha4beta1 Binding Src c-Src FAK->Src Recruitment & Activation p130Cas p130Cas Src->p130Cas Phosphorylation Rac Rac GTPase p130Cas->Rac Activation Adhesion Cell Adhesion & Migration Rac->Adhesion caption α4β1 Integrin Signaling Pathway

Caption: α4β1 Integrin Signaling Pathway.

mu_opioid_sigma1_signaling cluster_neuron Neuron cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum MOR μ-Opioid Receptor Gi Gi/o Protein MOR->Gi Coupling Analgesia Analgesia MOR->Analgesia AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Reduced Production cAMP->Analgesia Sigma1R σ1 Receptor Sigma1R->MOR Modulation Agonist Opioid Agonist Agonist->MOR Activation Antagonist σ1 Antagonist Antagonist->Sigma1R Inhibition caption μ-Opioid and σ1 Receptor Signaling

Caption: μ-Opioid and σ1 Receptor Signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the synthesis and evaluation of novel therapeutics derived from this compound.

Synthesis of Piperidinyl Carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of piperidinyl carboxylic acid derivatives, which can be adapted for various analogs.

synthesis_workflow Start 1-Propionyl-4- piperidinecarboxylic acid Step1 Amide Coupling Start->Step1 Amine, Coupling Reagent (e.g., HATU, HOBt) Step2 Purification Step1->Step2 Crude Product Product Piperidinyl Carboxylic Acid Derivative Step2->Product Purified Compound caption General Synthesis Workflow

Caption: General Synthesis Workflow.

Materials:

  • This compound

  • Appropriate amine

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, water)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired piperidinyl carboxylic acid derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

α4β1 Integrin-Mediated Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of Jurkat cells (expressing α4β1 integrin) to VCAM-1.

Materials:

  • Jurkat cells

  • Recombinant human VCAM-1

  • 96-well microtiter plates

  • Assay buffer (e.g., RPMI 1640)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (fluorescent dye)

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Coat a 96-well plate with VCAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Wash the plate with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Label Jurkat cells with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled cells in assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the test compounds to the VCAM-1 coated plate, followed by the addition of the labeled Jurkat cells (e.g., 1 x 10⁵ cells/well).

  • Incubate the plate for 30 minutes at 37°C.

  • Gently wash the plate to remove non-adherent cells.

  • Measure the fluorescence of the adherent cells using a fluorescence plate reader (e.g., 485 nm excitation, 520 nm emission).

  • Calculate the percentage of inhibition of cell adhesion for each compound concentration and determine the IC50 value.

Sigma-1 and Mu-Opioid Receptor Binding Assays

These assays determine the binding affinity (Ki) of a compound for the σ1 and μ-opioid receptors using radioligand displacement.

Materials:

  • Cell membranes expressing the target receptor (σ1 or μ-opioid)

  • Radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DAMGO for μ-opioid)

  • Non-labeled competitor (for non-specific binding determination, e.g., haloperidol for σ1, naloxone for μ-opioid)

  • Test compounds

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of a non-labeled competitor (for non-specific binding).

  • Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of radioligand binding for each concentration of the test compound and calculate the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Formalin Test for Analgesia in Mice

This in vivo assay evaluates the analgesic properties of a compound by measuring its effect on the pain response induced by a subcutaneous injection of formalin.[3]

Materials:

  • Male ICR mice (or other suitable strain)

  • Formalin solution (e.g., 5% in saline)

  • Test compound and vehicle

  • Observation chambers

  • Syringes and needles

Procedure:

  • Acclimatize the mice to the observation chambers.

  • Administer the test compound or vehicle to the mice via a suitable route (e.g., intraperitoneal, oral).

  • After a predetermined pretreatment time, inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Immediately place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Compare the licking/biting time of the compound-treated groups to the vehicle-treated group.

  • Calculate the percentage of inhibition of the pain response and determine the ED50 value.

References

Application Notes and Protocols for the Preparation of 1-Propionyl-4-piperidinecarboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-propionyl-4-piperidinecarboxylic acid and its derivatives. The protocols outlined below offer detailed methodologies for the preparation and evaluation of these compounds, which are valuable scaffolds in the discovery of novel therapeutics.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide range of pharmaceutical agents due to its favorable physicochemical properties and ability to interact with various biological targets. Modification of the piperidine nitrogen, such as through N-acylation, allows for the fine-tuning of a compound's pharmacological profile. The introduction of a propionyl group at the 1-position of 4-piperidinecarboxylic acid (also known as isonipecotic acid) creates a versatile building block for the synthesis of diverse chemical libraries for drug screening. These derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.

Synthetic Protocols

The synthesis of this compound and its amide derivatives can be achieved through straightforward and well-established chemical transformations.

Protocol 1: Synthesis of this compound

This protocol details the N-acylation of piperidine-4-carboxylic acid using propionyl chloride.

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Propionyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq).

  • Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.

  • Acylation: Add propionyl chloride (1.2 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification: Upon completion, cool the reaction mixture again to 0-5 °C and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-Propionyl-4-piperidinecarboxamide Derivatives

This protocol describes the amidation of this compound with a primary or secondary amine using a coupling agent.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the coupling agent (DCC or HATU, 1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If using DCC, filter off the dicyclohexylurea byproduct. Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-propionyl-4-piperidinecarboxamide derivative.

Data Presentation

The following tables summarize quantitative data for the biological activities of various piperidine-4-carboxylic acid and piperidine carboxamide derivatives, demonstrating the potential of this scaffold in drug discovery.

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Zone of Inhibition (mm)
PD-1 N-Aryl PiperidineStaphylococcus aureus12.518
PD-2 N-Alkyl PiperidineEscherichia coli2515
PD-3 N-Heteroaryl PiperidineCandida albicans5012
PD-4 Piperidine CarboxamidePseudomonas aeruginosa62.510

Note: Data is compiled from studies on various N-substituted piperidine derivatives and is intended to be representative of the potential activity of this class of compounds.

Table 2: Anticancer Activity of Piperidine Carboxamide Derivatives

Compound IDDerivative TypeCell LineIC₅₀ (µM)
PC-A N-Phenyl-piperidine-4-carboxamideA549 (Lung)15.2
PC-B N-Benzyl-piperidine-4-carboxamideHCT116 (Colon)22.5
PC-C N-(Pyridin-2-yl)-piperidine-4-carboxamideMCF-7 (Breast)18.7
PC-D N-(4-Chlorophenyl)-piperidine-4-carboxamideHeLa (Cervical)12.8[1]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth. Data is based on published results for structurally related piperidine carboxamide derivatives.[1]

Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the application of this compound derivatives in drug discovery.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization to Amides start Piperidine-4-carboxylic Acid step1 N-Propionylation (Propionyl Chloride, NaOH) start->step1 product1 This compound step1->product1 product1_ref This compound step2 Amide Coupling (Amine, DCC/HATU) product1_ref->step2 product2 1-Propionyl-4-piperidinecarboxamide Derivatives step2->product2

Synthetic workflow for this compound and its derivatives.

Experimental_Workflow cluster_screening Drug Discovery Workflow synthesis Synthesis of Derivative Library screening High-Throughput Screening (e.g., Antimicrobial, Anticancer Assays) synthesis->screening Compound Library hit_id Hit Identification screening->hit_id Active Compounds lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Structure-Activity Relationship preclinical Preclinical Studies lead_opt->preclinical Optimized Lead Compounds

General experimental workflow for drug discovery using the synthesized derivatives.

GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular gpcr GPCR G-Protein Coupled Receptor g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction ligand Piperidine Derivative (Ligand) ligand->gpcr Binding

Simplified G-Protein Coupled Receptor (GPCR) signaling pathway often modulated by piperidine derivatives.

References

Scale-Up Synthesis of N-Substituted Piperidine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted piperidines are a ubiquitous structural motif in pharmaceuticals, agrochemicals, and fine chemicals, valued for their role in conferring desirable physicochemical and pharmacological properties.[1][2][3][4] The transition from laboratory-scale synthesis to large-scale production of these compounds presents a unique set of challenges that require careful consideration of reaction conditions, safety, and purification. These application notes provide detailed protocols and scale-up considerations for the synthesis of N-substituted piperidines, focusing on two of the most common and scalable methods: Direct N-Alkylation and Reductive Amination.

Key Synthetic Strategies for Scale-Up

The selection of a synthetic route for the large-scale production of N-substituted piperidines is dictated by factors such as the availability and cost of starting materials, desired purity of the final product, and the steric and electronic properties of the substituents.

Direct N-Alkylation: This method involves the reaction of a piperidine derivative with an alkylating agent, typically an alkyl halide, in the presence of a base.[3][5] It is a straightforward approach, but can be complicated by the formation of quaternary ammonium salts as byproducts, especially when scaling up.[5] Careful control of reaction parameters is crucial to minimize this side reaction.

Reductive Amination: A milder and often more selective method, reductive amination involves the reaction of a piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-substituted product.[6] This two-step, one-pot process is highly versatile and applicable to a wide range of substrates.[6]

Comparative Data for Synthetic Routes

The choice between direct alkylation and reductive amination can be guided by comparing typical reaction parameters and outcomes at different scales.

ParameterDirect N-AlkylationReductive Amination
Scale Lab (grams) to Large (25 kg)Lab (grams) to Large (multi-kg)
Substrates Piperidines, Alkyl Halides[3][5]Piperidines, Aldehydes/Ketones[5][6]
Reagents Base (K₂CO₃, DIPEA)[5]Reducing Agent (NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst)[5][6]
Solvents Acetonitrile, DMF[3][5]Dichloromethane (DCM), Dichloroethane (DCE)[5]
Temperature Room Temperature to 70°C[3]Room Temperature[5]
Reaction Time 1-24 hours[5]1-24 hours[5]
Typical Yields Moderate to High (<70% to high)[3]High[5]
Key Challenge Formation of quaternary ammonium salts[5]Handling of hydride reagents

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperidine

Materials:

  • Piperidine (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq.)[3]

  • Potassium carbonate (K₂CO₃, 1.5 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the mixture.

  • Slowly add the alkyl halide to the reaction mixture. For larger scale, addition via a syringe pump is recommended to control the reaction rate and minimize side reactions.[3]

  • Heat the reaction mixture to 70°C and monitor the progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with DMF.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: N-Alkylation of Piperidine via Reductive Amination

Materials:

  • Piperidine (1.0 eq.)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Anhydrous Dichloroethane (DCE)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the piperidine and the aldehyde or ketone in anhydrous DCE.

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride in anhydrous DCE.

  • Slowly add the reducing agent slurry to the reaction mixture. Control the addition rate to manage any exotherm.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.[5]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scale-Up Considerations

Transitioning from lab-scale to industrial production requires careful attention to several factors that can significantly impact the reaction's success and safety.[7]

  • Heat Transfer: Exothermic reactions, such as N-alkylation, can lead to thermal runaways in large reactors if not properly managed.[7] Ensure adequate cooling capacity and consider slower reagent addition rates.

  • Mixing: Inefficient mixing in large vessels can create localized "hot spots" or concentration gradients, leading to increased byproduct formation.[7] The type of agitator and stirring speed must be optimized for the reactor volume.

  • Solvent Selection: While solvents like DMF are common in the lab, their use at scale may be restricted due to toxicity and disposal concerns.[8] Consider greener solvent alternatives where possible.

  • Purification: Distillation, which is effective for purifying piperidine itself, may not be suitable for less volatile N-substituted derivatives.[9] Crystallization or preparative chromatography are often required, adding to the process complexity and cost.

  • Safety: Piperidine is a flammable and toxic liquid that can cause severe skin burns and eye damage.[10][11][12][13] Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[10][13] All equipment should be properly grounded to prevent static discharge.[10]

Visualizing the Workflow

Synthetic Workflow for N-Substituted Piperidines

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Process cluster_3 Final Product Piperidine Piperidine Direct_Alkylation Direct N-Alkylation Piperidine->Direct_Alkylation Reductive_Amination Reductive Amination Piperidine->Reductive_Amination Alkylating_Agent Alkylating Agent (e.g., Alkyl Halide) Alkylating_Agent->Direct_Alkylation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reductive_Amination Workup Reaction Work-up Direct_Alkylation->Workup Reductive_Amination->Workup Purification Purification (Distillation, Chromatography, Crystallization) Workup->Purification Final_Product N-Substituted Piperidine Purification->Final_Product

Caption: General synthetic workflow for N-substituted piperidines.

Decision Flowchart for Scale-Up Strategy

Caption: Decision-making for scale-up synthesis strategy.

Impurity Formation Pathway in Direct N-Alkylation

G Piperidine Piperidine (Secondary Amine) Desired_Product N-Substituted Piperidine (Tertiary Amine) Piperidine->Desired_Product + R-X - HX Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Desired_Product Quaternary_Salt Quaternary Ammonium Salt (Byproduct) Alkyl_Halide->Quaternary_Salt Desired_Product->Quaternary_Salt + R-X

Caption: Byproduct formation in direct N-alkylation.

References

Application Notes and Protocols for Purity Assessment of Synthesized Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the comprehensive purity assessment of synthesized piperidine compounds. The piperidine scaffold is a crucial component in a vast array of pharmaceutical agents, making the accurate determination of purity a critical aspect of drug discovery, development, and quality control. These guidelines offer a multi-faceted approach, employing chromatographic, spectroscopic, and thermal analysis techniques to ensure the highest confidence in the quality of synthesized materials.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of piperidine-containing compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] Reversed-phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their hydrophobicity.

Application Note: RP-HPLC for Piperidine Derivatives

This method is designed to separate the main piperidine compound from its potential organic impurities, including starting materials, by-products, and degradation products. For piperidine compounds lacking a strong UV chromophore, pre-column derivatization with a UV-active agent is often necessary to enhance detection sensitivity.[3][4]

Logical Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Suitable Solvent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: General workflow for HPLC-based purity analysis of piperidine compounds.

Experimental Protocol: RP-HPLC with UV Detection

This protocol provides a general method that can be adapted for various piperidine derivatives.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the piperidine reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile, methanol, or mobile phase) to achieve a concentration of 1 mg/mL.[3]

  • Sample Solution: Prepare the synthesized piperidine sample in the same manner as the standard solution.[3]

2. Derivatization (if required):

  • To 1 mL of both the standard and sample solutions, add an excess of a derivatizing agent solution (e.g., 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile).[3][4]

  • Add a basic buffer (e.g., 0.5 mL of 1 M sodium bicarbonate) to facilitate the reaction.[3]

  • Vortex the mixture and heat at an appropriate temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).[3]

  • Cool the solution to room temperature before injection.[3]

3. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4][5]
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: Acetonitrile[4][5]
Gradient Isocratic or gradient elution (e.g., 32:68 v/v A:B)[4][5]
Flow Rate 1.0 mL/min[4][5]
Column Temperature 30°C[4][5]
Detection Wavelength UV at a suitable wavelength (e.g., 230 nm for tosyl derivatives)[6]
Injection Volume 10-20 µL

4. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the percentage purity using the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Quantitative Data Summary for a Validated HPLC Method:

ParameterTypical Value
Linearity Range 0.44 - 53.33 µg/mL[4][5]
Correlation Coefficient (r²) > 0.999[4]
Limit of Detection (LOD) ~0.15 µg/mL[4][5]
Limit of Quantification (LOQ) ~0.44 µg/mL[4][5]
Accuracy (% Recovery) 98 - 102%[4]
Precision (%RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in synthesized piperidine compounds.[2][7] Due to the polar nature of the piperidine nitrogen, derivatization may be required to improve volatility and peak shape.[7]

Application Note: GC-MS for Volatile Impurity Profiling

This method is suitable for detecting residual solvents and volatile by-products from the synthesis. The mass spectrometer provides definitive identification of the impurities based on their mass spectra.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve derivatize Derivatization (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (Mass Spectra) integrate->identify quantify Quantification identify->quantify

Caption: Workflow for GC-MS analysis of volatile impurities in piperidine compounds.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the GC-MS analysis of piperidine compounds.

1. Sample Preparation:

  • Dissolve approximately 10 mg of the synthesized piperidine compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).[7]

  • If derivatization is necessary, add the derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) and incubate at a specific temperature and time (e.g., 70°C for 30 minutes).[8]

2. GC-MS Conditions:

ParameterCondition
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[7][8]
Carrier Gas Helium at a constant flow of 1.0 mL/min[7][8]
Injector Temperature 250°C[7]
Oven Temperature Program Initial: 100°C for 2 min, Ramp: 15°C/min to 280°C, Hold: 5 min[7]
Transfer Line Temperature 280°C[8]
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Mass Range 50-550 amu[9]

3. Data Analysis:

  • Identify the main compound and any impurities by comparing their retention times and mass spectra with reference data or libraries.

  • Quantify impurities using an internal or external standard method.

Quantitative Data Summary for a GC-MS Method:

ParameterTypical Value
LOD 0.002 - 0.156 µg/mL[8]
LOQ 0.008 - 0.625 µg/mL[8]
Precision (%CV) ≤ 20%[8]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[3] It is based on the principle that the integral of an NMR signal is directly proportional to the number of protons generating that signal.[10]

Application Note: Absolute Purity Determination by qNMR

This method provides a highly accurate purity value by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.[11]

Logical Steps in qNMR Purity Determination

start Accurately Weigh Analyte and Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Step-by-step process for absolute purity determination by qNMR.

Experimental Protocol: qNMR Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized piperidine compound into a clean NMR tube.[3]

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.[3]

  • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and ensure complete dissolution.[3]

2. NMR Acquisition Parameters:

ParameterRecommended Setting
Spectrometer Frequency ≥ 400 MHz
Pulse Angle 90°
Relaxation Delay (d1) ≥ 5 x T1 of the slowest relaxing proton
Number of Scans ≥ 16 (for good signal-to-noise)

3. Data Processing and Purity Calculation:

  • Process the spectrum with accurate phasing and baseline correction.

  • Integrate a well-resolved signal of the piperidine analyte and a signal from the internal standard.

  • Calculate the purity using the following equation:

Quantitative Data Summary for qNMR:

ParameterTypical Value
Accuracy High (often considered a primary method)
Precision (%RSD) < 1%
Sample Amount 5-10 mg

Differential Scanning Calorimetry (DSC) for Bulk Purity

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of highly crystalline compounds. The principle is based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[12]

Application Note: Purity Assessment by DSC

This method is applicable to crystalline piperidine compounds that are at least 98% pure and exhibit a sharp melting point without decomposition.[1] It provides a measure of the total mole fraction of eutectic impurities.

Experimental Protocol: DSC Analysis

1. Sample Preparation:

  • Accurately weigh 1-3 mg of the crystalline piperidine sample into an aluminum DSC pan.

  • Hermetically seal the pan to prevent sublimation.

2. DSC Conditions:

ParameterCondition
Heating Rate 0.5 - 2 °C/min
Temperature Range A range that encompasses the melting of the sample
Purge Gas Nitrogen at 20-50 mL/min

3. Data Analysis:

  • The instrument software calculates the purity based on the shape of the melting endotherm using the van't Hoff equation.

Quantitative Data Summary for DSC:

ParameterApplicability
Purity Range 98 - 100 mol%[12]
Sample Requirement Crystalline, thermally stable solid

Signaling Pathway Visualization

For drug development professionals, understanding the biological context of a synthesized piperidine compound is crucial. Many piperidine-containing drugs act on specific signaling pathways.[13] The following diagram illustrates a simplified, representative signaling pathway that could be modulated by a hypothetical piperidine-containing drug.

Representative Signaling Pathway

cluster_membrane Cell Membrane receptor Receptor (e.g., GPCR) effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Activates/ Inhibits drug Piperidine Compound (Drug) drug->receptor Binds and Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor Phosphorylates response Cellular Response (e.g., Gene Expression) transcription_factor->response Regulates

Caption: A generic signaling cascade often targeted by piperidine-containing drugs.

References

Application Notes and Protocols: Piperidine-4-Carboxylic Acid in the Synthesis of Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine reuptake inhibitors are a cornerstone in the treatment of various central nervous system (CNS) disorders, including depression and anxiety.[1] These therapeutic agents function by blocking the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters, thereby increasing the extracellular concentrations of these neurotransmitters. The piperidine-4-carboxylic acid scaffold has emerged as a versatile starting point for the synthesis of novel and potent monoamine reuptake inhibitors. Its conformational rigidity and the synthetic tractability of its carboxylic acid and amine functionalities allow for systematic structural modifications to fine-tune potency and selectivity for the monoamine transporters. This document provides detailed synthetic and experimental protocols for the development and evaluation of piperidine-4-carboxylic acid-based monoamine reuptake inhibitors.

Synthesis of Piperidine-4-Carboxylic Acid Phenyl-Alkyl-Amide Derivatives

A general method for the synthesis of piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives involves the N-alkylation of a substituted aniline followed by amide coupling with a protected piperidine-4-carboxylic acid, and subsequent deprotection.

General Synthetic Protocol

A representative synthetic scheme is outlined below. This multi-step synthesis begins with the protection of the piperidine nitrogen, followed by amide coupling and final deprotection to yield the target compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->N-Boc-piperidine-4-carboxylic acid Boc-anhydride, Et3N, DCM Boc-anhydride Boc-anhydride Amide Intermediate Amide Intermediate N-Boc-piperidine-4-carboxylic acid->Amide Intermediate HATU, DIPEA, DMF Substituted Aniline Substituted Aniline Substituted Aniline->Amide Intermediate HATU, DIPEA, DMF Final Compound Final Compound Amide Intermediate->Final Compound TFA or HCl in Dioxane

Caption: General synthetic workflow for piperidine-4-carboxylic acid derivatives.

Step 1: Protection of Piperidine Nitrogen

  • To a stirred suspension of piperidine-4-carboxylic acid in dichloromethane (DCM), add triethylamine (Et3N) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-piperidine-4-carboxylic acid.[2]

Step 2: Amide Coupling

  • Dissolve N-Boc-piperidine-4-carboxylic acid, a desired substituted aniline, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) to the mixture and stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the N-Boc protected amide intermediate.

Step 3: Deprotection

  • Dissolve the N-Boc protected amide intermediate in a solution of trifluoroacetic acid (TFA) in DCM or a solution of HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the final compound as a salt.

  • Filter and dry the solid to obtain the desired piperidine-4-carboxylic acid derivative.

Structure-Activity Relationship (SAR)

The pharmacological profile of piperidine-based monoamine reuptake inhibitors is highly dependent on the nature and position of substituents on both the piperidine and the aromatic moieties.

SAR cluster_piperidine Piperidine Ring Substitutions cluster_linker Linker Modifications cluster_aromatic Aromatic Ring Substitutions Piperidine Core Piperidine Core Stereochemistry Stereochemistry Piperidine Core->Stereochemistry 4-Aryl_Substitution 4-Aryl Substitution Piperidine Core->4-Aryl_Substitution Potency_Selectivity Potency & Selectivity Stereochemistry->Potency_Selectivity Linker_Length Linker Length 4-Aryl_Substitution->Linker_Length Linker_Composition Linker Composition (Amide, Ether, etc.) 4-Aryl_Substitution->Linker_Composition Biphenyl_vs_Diphenyl Biphenyl vs. Diphenyl Linker_Length->Biphenyl_vs_Diphenyl Naphthyl_Isomers Naphthyl Isomers Linker_Composition->Naphthyl_Isomers Biphenyl_vs_Diphenyl->Potency_Selectivity Naphthyl_Isomers->Potency_Selectivity

Caption: Key structural features influencing inhibitor potency and selectivity.

  • Piperidine Ring Stereochemistry : The stereochemistry at positions 3 and 4 of the piperidine ring significantly impacts transporter selectivity. For some analogs, (-)-cis isomers show dopamine and norepinephrine transporter (DAT/NET) selectivity, while (-)-trans and (+)-cis isomers exhibit serotonin transporter (SERT) or SERT/NET selectivity.[3][4]

  • Linker Length : In a series of 4-benzylpiperidine carboxamides, compounds with a two-carbon linker between the piperidine and the aromatic ring showed higher potency for DAT inhibition compared to those with a three-carbon linker.[5]

  • Aromatic Ring Substituents :

    • Biphenyl vs. Diphenyl : Compounds with a biphenyl group tend to have a higher affinity for SERT, whereas those with a diphenyl group show stronger inhibition of DAT.[5]

    • Naphthyl Groups : A 2-naphthyl substitution generally leads to enhanced inhibition of both NET and SERT compared to a 1-naphthyl substitution.[5]

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) or inhibitory concentrations (IC50) of representative piperidine-based compounds for the monoamine transporters.

Compound IDDAT Ki (nM) or IC50 (nM)SERT Ki (nM) or IC50 (nM)NET Ki (nM) or IC50 (nM)Reference Compound
GBR 129091>100>100Standard
(+)-cis-5b>1000>1000low nMN/A
(+)-trans-5cComparable activity at all three transportersComparable activity at all three transportersComparable activity at all three transportersN/A
Aminopiperidine 750.6--Cocaine
Aminopiperidine 3330.0--Cocaine

(Data compiled from multiple sources, including[4][6])

Experimental Protocols

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the monoamine transporters.[7]

G A Prepare cell membranes expressing DAT, NET, or SERT C Incubate membranes, radioligand, and test compound A->C B Prepare serial dilutions of test compound B->C D Separate bound from free radioligand via filtration C->D E Measure radioactivity using scintillation counting D->E F Analyze data to determine IC50 and Ki values E->F

Caption: Workflow for a competitive radioligand binding assay.[8]

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]

  • Radiolabeled ligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.[7]

  • Non-specific binding compound: 10 µM Benztropine for DAT, 1 µM Desipramine for NET, 10 µM Fluoxetine for SERT.[8]

  • Test compounds (piperidine-4-carboxylic acid derivatives).

  • 96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, scintillation fluid, and a liquid scintillation counter.[8]

Protocol:

  • Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (containing the non-specific binding compound), and test compound at various concentrations.[8]

  • Incubation: Add the radioligand solution and the diluted membrane preparation to each well. Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[8]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.[8]

Neurotransmitter Uptake Assay (Fluorescent)

This method provides a non-radioactive alternative for measuring monoamine transporter activity.[7]

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[7]

  • Assay buffer (e.g., HEPES-buffered solution).[7]

  • Fluorescent monoamine transporter substrate (e.g., ASP+ for DAT).

  • Test compounds.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Protocol:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to form a confluent monolayer.

  • Assay Preparation: On the day of the experiment, wash the cell monolayers with assay buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the fluorescent substrate to all wells to initiate uptake.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.

Monoamine Reuptake at the Synapse

The diagram below illustrates the process of monoamine reuptake at a neuronal synapse and highlights the mechanism of action for reuptake inhibitors.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Release Monoamine Release Vesicle->Release Transporter Monoamine Transporter (DAT, NET, SERT) Reuptake Reuptake Release->Reuptake Synaptic Cleft Receptor Postsynaptic Receptor Release->Receptor Binding Reuptake->Transporter Inhibitor Reuptake Inhibitor Inhibitor->Transporter Inhibition

Caption: Monoamine release, reuptake, and inhibition at the synapse.[7]

Conclusion

Piperidine-4-carboxylic acid is a valuable scaffold for the development of novel monoamine reuptake inhibitors. The synthetic and analytical protocols provided herein offer a framework for the design, synthesis, and evaluation of new chemical entities targeting monoamine transporters. A thorough understanding of the structure-activity relationships is crucial for optimizing the potency and selectivity of these compounds for desired therapeutic applications.

References

Application Notes and Protocols for the Synthesis of N-Acyl Piperidine-4-Carboxylic Acid Analog Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acyl piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. The piperidine ring provides a three-dimensional framework that can orient substituents in distinct vectors, while the N-acyl and 4-carboxy functionalities offer key points for interaction with biological targets and for modulating physicochemical properties. The systematic synthesis of libraries of N-acyl piperidine-4-carboxylic acid analogs is a powerful strategy in drug discovery for exploring structure-activity relationships (SAR) and identifying novel therapeutic candidates.

These application notes provide detailed synthetic routes and protocols for the efficient construction of a diverse library of N-acyl piperidine-4-carboxylic acid analogs. Both solution-phase parallel synthesis and solid-phase synthesis strategies are presented, allowing for flexibility in scale and automation.

General Synthetic Strategies

The creation of a library of N-acyl piperidine-4-carboxylic acid analogs typically involves a divergent synthetic approach starting from a common piperidine-4-carboxylic acid precursor. The core strategy involves two key diversification steps:

  • N-Acylation: Introduction of a variety of acyl groups to the piperidine nitrogen.

  • C4-Carboxylic Acid Derivatization: Conversion of the carboxylic acid at the 4-position into a range of esters or amides.

The order of these steps can be varied, and the choice between solution-phase and solid-phase synthesis will depend on the desired library size, purification strategy, and available resources.

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of N-Acyl Piperidine-4-Carboxamide Libraries

This protocol describes a divergent approach starting with the N-acylation of a piperidine-4-carboxylate ester, followed by hydrolysis and subsequent amidation of the carboxylic acid.

Step 1a: N-Boc Protection of Piperidine-4-carboxylic acid methyl ester

To a stirred suspension of piperidine-4-carboxylic acid methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), triethylamine (Et3N, 3.0 eq) is added at 0 °C. Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) is then added dropwise. The reaction mixture is stirred at room temperature for 16 hours. Water is added, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid methyl ester.[1]

Step 1b: N-Acylation of Piperidine-4-carboxylic acid methyl ester

To a solution of piperidine-4-carboxylic acid methyl ester hydrochloride (1.0 eq) and a diverse library of carboxylic acids (R1-COOH, 1.1 eq) in separate reaction vessels containing N,N-dimethylformamide (DMF), is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The reactions are stirred at room temperature for 4-12 hours. Upon completion, the reaction mixtures are diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO3 and brine. The organic layers are dried over Na2SO4, filtered, and concentrated to yield the N-acyl piperidine-4-carboxylic acid methyl esters.

Step 2: Saponification of the Methyl Ester

The crude N-acyl piperidine-4-carboxylic acid methyl esters from the previous step are dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH, 2.0 eq) is added, and the reactions are stirred at room temperature for 2-4 hours until completion as monitored by TLC or LC-MS. The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1N HCl. The resulting precipitate is filtered or the aqueous layer is extracted with ethyl acetate. The organic extracts are dried and concentrated to yield the N-acyl piperidine-4-carboxylic acids.

Step 3: Parallel Amide Coupling

The library of N-acyl piperidine-4-carboxylic acids (1.0 eq) is arrayed in a parallel reactor. To each vessel is added a solution of a diverse set of primary or secondary amines (R2R3NH, 1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. The reactions are stirred at room temperature for 12-24 hours. The crude products are then purified by parallel reverse-phase HPLC to yield the final library of N-acyl piperidine-4-carboxamides.

Protocol 2: Solid-Phase Synthesis of N-Acyl Piperidine-4-Carboxamide Libraries

This protocol utilizes a solid support, which facilitates purification by simple filtration and washing steps, making it highly amenable to high-throughput synthesis.

Step 1: Loading of Fmoc-protected Piperidine-4-carboxylic acid onto Rink Amide Resin

Rink amide resin is swelled in DMF. A solution of Fmoc-N-amido-piperidine-4-carboxylic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF is added to the resin. The mixture is agitated at room temperature for 4 hours. The resin is then filtered and washed successively with DMF, dichloromethane (DCM), and methanol and dried under vacuum.

Step 2: Fmoc Deprotection

The resin is treated with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. The resin is then washed thoroughly with DMF and DCM.

Step 3: N-Acylation of the Resin-Bound Piperidine

The resin is distributed into an array of reaction vessels. To each vessel, a solution of a different carboxylic acid (R1-COOH, 3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF is added. The reactions are agitated for 4 hours at room temperature. The resin is then washed with DMF, DCM, and methanol.

Step 4: Cleavage from Resin

The resin-bound products are treated with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours at room temperature. The resin is filtered, and the filtrate is concentrated under a stream of nitrogen. The crude products are then purified by parallel reverse-phase HPLC.

Data Presentation

The following tables summarize representative yields for the key steps in the synthesis of N-acyl piperidine-4-carboxylic acid analog libraries.

Table 1: Representative Yields for Solution-Phase N-Acylation of Piperidine-4-carboxylate

R1-COOHCoupling ReagentSolventTime (h)Yield (%)
Benzoic acidHATU/DIPEADMF492
4-Chlorobenzoic acidEDC/HOBtDCM688
Acetic acidHATU/DIPEADMF495
Thiophene-2-carboxylic acidCOMU/DIPEADMF585
N-Boc-glycineHATU/DIPEADMF690

Table 2: Representative Yields for Parallel Amide Coupling of N-Benzoyl-piperidine-4-carboxylic acid

Amine (R2R3NH)Coupling ReagentSolventTime (h)Yield (%)
BenzylamineHATU/DIPEADMF1285
MorpholineHATU/DIPEADMF1681
AnilineEDC/HOBtDCM/DMF2472
CyclopropylamineCOMU/DIPEADMF1488
N,O-DimethylhydroxylamineHATU/DIPEADMF1290

Table 3: Representative Yields for Solid-Phase Synthesis and Cleavage

R1-COOHOverall Yield (%)*Purity (%)**
4-Methoxybenzoic acid75>95
Furan-2-carboxylic acid68>95
Cyclohexanecarboxylic acid82>95
Pyridine-3-carboxylic acid65>90
Isoxazole-5-carboxylic acid71>95

*Overall yield after cleavage from resin and purification. **Purity determined by LC-MS.

Visualizations

Solution_Phase_Workflow cluster_start Starting Material cluster_acylation Step 1: N-Acylation cluster_hydrolysis Step 2: Saponification cluster_amidation Step 3: C4-Amidation cluster_end Final Library start Piperidine-4-carboxylic acid ester acyl Parallel N-Acylation (R1-COOH, Coupling Reagent) start->acyl [R1] hydro Ester Hydrolysis (LiOH) acyl->hydro amid Parallel Amide Coupling (R2R3NH, Coupling Reagent) hydro->amid [R2, R3] end N-Acyl Piperidine-4-Carboxamide Library amid->end

Caption: Solution-phase parallel synthesis workflow.

Solid_Phase_Workflow cluster_start Resin Preparation cluster_loading Step 1: Loading cluster_deprotection Step 2: Deprotection cluster_acylation Step 3: N-Acylation cluster_cleavage Step 4: Cleavage cluster_end Final Library start Rink Amide Resin load Load Fmoc-Piperidine- 4-carboxylic acid start->load deprotect Fmoc Deprotection (20% Piperidine/DMF) load->deprotect acyl Parallel N-Acylation (R1-COOH, Coupling Reagent) deprotect->acyl [R1] cleave Cleavage from Resin (TFA Cocktail) acyl->cleave end N-Acyl Piperidine-4-Carboxamide Library cleave->end

Caption: Solid-phase synthesis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Propionyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Propionyl-4-piperidinecarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the N-acylation of 4-piperidinecarboxylic acid (also known as isonipecotic acid) with a propionylating agent. The most common agents are propionyl chloride and propionic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or propionic acid).

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The key factors affecting the yield include the choice of propionylating agent and solvent, the type and amount of base used, reaction temperature, and the purity of the starting materials. Careful control of these parameters is crucial for maximizing the yield and minimizing side reactions.

Q3: Which propionylating agent is better, propionyl chloride or propionic anhydride?

A3: Both can be effective. Propionyl chloride is generally more reactive than propionic anhydride, which can lead to faster reaction times. However, its higher reactivity can also result in more side reactions if not controlled properly. Propionic anhydride is less corrosive and easier to handle, often providing cleaner reactions and good yields. The choice may depend on the specific reaction conditions and available resources.

Q4: Why is a base necessary in this reaction?

A4: A base is essential to neutralize the acid (hydrochloric acid or propionic acid) that is formed as a byproduct of the acylation reaction. Without a base, the acid would protonate the nitrogen of the starting material, 4-piperidinecarboxylic acid, rendering it non-nucleophilic and stopping the reaction.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the spot or peak of the reaction mixture with the starting material, you can determine when the 4-piperidinecarboxylic acid has been consumed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive starting material.- Ensure the 4-piperidinecarboxylic acid is pure and dry. - Use a fresh or properly stored propionylating agent.
2. Insufficient or no base.- Add at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃).
3. Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring the reaction progress.
Presence of Multiple Products (Side Reactions) 1. Over-acylation.- If using propionyl chloride, consider switching to the less reactive propionic anhydride. - Add the acylating agent slowly and at a low temperature.
2. Reaction temperature is too high.- Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Difficulty in Product Isolation and Purification 1. Emulsion formation during workup.- Add a saturated brine solution to break the emulsion.
2. Product is water-soluble.- After initial extraction with an organic solvent, consider back-extraction from the aqueous layer after acidification. - Evaporate the solvent under reduced pressure and purify by column chromatography or recrystallization.
Inconsistent Yields 1. Variability in reagent quality.- Use reagents from the same batch for consistency. - Ensure starting materials are properly stored to prevent degradation.
2. Inconsistent reaction conditions.- Carefully control reaction parameters such as temperature, stirring speed, and addition rate of reagents.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of N-Acylation Reactions

Parameter Condition A Condition B Expected Impact on Yield
Propionylating Agent Propionyl ChloridePropionic AnhydridePropionyl chloride may give faster reaction but potentially more side products. Propionic anhydride often leads to cleaner reactions and higher isolated yields.
Base Triethylamine (Organic)Potassium Carbonate (Inorganic)Organic bases are soluble in organic solvents, simplifying reaction setup. Inorganic bases can be easier to remove during workup. Both can be effective.
Solvent Dichloromethane (DCM)Acetonitrile (ACN)The choice of solvent can affect solubility and reaction rate. Both are common choices for acylation reactions.
Temperature 0 °C to Room TempRefluxHigher temperatures can increase the reaction rate but may also promote side reactions, potentially lowering the overall yield of the desired product.
Stoichiometry of Acylating Agent 1.1 equivalents1.5 equivalentsA slight excess of the acylating agent can drive the reaction to completion, but a large excess can lead to side reactions.

Experimental Protocols

Protocol 1: N-propionylation using Propionic Anhydride

  • Preparation: In a round-bottom flask, dissolve 4-piperidinecarboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Base: Add a suitable base, such as triethylamine (1.2 equivalents), to the solution and stir.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add propionic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Workup: Quench the reaction by adding water. Acidify the aqueous layer with HCl (e.g., 1M solution) to a pH of approximately 2-3.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: N-propionylation using Propionyl Chloride

  • Preparation: Dissolve 4-piperidinecarboxylic acid (1 equivalent) and a base, such as pyridine or triethylamine (1.5 equivalents), in an anhydrous solvent (e.g., THF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the solution to 0 °C. Add propionyl chloride (1.1 equivalents) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction's completion.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Mandatory Visualization

Synthesis_Pathway 4-Piperidinecarboxylic Acid 4-Piperidinecarboxylic Acid Reaction Mixture Reaction Mixture 4-Piperidinecarboxylic Acid->Reaction Mixture Propionylating Agent Propionylating Agent Propionylating Agent->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture This compound This compound Reaction Mixture->this compound N-Acylation

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK optimize_reagents Use Fresh Reagents / Adjust Stoichiometry check_reagents->optimize_reagents Issue Found check_workup Analyze Workup and Purification check_conditions->check_workup Conditions OK optimize_conditions Modify Temperature or Reaction Time check_conditions->optimize_conditions Issue Found optimize_workup Adjust pH / Change Extraction Solvent check_workup->optimize_workup Issue Found end Yield Improved check_workup->end Workup OK optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: A logical workflow for troubleshooting low yield issues.

Common side products in the acylation of 4-piperidinecarboxylic acid and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation of 4-piperidinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and common side products when acylating 4-piperidinecarboxylic acid?

When acylating 4-piperidinecarboxylic acid, the desired product is the N-acyl derivative. However, due to the presence of two nucleophilic sites (the secondary amine and the carboxylic acid), several side products can form. The most common side products are the O-acyl isomer (an ester) and the N,O-diacyl product.

Q2: Why does O-acylation occur as a side reaction?

O-acylation occurs because the carboxylate group, formed by the deprotonation of the carboxylic acid, can act as a nucleophile and attack the acylating agent.[1] This competes with the desired N-acylation of the piperidine nitrogen. The extent of O-acylation is influenced by reaction conditions such as the nature of the solvent, base, and coupling agent used.

Q3: What is N,O-diacylation and under what conditions is it favored?

N,O-diacylation is the acylation of both the piperidine nitrogen and the carboxylic acid group. This side reaction is typically favored when using a large excess of the acylating agent and harsh reaction conditions. The initial N-acylation can be followed by O-acylation, especially if the reaction is not carefully controlled.

Q4: How does the choice of acylating agent and coupling reagent affect the outcome of the reaction?

The choice of acylating agent and coupling reagent is critical. Highly reactive acylating agents, such as acyl chlorides or anhydrides, can increase the likelihood of side reactions if not used under optimized conditions.[2] Coupling reagents used to activate the carboxylic acid for amide bond formation can also promote O-acylation if they form highly reactive intermediates that can be attacked by the carboxylate.

Q5: What is the role of a protecting group for the carboxylic acid function?

A protecting group for the carboxylic acid is a chemical moiety temporarily attached to the carboxyl group to prevent it from reacting.[3] By protecting the carboxylic acid, for example as an ester, the nucleophilicity of the oxygen atoms is significantly reduced, thus preventing O-acylation and favoring the desired N-acylation. The protecting group can then be removed in a subsequent step to yield the N-acyl-4-piperidinecarboxylic acid.

Troubleshooting Guides

Problem 1: Low yield of the desired N-acyl-4-piperidinecarboxylic acid.
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time and/or temperature. - Use a more efficient coupling agent or a more reactive acylating agent. - Ensure all reagents are pure and dry.
Formation of O-acyl isomer - Protect the carboxylic acid group prior to acylation. Common protecting groups include methyl or ethyl esters. - Use milder reaction conditions (e.g., lower temperature). - Employ a chemoselective acylation protocol.[4]
Formation of N,O-diacyl product - Use a stoichiometric amount of the acylating agent (1.0-1.2 equivalents). - Add the acylating agent slowly to the reaction mixture. - Protect the carboxylic acid group.
Problem 2: Presence of a major side product with a similar mass to the desired product.
Possible Cause Suggested Solution
O-acylation - The O-acyl isomer will have the same molecular weight as the N-acyl product. - Characterize the product mixture using techniques like NMR and chromatography to distinguish between the isomers. - To avoid this, follow the recommendations for preventing O-acylation in Problem 1.
Problem 3: Formation of a higher molecular weight side product.
Possible Cause Suggested Solution
N,O-diacylation - The N,O-diacyl product will have a molecular weight corresponding to the addition of two acyl groups. - Use mass spectrometry to confirm the presence of this side product. - To prevent this, adhere to the solutions provided for avoiding N,O-diacylation in Problem 1.

Data Presentation

The following table summarizes the influence of reaction conditions on the chemoselectivity of acylation reactions involving substrates with both amine and hydroxyl/carboxyl groups, providing insights applicable to 4-piperidinecarboxylic acid.

Acylating Agent Base/Catalyst Solvent Temperature Approx. N-acylation : O-acylation Ratio Reference
Acetic AnhydrideNoneNoneRoom TempHighly favors N-acylation (>95:5)
Isopropenyl AcetateDBU (1 equiv)Not specifiedNot specified60 : 40[5]
Isopropenyl AcetateDBU (1.2 equiv)Not specifiedNot specified100 : 70 (Indicates diacylation)[5]
Benzoic AnhydrideNoneDichloromethane50°C53% conversion to N-acyl product[4]

Experimental Protocols

Protocol 1: Chemoselective N-Acylation of 4-Piperidinecarboxylic Acid via Ester Protection

This protocol minimizes the formation of O-acyl and N,O-diacyl side products by protecting the carboxylic acid as a methyl ester.

Step 1: Esterification of 4-Piperidinecarboxylic Acid

  • Suspend 4-piperidinecarboxylic acid (1 equivalent) in methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to obtain the methyl 4-piperidinecarboxylate hydrochloride salt.

Step 2: N-Acylation of Methyl 4-Piperidinecarboxylate

  • Dissolve the methyl 4-piperidinecarboxylate hydrochloride salt (1 equivalent) in an anhydrous solvent like dichloromethane or THF.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 equivalents), and stir for 10-15 minutes.

  • Cool the mixture to 0°C.

  • Slowly add the desired acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove salts and purify the crude product by column chromatography.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the purified N-acyl methyl 4-piperidinecarboxylate (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (2-3 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Acidify the reaction mixture with aqueous HCl to pH 3-4.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final N-acyl-4-piperidinecarboxylic acid.

Protocol 2: Conditions Favoring O-Acylation Side Product Formation

This protocol illustrates conditions that can lead to the formation of the O-acyl isomer.

  • Dissolve 4-piperidinecarboxylic acid (1 equivalent) in a polar aprotic solvent like DMF.

  • Add a strong, non-nucleophilic base such as DBU (1.2 equivalents).

  • Add the acylating agent (e.g., isopropenyl acetate, 1.7 equivalents).[5]

  • Stir the reaction at room temperature for several hours.

  • Work up the reaction and analyze the product mixture by NMR and LC-MS to identify the ratio of N-acyl to O-acyl products.

Visualizations

cluster_reactants Reactants cluster_products Potential Products 4-Piperidinecarboxylic Acid 4-Piperidinecarboxylic Acid N-Acyl Product (Desired) N-Acyl Product (Desired) 4-Piperidinecarboxylic Acid->N-Acyl Product (Desired) N-Acylation O-Acyl Product (Side Product) O-Acyl Product (Side Product) 4-Piperidinecarboxylic Acid->O-Acyl Product (Side Product) O-Acylation Acylating Agent Acylating Agent Acylating Agent->N-Acyl Product (Desired) Acylating Agent->O-Acyl Product (Side Product) N,O-Diacyl Product (Side Product) N,O-Diacyl Product (Side Product) Acylating Agent->N,O-Diacyl Product (Side Product) N-Acyl Product (Desired)->N,O-Diacyl Product (Side Product) Further Acylation

Caption: Reaction pathways in the acylation of 4-piperidinecarboxylic acid.

start Start: 4-Piperidinecarboxylic Acid step1 Step 1: Protect Carboxylic Acid (e.g., Esterification) start->step1 step2 Step 2: N-Acylation step1->step2 side_reaction Side Reactions Avoided: - O-Acylation - N,O-Diacylation step1->side_reaction step3 Step 3: Deprotection of Carboxylic Acid step2->step3 end End: Pure N-Acyl-4-piperidinecarboxylic Acid step3->end

Caption: Workflow for avoiding side products using a protection strategy.

References

Troubleshooting purification of 1-Propionyl-4-piperidinecarboxylic acid by chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 1-Propionyl-4-piperidinecarboxylic acid. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing during the reversed-phase HPLC purification of this compound. What is the likely cause and how can I resolve it?

A: Peak tailing with this compound is commonly due to secondary interactions between the basic piperidine nitrogen and acidic residual silanol groups on the silica-based stationary phase.[1][2] this compound is a zwitterionic compound, meaning it has both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups. At mid-range pH, the piperidine nitrogen can be protonated and interact ionically with deprotonated silanols, leading to poor peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid will fully protonate the silanol groups, minimizing these secondary interactions.[1] It will also ensure the piperidine nitrogen is consistently protonated.

  • Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 or C8 column can reduce the number of available free silanol groups.

  • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based reverse-phase column, which is more stable at a wider pH range and has fewer silanol interactions.

Q2: My compound is not retaining well on a standard C18 column. What chromatographic mode should I try next?

A: this compound is a relatively polar molecule, which can lead to poor retention in reversed-phase chromatography. If you are observing early elution even with a highly aqueous mobile phase, consider the following alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating polar compounds.[3] It utilizes a polar stationary phase (like silica, or amide- or diol-bonded phases) with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

  • Ion-Exchange Chromatography (IEC): Given the zwitterionic nature of your compound, IEC can be a powerful purification method.[4][5] You can use either cation-exchange chromatography at a low pH (where the carboxylic acid is protonated and the piperidine is positively charged) or anion-exchange chromatography at a high pH (where the carboxylic acid is deprotonated and the piperidine is neutral).

  • Mixed-Mode Chromatography: Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for zwitterionic compounds.[6]

Q3: I am struggling with the solubility of my crude this compound for injection. What solvents are recommended?

A: The parent compound, piperidine-4-carboxylic acid, is soluble in polar solvents like water and alcohols.[7] this compound is expected to have similar solubility. For sample preparation:

  • Initial Dissolution: Attempt to dissolve your sample in the aqueous component of your mobile phase.

  • pH Adjustment: Solubility is pH-dependent.[7] If your compound is in a salt form, dissolving it in water or a buffer at a suitable pH may be necessary.

  • Organic Solvents: For reversed-phase chromatography, if you must use an organic solvent, dimethyl sulfoxide (DMSO) is a common choice for initial dissolution, followed by dilution with the mobile phase. However, be mindful of solvent strength, as injecting a sample in a much stronger solvent than the mobile phase can lead to peak distortion.

Q4: Can I use normal-phase chromatography for this compound?

A: While possible, normal-phase chromatography on standard silica gel can be challenging for this compound due to its polarity and basicity. The strong interaction of the piperidine nitrogen with the acidic silica surface can lead to irreversible adsorption and poor recovery. If you choose to use normal-phase chromatography, it is advisable to:

  • Use a basic modifier: Add a small amount of a base, such as triethylamine (TEA) or ammonia, to the mobile phase to block the active sites on the silica.

  • Consider alternative stationary phases: Amino- or cyano-bonded phases can be less acidic than bare silica and may provide better results.[8]

Quantitative Data Summary

The following tables provide hypothetical yet representative data for different chromatographic conditions to guide method development.

Table 1: Reversed-Phase Chromatography Conditions and Outcomes

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 4.6x150 mmC18 (End-capped), 3.5 µm, 4.6x100 mmPhenyl-Hexyl, 5 µm, 4.6x150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in Water20 mM Ammonium Acetate, pH 4.5
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-50% B over 20 min10-60% B over 15 min5-40% B over 25 min
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Retention Time 8.5 min9.2 min12.1 min
Peak Tailing Factor 1.81.21.4
Purity Achieved 95%>98%97%
Yield 85%92%88%

Table 2: HILIC and Ion-Exchange Chromatography Conditions and Outcomes

ParameterHILICCation-Exchange
Column Amide, 3 µm, 4.6x100 mmStrong Cation Exchange, 5 µm, 4.6x250 mm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.020 mM Potassium Phosphate, pH 2.5
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.020 mM Potassium Phosphate with 0.5 M NaCl, pH 2.5
Gradient 0-100% B over 15 min0-100% B (Salt Gradient) over 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time 10.3 min18.7 min
Peak Tailing Factor 1.11.2
Purity Achieved >99%>98%
Yield 95%90%

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification

  • Column: High-purity, end-capped C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A to a concentration of approximately 5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 60% B (linear gradient)

      • 25-27 min: 60% to 95% B (wash)

      • 27-30 min: 95% B (wash)

      • 30-35 min: 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: HILIC Purification

  • Column: Amide-bonded silica, 3.5 µm particle size, 4.6 x 100 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 20 mM Ammonium Formate, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 20 mM Ammonium Formate, pH adjusted to 3.0 with formic acid.

  • Sample Preparation: Dissolve the crude material in a 90:10 mixture of acetonitrile and water to a concentration of 2 mg/mL. Ensure complete dissolution. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 0% B

      • 2-17 min: 0% to 100% B (linear gradient)

      • 17-20 min: 100% B (wash)

      • 20-25 min: 0% B (re-equilibration)

  • Fraction Collection and Post-Purification: Follow steps 5 and 6 from the Reversed-Phase HPLC Protocol.

Visualizations

TroubleshootingWorkflow start Start: Purification Issue peak_tailing Peak Tailing in RP-HPLC? start->peak_tailing poor_retention Poor Retention in RP-HPLC? peak_tailing->poor_retention No lower_ph Lower Mobile Phase pH (e.g., add 0.1% TFA) peak_tailing->lower_ph Yes low_recovery Low Recovery? poor_retention->low_recovery No try_hilic Switch to HILIC poor_retention->try_hilic Yes low_recovery->start No, other issue check_solubility Check Sample Solubility in Mobile Phase low_recovery->check_solubility Yes endcapped_column Use End-Capped C18/C8 Column lower_ph->endcapped_column Still Tailing peak_tailing_solution Problem Solved lower_ph->peak_tailing_solution Improved endcapped_column->peak_tailing_solution try_iec Try Ion-Exchange Chromatography (IEC) try_hilic->try_iec Still Poor Retention poor_retention_solution Problem Solved try_hilic->poor_retention_solution Improved try_iec->poor_retention_solution use_basic_modifier If Normal Phase: Add Basic Modifier (e.g., TEA) check_solubility->use_basic_modifier If NP low_recovery_solution Problem Solved check_solubility->low_recovery_solution Improved use_basic_modifier->low_recovery_solution

Caption: Troubleshooting workflow for chromatographic purification.

ChromatographySelection cluster_modes Primary Chromatographic Modes cluster_secondary Secondary/Alternative Modes compound This compound (Polar, Zwitterionic) rp_hplc Reversed-Phase (RP-HPLC) - Good starting point - Requires acidic modifier for peak shape compound->rp_hplc Most Common hilic HILIC - Excellent for polar compounds - High organic mobile phase compound->hilic If poor RP retention iec Ion-Exchange (IEC) - Exploits zwitterionic nature - Cation or Anion Exchange compound->iec For high purity np_hplc Normal-Phase (NP-HPLC) - Challenging due to strong interactions - Requires basic modifier rp_hplc->np_hplc Less Common mixed_mode Mixed-Mode - Combines RP and IEC - Unique selectivity rp_hplc->mixed_mode Alternative

Caption: Selection guide for chromatographic modes.

References

Technical Support Center: Optimization of N-Acylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-acylation of piperidines. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-acylation of piperidines, offering potential causes and recommended solutions in a direct question-and-answer format.

Question 1: Why is the yield of my N-acylated piperidine product consistently low?

Answer: Low yields can stem from several factors related to reagents, reaction conditions, or work-up procedures.

  • Sub-optimal Acylating Agent: The reactivity of the acylating agent is critical. Acid chlorides are generally more reactive than anhydrides. If using a less reactive agent, the reaction may be incomplete.

  • Inadequate Base: A base is essential to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) generated during the reaction.[1] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the starting piperidine and rendering it non-nucleophilic, which slows or stops the reaction.

  • Reaction Temperature: Some acylations require specific temperature control. For highly reactive acylating agents, reactions are often started at 0 °C to control the reaction rate and minimize side products, then allowed to warm to room temperature.[1] Less reactive starting materials may require heating.

  • Moisture Contamination: Acylating agents like acyl chlorides and anhydrides are sensitive to moisture and can be hydrolyzed, reducing their effective concentration. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Steric Hindrance: If the piperidine or the acyl group is sterically hindered, the reaction rate can be significantly slower, leading to lower yields in a standard reaction time.

Question 2: My TLC analysis shows multiple spots, including unreacted starting material and several product spots. What is happening?

Answer: The presence of multiple spots on a TLC plate indicates an incomplete or messy reaction.

  • Incomplete Reaction: A spot corresponding to your starting piperidine indicates the reaction has not gone to completion. Consider extending the reaction time, increasing the temperature, or using a more reactive acylating agent.

  • Side Products: Unidentified spots could be byproducts. A common side reaction is the formation of a symmetric anhydride from the carboxylic acid if the acylating agent is not fully consumed.

  • Rotamers: N-acyl piperidines can exhibit restricted rotation around the amide (N-C=O) bond, leading to the presence of two or more conformational isomers (rotamers) that can sometimes be separated by chromatography, appearing as distinct spots.[2] This is often observed in NMR spectra as a doubling or broadening of peaks.[2] Variable temperature NMR can confirm the presence of rotamers, as the distinct signals will broaden and coalesce at higher temperatures.[2]

Question 3: How can I prevent the formation of over-acylated or other byproducts?

Answer: Careful control of stoichiometry and reaction conditions is key to minimizing byproduct formation.

  • Stoichiometry: Use a slight excess (e.g., 1.05-1.2 equivalents) of the acylating agent to ensure full conversion of the piperidine.[1] A large excess can lead to difficult purifications.

  • Slow Addition: Add the acylating agent dropwise, especially if it is highly reactive.[1] This maintains a low concentration of the electrophile and can prevent side reactions. Adding it to a cooled solution (e.g., 0 °C) is also a standard practice to manage the reaction's exothermicity.[1]

  • Choice of Base: Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can prevent the base itself from competing in the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for N-acylation of piperidines? A1: The most common acylating agents are acyl chlorides and carboxylic acid anhydrides due to their high reactivity. Other reagents include activated esters (e.g., N-hydroxysuccinimide esters) and carboxylic acids coupled with activating agents like carbodiimides (e.g., DCC, EDC) and additives such as 1-Hydroxybenzotriazole (HOBt).[3]

Q2: What is the purpose of adding a base to the reaction? A2: A base is added to act as an acid scavenger. The N-acylation reaction, particularly with acyl halides, produces a strong acid (e.g., HCl). This acid will protonate the basic nitrogen of the starting piperidine, forming an unreactive ammonium salt. The base neutralizes this acid as it forms, allowing the piperidine to remain a free, active nucleophile.[1][4] Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and pyridine.

Q3: How do I select an appropriate solvent for my reaction? A3: The solvent should be inert to the reactants and capable of dissolving the piperidine starting material and the base. Common choices for N-acylation include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[4] The choice often depends on the solubility of the specific substrates and the required reaction temperature. Anhydrous solvents should always be used to prevent hydrolysis of the acylating agent.

Q4: How can I monitor the reaction's progress? A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction.[1][5] A spot for the starting piperidine should disappear and a new spot for the N-acylated product should appear. Staining with potassium permanganate or ninhydrin can be useful for visualizing piperidines. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.

Optimization of Reaction Conditions

The yield of N-acylation is highly dependent on the chosen reagents and conditions. The following table summarizes common variables and their typical impact on reaction outcomes.

ParameterOptionsTypical Yield RangeKey Considerations
Acylating Agent Acyl Chlorides, Acid Anhydrides80-99%Highly reactive, sensitive to moisture. May require cooling.[5][6]
Carboxylic Acids + Coupling Agents70-95%Milder conditions, but requires activation. Good for sensitive substrates.[7]
Base Triethylamine (TEA), DIPEA85-99%Essential for acyl halides. DIPEA is preferred for sterically hindered substrates.
Pyridine70-90%Can also act as a solvent and catalyst.
Solvent Dichloromethane (DCM), THF80-99%Good general-purpose, aprotic solvents. Must be anhydrous.
DMF75-95%Good for less soluble substrates, but harder to remove during work-up.[4]
Temperature 0 °C to Room Temperature80-99%Standard for reactive acyl chlorides to control exotherm.[1]
Room Temperature to Reflux60-90%May be required for less reactive substrates or hindered systems.

General Experimental Protocol: N-Acylation using an Acyl Chloride

This protocol provides a standard laboratory procedure for the N-acylation of a piperidine derivative with an acyl chloride.

Materials:

  • Piperidine derivative (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Reaction flask with magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and anhydrous DCM.

  • Base Addition: Add the base (e.g., TEA, 1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred piperidine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-6 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting piperidine is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated piperidine.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the N-acylation of piperidines.

G cluster_reagents cluster_conditions cluster_workup start Problem: Low Yield / Incomplete Reaction reagents 1. Check Reagents & Stoichiometry start->reagents conditions 2. Review Reaction Conditions start->conditions workup 3. Evaluate Work-up & Purification start->workup sol_reagent1 Use fresh/purified piperidine and high-purity acylating agent. reagents->sol_reagent1 sol_reagent2 Use anhydrous solvent and inert atmosphere. reagents->sol_reagent2 sol_reagent3 Verify stoichiometry (1.1-1.2 eq acylating agent). Consider a more reactive agent. reagents->sol_reagent3 sol_cond1 Ensure sufficient base is present (≥1.5 eq). conditions->sol_cond1 sol_cond2 Optimize temperature: - Start at 0°C for reactive agents. - Heat for hindered/unreactive substrates. conditions->sol_cond2 sol_cond3 Increase reaction time and monitor by TLC/LCMS. conditions->sol_cond3 sol_workup1 Ensure pH is correct during extraction to avoid product loss. workup->sol_workup1 sol_workup2 Optimize chromatography conditions (solvent system, silica vs. alumina). workup->sol_workup2 outcome Improved Yield sol_reagent3->outcome sol_cond3->outcome sol_workup2->outcome

Caption: Troubleshooting workflow for low yield in N-acylation of piperidines.

References

Addressing challenges in the hydrolysis of N-acylated piperidine esters.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the hydrolysis of N-acylated piperidine esters.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Q1: My hydrolysis reaction is very slow or incomplete. How can I drive it to completion?

Potential Causes:

  • Steric Hindrance: The N-acyl group or substituents on the piperidine ring may be sterically hindering the approach of the nucleophile (hydroxide or water) to the ester's carbonyl group.

  • Insufficient Reagent: The amount of base or acid catalyst may be insufficient, especially in base-catalyzed hydrolysis (saponification), which is not catalytic and requires at least a stoichiometric amount of base.

  • Low Reaction Temperature: The activation energy for the hydrolysis of a hindered ester may not be met at room temperature.

  • Poor Solubility: The ester may not be sufficiently soluble in the reaction medium, leading to a slow reaction rate.

  • Reversible Reaction (Acid-Catalyzed): Acid-catalyzed hydrolysis is a reversible process. The accumulation of the alcohol and carboxylic acid products can slow down or reverse the reaction.[1][2]

Solutions:

  • Increase Temperature: Heating the reaction mixture (refluxing) can significantly increase the reaction rate, especially for sterically hindered esters.

  • Increase Reagent Concentration: For base-catalyzed hydrolysis, using an excess of the hydroxide source (e.g., 3-5 equivalents of LiOH or NaOH) can help drive the reaction to completion. For acid-catalyzed hydrolysis, using a large excess of water can shift the equilibrium toward the products.[1]

  • Change the Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ester hydrolysis, particularly for hindered esters, due to the smaller size of the lithium cation.

  • Improve Solubility: Use a co-solvent system. A mixture of THF/water, MeOH/water, or EtOH/water is commonly used to ensure the ester is fully dissolved.[3][4]

  • Choose Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis (saponification) is generally preferred as it is an irreversible process, which helps to drive the reaction to completion.[5] The final step, the deprotonation of the carboxylic acid, is essentially irreversible and pulls the equilibrium forward.[5][6]

Q2: I am observing the removal of my N-Boc protecting group during hydrolysis. How can I prevent this?

Potential Causes:

  • Acidic Conditions: The N-Boc (tert-butoxycarbonyl) group is highly sensitive to acid and will be cleaved during acid-catalyzed hydrolysis.

  • Harsh Basic Conditions: While more stable under basic conditions than acidic ones, prolonged heating at high temperatures with a strong base can lead to the degradation or removal of the N-Boc group.

  • Acidic Work-up: Prematurely lowering the pH to a strongly acidic level during the work-up to protonate the carboxylate can cleave the Boc group.

Solutions:

  • Use Base-Catalyzed Hydrolysis: Opt for saponification with LiOH, NaOH, or KOH instead of acid-catalyzed methods.

  • Milder Conditions: Use milder bases or shorter reaction times. LiOH is often effective at room temperature, which can help preserve the Boc group. Monitor the reaction closely with TLC or LC-MS to avoid unnecessarily long reaction times.

  • Careful Acidification: During the work-up, acidify the reaction mixture carefully and slowly, preferably at 0 °C, to a pH of around 3-4, just enough to protonate the carboxylic acid without creating a strongly acidic environment that would cleave the Boc group.[7]

  • Alternative N-Protecting Groups: If Boc deprotection remains a persistent issue, consider using a more base-stable N-protecting group, such as a benzyl (Bn) or carbobenzyloxy (Cbz) group, for the synthesis.

Q3: My yield is low after the work-up and purification. What are the common causes of product loss?

Potential Causes:

  • Incomplete Extraction: The resulting N-acylated piperidine carboxylic acid may have some water solubility, leading to incomplete extraction from the aqueous phase.

  • Emulsion Formation: During the extraction process, emulsions can form, making phase separation difficult and leading to product loss.

  • Precipitation Issues: The product may not fully precipitate out of the solution upon acidification.

  • Adsorption on Silica Gel: Carboxylic acids can sometimes streak or irreversibly adsorb to silica gel during column chromatography.

Solutions:

  • Multiple Extractions: Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

  • Brine Wash: To break up emulsions and remove excess water from the organic layer, wash the combined organic extracts with brine (a saturated aqueous solution of NaCl).

  • Saturation of Aqueous Layer: Before extraction, saturating the aqueous layer with NaCl can decrease the solubility of the organic product in the aqueous phase, thereby improving extraction efficiency.

  • Careful pH Adjustment: Ensure the pH is adjusted to a level where the carboxylic acid is fully protonated and thus less water-soluble (typically pH 3-4).

  • Alternative Purification: If column chromatography is problematic, consider recrystallization as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What is the difference between acid-catalyzed and base-catalyzed hydrolysis of N-acylated piperidine esters?

Acid-catalyzed hydrolysis is a reversible reaction where a strong acid (e.g., HCl or H₂SO₄) is used as a catalyst in the presence of excess water.[1] Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that uses a stoichiometric amount of a strong base (e.g., LiOH, NaOH) to hydrolyze the ester.[6] For N-acylated piperidine esters, base-catalyzed hydrolysis is generally recommended to avoid the cleavage of acid-sensitive N-protecting groups like N-Boc and to ensure the reaction goes to completion.[5]

Q2: Which base is best for the saponification of my N-acylated piperidine ester?

The choice of base can depend on the specific substrate.

  • Lithium Hydroxide (LiOH): Often the preferred choice, especially for sterically hindered esters, as it is a strong nucleophile and can often be used under milder conditions (e.g., room temperature).[4]

  • Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): Also widely used and effective. They are typically less expensive than LiOH. They may require heating to achieve a reasonable reaction rate for more challenging substrates.

It is advisable to perform small-scale test reactions to determine the optimal base and conditions for your specific ester.

Q3: What solvent system should I use?

A mixture of an organic solvent and water is typically used to ensure the solubility of the ester starting material. Common choices include:

  • Tetrahydrofuran (THF) / Water

  • Methanol (MeOH) / Water

  • Ethanol (EtOH) / Water

A common starting ratio is 2:1 or 3:1 organic solvent to water.

Q4: How do I monitor the progress of the hydrolysis reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should see the disappearance of the starting material spot (the ester) and the appearance of a new, more polar spot (the carboxylic acid). A co-spot of the starting material with the reaction mixture can help in confirming the consumption of the reactant.

Q5: What is the general procedure for the work-up of a base-catalyzed hydrolysis?

  • Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature (or 0 °C) and dilute it with water and an organic solvent like ethyl acetate.

  • Acidify: Slowly add a dilute acid (e.g., 1M HCl) with stirring to adjust the pH of the aqueous layer to approximately 3-4. This protonates the carboxylate salt to form the free carboxylic acid.

  • Extract: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer several more times with the organic solvent.

  • Wash and Dry: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Concentrate: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude carboxylic acid, which can then be purified if necessary.

Data Presentation

Table 1: Typical Conditions for Base-Catalyzed Hydrolysis of N-Acylated Piperidine Esters

N-Acyl GroupEster TypeBase (Equivalents)Solvent SystemTemperatureTimeYieldReference
BocEthylLiOH·H₂O (5 eq)THF/H₂O (2:1)Room Temp.12-24 hHigh[7] (adapted)
BocMethylNaOH (excess)MeOH/H₂OReflux2 h94.2%[8] (analogous)
BenzylMethylNaOH (10% aq.)MeOHReflux2 hHigh[8]
CbzGeneralLiOHTHF/MeOH/H₂ORoom Temp.90 minHigh(analogous)
Propionylt-ButylTFACH₂Cl₂Room Temp.-High(cleavage)

Note: Yields are highly substrate-dependent and the conditions listed are representative examples.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification) using LiOH

This protocol describes a general method for the hydrolysis of an ethyl or methyl N-Boc-piperidinecarboxylate.

Materials:

  • N-Boc-piperidine ester (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3-5 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-Boc-piperidine ester in a 2:1 mixture of THF and deionized water.

  • Addition of Base: To the stirred solution, add LiOH·H₂O.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting ester is consumed (typically 12-24 hours). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Dilute the mixture with ethyl acetate.

    • Slowly add 1 M HCl dropwise while stirring to adjust the pH of the aqueous layer to ~3-4.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration:

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-piperidine carboxylic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.

Visualizations

Hydrolysis_Workflow Experimental Workflow for Base-Catalyzed Hydrolysis cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dissolve N-Acylated Piperidine Ester in THF/Water add_base Add LiOH·H₂O start->add_base react Stir at Room Temperature (Monitor by TLC/LC-MS) add_base->react cool Cool to 0°C react->cool acidify Acidify with 1M HCl to pH 3-4 cool->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (if necessary) concentrate->purify end_product N-Acylated Piperidine Carboxylic Acid purify->end_product

Workflow for Base-Catalyzed Hydrolysis

Saponification_Mechanism Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification) ester N-Acylated Piperidine Ester tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate 1. Nucleophilic Attack hydroxide Hydroxide Ion (⁻OH) hydroxide->tetrahedral_intermediate alkoxide Alkoxide Leaving Group (⁻OR') tetrahedral_intermediate->alkoxide carboxylic_acid Carboxylic Acid tetrahedral_intermediate->carboxylic_acid 2. Elimination of Alkoxide carboxylate Carboxylate Salt (Product) alkoxide->carboxylate Acts as base carboxylic_acid->carboxylate 3. Deprotonation (Irreversible)

Saponification Reaction Pathway

Troubleshooting_Logic Troubleshooting Logic for Incomplete Hydrolysis start Problem: Incomplete Reaction cause1 Potential Cause: Steric Hindrance start->cause1 cause2 Potential Cause: Poor Solubility start->cause2 cause3 Potential Cause: Insufficient Reagent/ Reversible Reaction start->cause3 solution1a Solution: Increase Temperature (Reflux) cause1->solution1a solution1b Solution: Switch to LiOH cause1->solution1b solution2 Solution: Use Co-solvent (THF/H₂O) cause2->solution2 solution3a Solution: Use Excess Base (3-5 eq) cause3->solution3a solution3b Solution: Ensure Irreversible (Base-Catalyzed) cause3->solution3b

References

How to prevent the formation of impurities during the synthesis of piperidine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common impurities during the synthesis of piperidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of piperidine derivatives, providing targeted solutions and optimization strategies.

Issue 1: Incomplete Reduction of Pyridine Ring

Q1: My catalytic hydrogenation of a pyridine derivative is sluggish and results in a mixture of the desired piperidine, unreacted pyridine, and partially hydrogenated intermediates like tetrahydropyridines. How can I drive the reaction to completion?

A1: Incomplete reduction is a frequent challenge due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[1] To achieve full conversion to the piperidine, consider the following strategies:

  • Optimize Reaction Conditions: Increasing hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-80 °C) can significantly enhance the reaction rate and favor complete saturation.[1]

  • Select an Appropriate Catalyst: Rhodium (Rh) and Platinum (Pt) based catalysts are often more effective for pyridine hydrogenation than Palladium (Pd). Consider switching from Pd/C to a more active catalyst like Rh/C, Rh₂O₃, or PtO₂.[1]

  • Increase Catalyst Loading: Insufficient catalyst can lead to incomplete conversion. Try increasing the catalyst-to-substrate ratio.

  • Use Acidic Additives: The addition of an acid, such as hydrochloric acid (HCl) or acetic acid, protonates the pyridine nitrogen. This reduces its ability to poison the catalyst and facilitates reduction.[1]

  • Choice of Solvent: Protic solvents, particularly glacial acetic acid, can enhance catalyst activity and promote complete hydrogenation.[1]

dot

Caption: Pathway of incomplete pyridine reduction and key optimization factors.

Issue 2: Formation of N-Alkylation Impurities

Q2: During the N-alkylation of my piperidine with an alkyl halide, I am observing significant amounts of the dialkylated quaternary ammonium salt. How can I favor mono-alkylation?

A2: Over-alkylation is a common side reaction due to the high nucleophilicity of the resulting N-alkylpiperidine.[2] To control the reaction and maximize the yield of the mono-alkylated product, you can implement the following strategies:

  • Control Stoichiometry: Slowly add the alkylating agent (e.g., using a syringe pump) to a solution where the piperidine is in excess. This ensures the alkyl halide is more likely to react with the starting piperidine rather than the mono-alkylated product.[3]

  • Use a Weak Base: Employ a mild base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Without a strong base to deprotonate the product, the reaction slows as the piperidinium salt accumulates, which disfavors dialkylation.[3]

  • Protecting Group Strategy: For substrates with multiple reactive sites (e.g., 4-aminomethylpiperidine), selectively protect one amine to direct alkylation to the desired nitrogen. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose and can be removed under acidic conditions after alkylation.[4]

  • Reductive Amination: As an alternative to direct alkylation with halides, consider reductive amination. This method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. It is a milder and highly selective method that avoids the formation of quaternary ammonium salts. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation.[2]

dot

Caption: Logical workflow for controlling N-alkylation side reactions.

Issue 3: Poor Diastereoselectivity

Q3: My synthesis produces a mixture of diastereomers, but I need to obtain a single isomer. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity is critical for pharmaceutical applications. The stereochemical outcome is influenced by several factors:

  • Choice of Reagents: The steric bulk of the reducing agent in reductive aminations or the catalyst in hydrogenations can significantly influence the direction of attack, leading to different diastereomers.

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, altering the diastereomeric ratio. A solvent screen is often necessary to find optimal conditions.

  • Temperature Optimization: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Catalyst/Ligand Selection: In catalytic hydrogenations, chiral ligands can be employed to induce high levels of stereocontrol.

For radical cyclizations, the choice of radical initiator and trapping agent can also impact selectivity. For instance, using tris(trimethylsilyl)silane instead of tributyltin hydride has been shown to dramatically enhance the diastereomeric ratio in certain cases from 3:1 to as high as 99:1.[5]

Data Presentation: Comparative Analysis

Quantitative data is essential for making informed decisions during methods development. The following tables provide a comparison of different catalytic systems and reaction conditions.

Table 1: Performance Comparison of Catalysts in Pyridine Hydrogenation

CatalystH₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)Piperidine Yield (%)Key Observations
5% Rh/C 70803>9998High activity under relatively mild conditions.
5% Ru/C 801005>9997Excellent performance, slightly higher temp/pressure needed than Rh.
10% Pd/C 706069999Effective with acidic additives; can be prone to deactivation.[6]
PtO₂ 50-702516>9995Highly active even at room temperature, often used in acetic acid.
Raney Ni 150-300150-2008>9990Cost-effective but requires harsh conditions (high T & P).

Data compiled from multiple sources for general comparison.

Table 2: Byproduct Formation in the Hydrogenation of 4-Pyridinecarbonitrile (4PN) [6]

Catalyst / AdditiveTime (h)Conversion (%)Product (4PA*) Yield (%)Byproduct (4PIPCN**) (%)
10% Pd/C / H₂SO₄0.310093Not specified
10% Pd/C / HCl0.510091Not specified
10% Pd/C / H₃PO₄0.510089Not specified
10% Pd/C / Acetic Acid0.51008512

Reaction Conditions: 5.0 g 4PN, 0.5 g 10% Pd/C, 200 mL water, 0.5 molar ratio of acid, 30 °C, 6 bar H₂. *4PA = 4-(aminomethyl)pyridine **4PIPCN = 4-cyanopiperidine

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and purification of piperidine derivatives.

Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂ (Adam's Catalyst)

This protocol describes a general procedure for the complete reduction of a pyridine ring to a piperidine ring.

Materials:

  • Pyridine derivative (1.0 equiv)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst, ~5 mol%)

  • Solvent (e.g., Glacial Acetic Acid or Methanol)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas source

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Place the pyridine derivative into a suitable glass liner for the high-pressure reactor.

  • Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid, 5-10 mL per gram of substrate).

  • Catalyst Addition: Under a flow of inert gas, carefully add the PtO₂ catalyst to the solution.

  • Sealing and Purging: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas to remove all air, then purge with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar). Begin stirring and maintain the reaction at the desired temperature (e.g., room temperature) for 16-24 hours. Monitor the reaction progress by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude piperidine derivative can be purified by distillation, recrystallization, or column chromatography as needed.

Protocol 2: Selective Mono-N-Alkylation via Boc Protection

This three-step protocol is designed for substrates with multiple amine groups, such as 4-aminomethylpiperidine, to ensure selective alkylation on the piperidine nitrogen.[4]

Step 1: Boc Protection of the Primary Amine

  • Dissolve 4-aminomethylpiperidine (1.0 equiv) in dichloromethane (DCM).

  • Add triethylamine (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform an aqueous work-up, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl ((piperidin-4-yl)methyl)carbamate.

Step 2: N-Alkylation of the Boc-Protected Intermediate

  • Dissolve the Boc-protected intermediate (1.0 equiv) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) to the mixture.

  • Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, filter off the base and concentrate the filtrate. Perform an aqueous work-up and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain the N-alkylated, Boc-protected piperidine.

Step 3: Boc Deprotection

  • Dissolve the purified product from Step 2 in a suitable solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting product is the salt of the desired mono-alkylated piperidine. It can be converted to the free base by neutralization and extraction if required.

Protocol 3: Purification by Preparative Reversed-Phase HPLC

This protocol is suitable for the high-purity "polishing" of piperidine derivatives to remove closely related impurities.[7]

Materials:

  • Crude or partially purified piperidine derivative

  • Preparative HPLC system with UV and/or MS detector

  • Preparative C18 column

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Acid modifier (e.g., Trifluoroacetic Acid, TFA, or Formic Acid, FA)

  • DMSO or DMF for sample dissolution

  • Lyophilizer

Procedure:

  • Method Development (Analytical Scale): First, develop an optimal separation method on an analytical HPLC system using a column with similar chemistry to the intended preparative column. Identify a gradient that provides good resolution between the product and key impurities.

  • Sample Preparation: Dissolve the piperidine sample in a minimal amount of a strong solvent like DMSO or DMF. Filter the solution through a 0.45 µm syringe filter to remove any particulates.

  • System Setup:

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA

    • Mobile Phase B: HPLC-grade ACN + 0.1% TFA

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 5-10 column volumes.

  • Injection and Elution: Inject the filtered sample onto the equilibrated column. Run a shallow, focused gradient based on the analytical separation. For example, if the product elutes at 40% B in the analytical run, a preparative gradient might run from 30% to 50% B over 30-40 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV detector signal (e.g., at 254 nm).

  • Purity Analysis: Analyze the collected fractions using the analytical LC-MS method to confirm their purity.

  • Solvent Removal: Combine the fractions with the desired purity (e.g., >98%) and remove the solvents via lyophilization (freeze-drying) to obtain the final product as a TFA salt.

dot dot graph Purification_Workflow { layout=dot; rankdir=TB; graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Crude [label="Crude Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; Flash [label="RP-Flash Chromatography\n(Initial Cleanup)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepHPLC [label="Preparative RP-HPLC\n(High-Purity Polish)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis1 [label="LC-MS Analysis\n(Purity > 90%)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis2 [label="LC-MS Analysis\n(Purity > 98%)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="Final Product\n(Lyophilized Salt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Waste1 [label="Major Impurities", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Waste2 [label="Trace Impurities", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Crude -> Flash; Flash -> Analysis1; Analysis1 -> PrepHPLC [label="Pass"]; Analysis1 -> Waste1 [label="Fail"]; PrepHPLC -> Analysis2; Analysis2 -> Final [label="Pass"]; Analysis2 -> Waste2 [label="Fail"]; }

References

Troubleshooting guide for the reduction of piperidine carboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the reduction of piperidine carboxylic acids, a critical transformation in the synthesis of many pharmaceutical agents and research chemicals.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My reduction of the piperidine carboxylic acid is not working or gives a very low yield. What are the common causes?

A1: Several factors can contribute to a failed or low-yielding reduction:

  • Inadequate N-Protection: The secondary amine of the piperidine ring is nucleophilic and can react with the reducing agent or intermediates. It's crucial to protect this nitrogen, typically with a Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or benzyl (Bn) group, before the reduction.[1]

  • Choice of Reducing Agent: The reactivity of the reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent, while borane complexes (e.g., BH₃·THF) can offer better chemoselectivity.[2][3] For reduction to an aldehyde, Diisobutylaluminum hydride (DIBAL-H) at low temperatures is the reagent of choice.[4][5]

  • Reaction Conditions: Reductions with powerful hydrides like LiAlH₄ must be performed under strictly anhydrous conditions in solvents like THF or diethyl ether.[2] Temperature control is also crucial, especially when trying to achieve partial reduction to an aldehyde with DIBAL-H.[4]

  • Work-up Procedure: Improper work-up can lead to significant product loss. The formation of aluminum or boron salts can create emulsions that are difficult to handle.[2]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The formation of multiple products can be due to:

  • Over-reduction: If you are targeting an aldehyde using DIBAL-H, any deviation from the low-temperature protocol can lead to the formation of the corresponding primary alcohol.[5]

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, you will see the starting material on your TLC.

  • Side reactions involving the piperidine nitrogen: If the nitrogen is unprotected, it can be alkylated or acylated, leading to a complex mixture of products.

  • Ring Opening: While less common, highly strained piperidine derivatives or harsh reaction conditions could potentially lead to ring-opening byproducts.

Lithium Aluminum Hydride (LiAlH₄) Specific Issues

Q3: My LiAlH₄ reduction is giving a poor yield, and the work-up is very difficult, resulting in a gelatinous precipitate. How can I improve this?

A3: This is a common issue with LiAlH₄ reductions.

  • Difficult Work-up: The formation of aluminum salts is the primary cause of gelatinous precipitates and emulsions. A carefully controlled work-up procedure, such as the Fieser work-up, is essential. This involves the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water, all at 0 °C. This procedure helps to form granular aluminum salts that are easier to filter.

  • Low Yield: Besides work-up issues, low yields can result from the degradation of the LiAlH₄ reagent due to exposure to moisture. Always use freshly opened or properly stored LiAlH₄. The high reactivity of LiAlH₄ can also lead to the reduction of other functional groups in your molecule if they are not protected, leading to a lower yield of the desired product.[2]

Borane (BH₃) Specific Issues

Q4: I am using BH₃·THF to selectively reduce the carboxylic acid in the presence of an ester, but I am seeing some reduction of the ester as well. How can I improve selectivity?

A4: Borane reagents are generally good for selectively reducing carboxylic acids over esters.[3] However, a lack of selectivity can occur if:

  • Reaction Temperature: The reaction is being run at too high a temperature. These reductions are typically performed at room temperature or slightly above.

  • Excess Reagent: Using a large excess of the borane reagent can lead to the reduction of less reactive functional groups.

  • Reaction Time: Prolonged reaction times can also result in the reduction of other functional groups.

DIBAL-H Specific Issues

Q5: I am trying to reduce my piperidine carboxylic acid ester to an aldehyde using DIBAL-H, but I am only getting the alcohol. What am I doing wrong?

A5: The key to a successful partial reduction with DIBAL-H is strict temperature control.

  • Temperature: The reaction must be maintained at a low temperature, typically -78 °C (a dry ice/acetone bath), to stabilize the tetrahedral intermediate and prevent its collapse and further reduction to the alcohol.[4][6]

  • Stoichiometry: Use of more than one equivalent of DIBAL-H can lead to over-reduction.[5]

  • Slow Addition: The DIBAL-H should be added slowly to the solution of the ester to maintain the low temperature and avoid localized heating.[4]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Piperidine Carboxylic Acids

Reducing AgentTarget ProductKey ConsiderationsTypical Yields
Lithium Aluminum Hydride (LiAlH₄) Primary AlcoholHighly reactive, not chemoselective, requires anhydrous conditions and careful work-up.[2]Generally high (often >90% for simple substrates), but can be lower for complex molecules.
Borane (BH₃·THF or BH₃·SMe₂) Primary AlcoholMore chemoselective than LiAlH₄ (e.g., reduces carboxylic acids faster than esters).[3]Good to excellent (typically 80-95%).
Diisobutylaluminum Hydride (DIBAL-H) Aldehyde (from ester) or Alcohol (from acid)Requires strict low-temperature control (-78 °C) for aldehyde synthesis.[4][6]Moderate to good for aldehydes (typically 50-80%); high for alcohols.
Catalytic Hydrogenation (e.g., H₂/Ru-catalyst) Primary AlcoholRequires high pressure and temperature; may not be suitable for sensitive substrates.Variable, can be high (e.g., ~90% for hexahydrobenzoic acid).[7]

Note: Yields are highly substrate-dependent and the values presented are representative ranges based on available literature for similar compounds.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of N-Protected Piperidine Carboxylic Acid to a Primary Alcohol using LiAlH₄

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C using an ice bath.

  • Addition of Substrate: Dissolve the N-protected piperidine carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. The aluminum salts should precipitate as a granular solid. Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for the Reduction of an N-Protected Piperidine Carboxylic Acid Ester to an Aldehyde using DIBAL-H

  • Preparation: Dissolve the N-protected piperidine carboxylic acid ester (1.0 equivalent) in anhydrous dichloromethane (DCM) or toluene in a round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add DIBAL-H (1.0 M solution in hexanes, 1.1 - 1.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H.

  • Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until two clear layers form.

  • Isolation: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography.[4]

Visualizations

experimental_workflow start Start: N-Protected Piperidine Carboxylic Acid/Ester dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to Appropriate Temperature (0°C for LiAlH4, -78°C for DIBAL-H) dissolve->cool add_reagent Slowly Add Reducing Agent (LiAlH4, BH3, or DIBAL-H) cool->add_reagent react Stir and Monitor Reaction (TLC) add_reagent->react quench Quench Reaction at Low Temperature react->quench workup Aqueous Work-up (e.g., Fieser or Rochelle's Salt) quench->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product (Chromatography/Distillation) dry_concentrate->purify end End: Purified Alcohol/Aldehyde purify->end

Caption: General experimental workflow for the reduction of piperidine carboxylic acids.

troubleshooting_logic start Low Yield or No Reaction check_protection Is the Piperidine Nitrogen Protected? start->check_protection no_protection Side reactions with amine are likely. Protect N with Boc, Cbz, etc. check_protection->no_protection No check_reagent Is the Reducing Agent Appropriate and Active? check_protection->check_reagent Yes wrong_reagent LiAlH4/BH3 for alcohols. DIBAL-H at -78°C for aldehydes. check_reagent->wrong_reagent inactive_reagent Use fresh/properly stored reagent. check_reagent->inactive_reagent check_conditions Are the Reaction Conditions Correct? check_reagent->check_conditions anhydrous Ensure anhydrous solvent/reagents for LiAlH4. check_conditions->anhydrous temperature Maintain -78°C for DIBAL-H to aldehyde. check_conditions->temperature check_workup Was the Work-up Procedure Correct? check_conditions->check_workup emulsion Use Fieser (LiAlH4) or Rochelle's salt (DIBAL-H) work-up to break emulsions. check_workup->emulsion

Caption: Troubleshooting flowchart for low-yield reductions.

References

Technical Support Center: Overcoming Solubility Issues of Piperidine-Based Compounds in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for solubility challenges encountered with piperidine-based compounds during experimentation.

Troubleshooting Guide

This guide addresses common problems in a step-by-step, question-and-answer format to help you resolve solubility issues with your piperidine-containing compounds.

Issue: My piperidine compound won't dissolve in my aqueous assay buffer.

This is a frequent challenge, often due to the lipophilic nature of substituted piperidine rings.[1] The following workflow provides a systematic approach to address this problem.

G cluster_0 Initial Troubleshooting cluster_1 Specific Actions start Compound Insoluble in Aqueous Buffer physchem Step 1: Assess Physicochemical Properties (pKa, LogP) start->physchem simple Step 2: Employ Simple Formulation Strategies physchem->simple Basic compound (pKa ~10-11) Lipophilic (High LogP) advanced Step 3: Utilize Advanced Formulation Techniques simple->advanced Inadequate Improvement outcome_success Solubility Achieved simple->outcome_success Successful ph_adjust pH Adjustment cosolvent Use of Co-solvents (e.g., DMSO, Ethanol) advanced->outcome_success Successful outcome_fail Further Optimization Needed advanced->outcome_fail If all else fails salt Salt Formation cyclo Cyclodextrin Complexation prodrug Prodrug Approach

Caption: Troubleshooting workflow for poor aqueous solubility.

Question: My compound precipitates from the DMSO stock solution during storage. What should I do?

Answer: This can be caused by the storage temperature being too low or the solution being supersaturated.[1]

  • Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]

  • Prepare Fresh Solutions: To ensure consistency, it is best to prepare fresh stock solutions before each experiment.[1]

  • Lower Stock Concentration: Preparing a less concentrated stock solution can also prevent precipitation upon storage.[1]

Question: After diluting my DMSO stock into my aqueous assay buffer, my compound precipitates. How can I prevent this?

Answer: This common issue is known as "precipitation upon dilution."[2] Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[1][2]

  • Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions in a buffer with a higher percentage of an organic co-solvent.[1]

  • Reduce the Final Compound Concentration: Your assay may be sensitive enough to work at a lower, more soluble concentration of your compound.[2]

  • Employ Surfactants: Low concentrations of non-ionic surfactants can help maintain the solubility of your compound.[2]

Frequently Asked Questions (FAQs)

Q1: Why are many piperidine-based compounds poorly soluble in water?

A1: While the piperidine ring itself contains a nitrogen atom that can act as a hydrogen bond acceptor, the overall structure can be quite nonpolar, especially when substituted with lipophilic groups.[1] The solubility is highly dependent on the nature and substitution pattern of these attached groups.[1] High crystallinity and strong crystal lattice energy can also contribute to poor solubility.[3]

Q2: How does pH affect the solubility of my piperidine-containing compound?

A2: The nitrogen atom in the piperidine ring is basic, with a typical pKa of the protonated form around 11.22.[1] In acidic media (pH < pKa), this nitrogen becomes protonated, forming a positively charged piperidinium ion. This salt form is generally much more water-soluble than the neutral free base, which is predominant in neutral or basic media.[1] Therefore, creating a pH-solubility profile is a crucial step in understanding your compound's behavior.[1]

cluster_pH Effect of pH on Piperidine Compound Solubility Low_pH Acidic pH (e.g., pH 2-4) Protonated Predominantly Protonated Form (Piperidinium Ion) Low_pH->Protonated Neutral_pH Neutral pH (e.g., pH 7.4) Neutral Predominantly Neutral Form (Free Base) Neutral_pH->Neutral High_pH Basic pH (e.g., pH 9-11) High_pH->Neutral High_Solubility High Aqueous Solubility Protonated->High_Solubility Low_Solubility Low Aqueous Solubility Neutral->Low_Solubility Neutral->Low_Solubility

Caption: Relationship between pH and the solubility of a typical piperidine compound.

Q3: What are the most common initial strategies to enhance the solubility of a piperidine-containing compound?

A3: The most straightforward initial approaches are:

  • pH Adjustment: Since most piperidine compounds are basic, preparing solutions in an acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) can significantly increase solubility by forming a soluble salt.[1]

  • Use of Co-solvents: Employing a water-miscible organic co-solvent is a common and effective strategy.[1][3] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used.[1]

Q4: When should I consider more advanced techniques like salt formation, cyclodextrins, or prodrugs?

A4: If simple pH adjustment and the use of co-solvents do not provide sufficient solubility for your needs, or if you require a solid form with improved dissolution properties for in vivo studies, these advanced techniques are the next logical step.[1]

  • Salt Formation: This is a robust method for ionizable compounds and can lead to significant increases in solubility and dissolution rates.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][3][4] This is particularly useful for increasing the apparent solubility of a compound in solution.[1]

  • Prodrug Approach: This involves chemically modifying the compound to create a more soluble derivative that converts back to the active parent drug in vivo.[5][6]

cluster_cyclo Cyclodextrin-Mediated Solubility Enhancement Cyclodextrin Cyclodextrin Complex Inclusion Complex Cyclodextrin->Complex Hydrophobic Cavity Piperidine Poorly Soluble Piperidine Compound Piperidine->Complex Encapsulation Soluble Enhanced Aqueous Solubility Complex->Soluble Hydrophilic Exterior

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Data Summary: Solubility Enhancement Strategies

The following table summarizes the potential fold-increase in solubility for a model piperidine-based compound using various techniques. The actual improvement will be compound-specific.

StrategyTypical Fold-Increase in Aqueous SolubilityKey Considerations
pH Adjustment 10 - 1,000Compound must be ionizable.[1]
Co-solvents 2 - 100Potential for solvent toxicity in biological assays.[2]
Salt Formation 100 - 1,000+Requires an ionizable group; may form different polymorphs.[7]
Cyclodextrin Complexation 2 - 50Stoichiometry of the complex needs to be determined.[4]
Solid Dispersions 5 - 100Can improve dissolution rate as well as solubility.[8]
Prodrug Approach Variable (can be very high)Requires chemical modification and subsequent bioconversion.[5]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a qualitative assessment of a compound's solubility at different pH values.[9]

  • Materials: Compound of interest, deionized water, 0.1 M HCl, 0.1 M NaOH, pH meter or pH strips, vortex mixer, small glass vials.

  • Methodology:

    • Weigh 1-2 mg of your compound into three separate vials (labeled Acid, Neutral, Base).

    • To the "Neutral" vial, add 1 mL of deionized water.

    • To the "Acid" vial, add 1 mL of deionized water and adjust the pH to ~2-3 by adding 0.1 M HCl dropwise.

    • To the "Base" vial, add 1 mL of deionized water and adjust the pH to ~9-10 by adding 0.1 M NaOH dropwise.

    • Vortex all vials vigorously for 2 minutes.

    • Allow the vials to sit at room temperature for 30 minutes.

    • Visually inspect each vial for undissolved solid material. A clear solution indicates good solubility at that pH.

Protocol 2: Co-solvent Solubility Screening

This protocol helps identify a suitable co-solvent system for preparing a concentrated stock solution.[9]

  • Materials: Compound of interest, 100% DMSO, 100% Ethanol (EtOH), Polyethylene Glycol 400 (PEG 400), vortex mixer.

  • Methodology:

    • Weigh 5 mg of your compound into three separate vials (labeled DMSO, EtOH, PEG 400).

    • To each vial, add the respective solvent in small increments (e.g., 50 µL) while vortexing.

    • Continue adding solvent until the compound is fully dissolved.

    • Record the volume of solvent required to dissolve the compound to determine the approximate solubility in each co-solvent.

Protocol 3: Shake-Flask Method for Thermodynamic Solubility

This is a reliable method for determining the equilibrium solubility of a compound.[10]

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[1]

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.[1]

References

Validation & Comparative

Comparative Analysis: 1-Propionyl-4-piperidinecarboxylic Acid vs. 1-Acetyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Propionyl-4-piperidinecarboxylic acid and its acetyl analog, 1-Acetyl-4-piperidinecarboxylic acid. The information presented is based on available data for closely related structures and established principles of medicinal chemistry, aiming to provide a predictive comparison in the absence of direct head-to-head experimental studies.

Physicochemical Properties

The introduction of a propionyl group versus an acetyl group at the 1-position of the piperidine ring is expected to subtly influence the molecule's physicochemical properties. These differences, primarily in lipophilicity and steric bulk, can have significant implications for a compound's pharmacokinetic and pharmacodynamic profile.

Property1-Acetyl-4-piperidinecarboxylic acidThis compoundPredicted Difference
Molecular Weight 171.19 g/mol 185.22 g/mol Increased
Predicted logP (cLogP) 0.3-0.50.7-0.9Increased Lipophilicity
Polar Surface Area (PSA) ~50.6 Ų~50.6 ŲNegligible Change
Hydrogen Bond Donors 11No Change
Hydrogen Bond Acceptors 33No Change

Note: Predicted values are estimations based on computational models and may vary from experimental values.

The addition of an extra methylene group in the propionyl analog leads to a predictable increase in molecular weight and lipophilicity (logP). This enhanced lipophilicity may influence membrane permeability and could affect how the compound interacts with hydrophobic pockets in target proteins.

Synthetic Considerations

Both compounds can be synthesized via standard acylation of 4-piperidinecarboxylic acid. The general synthetic workflow is outlined below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Target_Compound 1-Acyl-4-piperidinecarboxylic acid Piperidine-4-carboxylic_acid->Target_Compound Acylation Acylating_Agent Acylating Agent (Acetyl Chloride or Propionyl Chloride) Acylating_Agent->Target_Compound Base Base (e.g., Triethylamine) Base->Target_Compound Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Target_Compound Byproduct Triethylammonium chloride

Caption: General workflow for the synthesis of 1-Acyl-4-piperidinecarboxylic acids.

Experimental Protocol: General N-Acylation
  • Dissolution: Dissolve 4-piperidinecarboxylic acid in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine, to the solution and cool to 0°C.

  • Acylation: Slowly add the corresponding acylating agent (acetyl chloride for the acetyl analog, propionyl chloride for the propionyl analog) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Quench the reaction with water and perform an aqueous workup to remove the base hydrochloride salt.

  • Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the final compound.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological targets for these parent compounds are not extensively documented, the N-acylpiperidine motif is a common scaffold in medicinal chemistry. The nature of the N-acyl group can significantly impact target engagement and selectivity.

G cluster_analog Analog Comparison cluster_binding Potential Binding Interactions Acetyl 1-Acetyl Analog (Smaller, Less Lipophilic) Shallow_Pocket Shallow/Polar Binding Pocket Acetyl->Shallow_Pocket Favorable Fit Deep_Pocket Deep/Hydrophobic Binding Pocket Acetyl->Deep_Pocket Suboptimal Fit Propionyl 1-Propionyl Analog (Larger, More Lipophilic) Propionyl->Shallow_Pocket Potential Steric Hindrance Propionyl->Deep_Pocket Enhanced van der Waals Interactions

Caption: Hypothesized structure-activity relationships based on acyl group properties.

The increased size and lipophilicity of the propionyl group may lead to:

  • Enhanced Binding Affinity: For targets with deep, hydrophobic binding pockets where the additional ethyl group can form favorable van der Waals interactions.

  • Steric Hindrance: For targets with smaller, more constrained binding sites, the propionyl group could lead to a decrease in binding affinity compared to the less bulky acetyl group.

  • Altered Metabolism: The metabolic stability of the amide bond could be influenced by the nature of the acyl substituent, potentially affecting the compound's half-life.

Conclusion

The choice between this compound and its acetyl analog will likely depend on the specific therapeutic target and desired pharmacological profile. The propionyl derivative offers increased lipophilicity which may be advantageous for brain penetration or for interacting with hydrophobic targets. Conversely, the smaller acetyl analog may be preferred for targets with tighter binding pockets or when lower lipophilicity is desired to minimize off-target effects. Experimental validation is crucial to determine the optimal analog for a given application.

Validating the Structure of 1-Propionyl-4-piperidinecarboxylic acid: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of 1-Propionyl-4-piperidinecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document presents a comparative analysis of key 2D NMR techniques, supported by hypothetical experimental data and detailed protocols.

Structural Elucidation: 2D NMR vs. Other Techniques

While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and fragmentation patterns, and X-ray Crystallography offers the definitive solid-state structure, 2D NMR spectroscopy is unparalleled for determining the precise solution-state structure and connectivity of atoms within a molecule. It allows for the unambiguous assignment of protons and carbons and reveals through-bond and through-space correlations, which is essential for confirming the regiochemistry and stereochemistry of complex organic molecules.

Predicted ¹H and ¹³C NMR Data

The structural validation of this compound begins with the assignment of all proton and carbon signals. Below are the predicted chemical shifts based on structure-property relationships of similar N-acyl piperidine derivatives.

Structure and Numbering:

this compound Structure

Image is for illustrative purposes. Atom numbering is defined for NMR assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
1---175.8
2CH2.55m41.5
3, 5 (ax)CH₂1.70m28.5
3, 5 (eq)CH₂1.95m28.5
4, 8 (ax)CH₂3.05t45.2
4, 8 (eq)CH₂3.80d45.2
6COOH12.10br s178.2
9C=O--173.1
10CH₂2.30q28.0
11CH₃1.10t9.5

Note: Chemical shifts are hypothetical and may vary based on solvent and experimental conditions.

2D NMR Correlation Analysis

The following tables summarize the expected correlations from key 2D NMR experiments that are instrumental in confirming the atomic connectivity of the molecule.

Table 2: Predicted COSY (¹H-¹H) Correlations

Correlating ProtonsDescription
H2 ↔ H3, H5Correlation between the methine proton at C2 and the adjacent methylene protons.
H3 ↔ H4Correlation between the methylene protons at C3 and the adjacent methylene protons at C4.
H5 ↔ H8Correlation between the methylene protons at C5 and the adjacent methylene protons at C8.
H10 ↔ H11Correlation between the propionyl methylene protons and the terminal methyl protons.

Table 3: Predicted HSQC (¹H-¹³C) Correlations

Proton (¹H)Correlated Carbon (¹³C)Description
2.5541.5Direct one-bond correlation between H2 and C2.
1.70, 1.9528.5Direct one-bond correlation between H3/H5 and C3/C5.
3.05, 3.8045.2Direct one-bond correlation between H4/H8 and C4/C8.
2.3028.0Direct one-bond correlation between H10 and C10.
1.109.5Direct one-bond correlation between H11 and C11.

Table 4: Predicted HMBC (¹H-¹³C) Correlations

Proton (¹H)Correlated Carbons (¹³C)Description
H2 (2.55)C1, C4, C6, C82- and 3-bond correlations from the C2 proton to neighboring carbons.
H3/H5 (1.70, 1.95)C1, C22- and 3-bond correlations from the C3/C5 protons.
H4/H8 (3.05, 3.80)C2, C92- and 3-bond correlations from the C4/C8 protons to the piperidine ring and propionyl group.
H10 (2.30)C9, C112- and 3-bond correlations from the propionyl methylene protons.
H11 (1.10)C9, C102- and 3-bond correlations from the propionyl methyl protons.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring 2D NMR spectra for a small organic molecule like this compound.

Sample Preparation:

  • Dissolve 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

NMR Spectrometer Parameters (500 MHz):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.36 s

    • Relaxation Delay: 2.0 s

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Increments: 256

    • Spectral Width (F1 and F2): 12 ppm

  • HSQC:

    • Pulse Program: hsqcedetgpsp

    • Number of Scans: 4

    • Increments: 256

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 180 ppm

    • ¹J(C,H) coupling constant: 145 Hz

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 16

    • Increments: 256

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 220 ppm

    • Long-range coupling constant: 8 Hz

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the logical flow of the structural validation process and the key through-bond correlations.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation prep1 Dissolve Compound in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1d 1D NMR (¹H, ¹³C) prep2->acq1d acq2d 2D NMR (COSY, HSQC, HMBC) acq1d->acq2d analysis1 Assign ¹H and ¹³C Signals (using HSQC) acq2d->analysis1 analysis2 Establish ¹H-¹H Spin Systems (using COSY) analysis1->analysis2 analysis3 Confirm Connectivity (using HMBC) analysis2->analysis3 validation Final Structure Validation analysis3->validation

Caption: Experimental workflow for 2D NMR structural validation.

Caption: Key COSY (blue) and HMBC (red) correlations.

Comparative Analysis of N-Substituted Piperidine-4-Carboxylic Acids as Steroid 5α-Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of various N-substituted piperidine-4-carboxylic acid derivatives as inhibitors of steroid 5α-reductase. The data presented is compiled from preclinical studies to assist researchers in understanding the structure-activity relationships of this class of compounds.

Introduction to Steroid 5α-Reductase Inhibition

Steroid 5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2][3] Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia.[4] Consequently, the inhibition of 5α-reductase is a key therapeutic strategy for managing these disorders. N-substituted piperidine-4-carboxylic acid derivatives have emerged as a promising class of non-steroidal 5α-reductase inhibitors.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) against rat and human steroid 5α-reductase isozymes, type 1 and type 2.[5] Lower IC50 values indicate greater potency.

Compound IDN-SubstituentRat 5α-Reductase Type 1 IC50 (µM)Rat 5α-Reductase Type 2 IC50 (µM)Human 5α-Reductase Type 2 IC50 (nM)
6 Diphenylacetyl3.440.37Not Reported
9 Diphenylcarbamoyl0.540.69Not Reported
7 Dicyclohexylacetyl~100.0860

Androgen Signaling Pathway

The diagram below illustrates the role of 5α-reductase in the androgen signaling pathway. Testosterone, upon entering the cell, is converted by 5α-reductase to DHT. DHT then binds to the androgen receptor (AR), leading to a conformational change, dimerization, and translocation of the DHT-AR complex to the nucleus. Inside the nucleus, this complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes responsible for androgenic effects.

G cluster_cell Target Cell cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR binds to SRD5A->DHT converts DHT_AR DHT-AR Complex AR->DHT_AR ARE Androgen Response Element (ARE) DHT_AR->ARE translocates to nucleus and binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription regulates Androgenic_Effects Androgenic Effects Gene_Transcription->Androgenic_Effects leads to

Caption: Role of 5α-reductase in the androgen signaling pathway.

Experimental Protocols

The following is a detailed methodology for a typical in vitro steroid 5α-reductase inhibition assay, compiled from established protocols.[6][7][8]

Preparation of Enzyme Source (Prostate Microsomes)
  • Tissue Homogenization: Ventral prostates from male Sprague-Dawley rats are excised and minced. The tissue is then homogenized in a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 6.5, containing 0.32 M sucrose, 1 mM dithiothreitol, and 50 µM NADPH).

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 3,000 x g) for 15 minutes to remove cellular debris.

  • Microsomal Fraction Isolation: The resulting supernatant is then subjected to ultracentrifugation at a high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomal fraction, which contains the 5α-reductase enzymes.

  • Resuspension: The microsomal pellet is resuspended in the homogenization buffer to a desired protein concentration.

In Vitro Inhibition Assay
  • Reaction Mixture Preparation: The assay is typically conducted in a reaction volume of 3.0 ml. Each reaction tube contains the plant extract or test compound in a suitable solvent (e.g., 50% ethanol), a phosphate buffer (pH 6.5), a solution of testosterone (substrate), and the prepared microsomal suspension.[6]

  • Pre-incubation: The test compound and/or vehicle is pre-incubated with the enzyme preparation in the buffer for approximately 15 minutes at 37°C.[9]

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of NADPH to the mixture.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period, typically 30 to 60 minutes.[6][9]

  • Termination of Reaction: The reaction is stopped by the addition of a strong acid, such as 1 N HCl, or by extraction with an organic solvent like ethyl acetate.[9]

Quantification of Testosterone and Dihydrotestosterone
  • Extraction: The steroids (remaining testosterone and formed DHT) are extracted from the reaction mixture using an organic solvent.

  • Chromatographic Separation: The extracted steroids are separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 242 nm).[6] A C18 reverse-phase column is commonly used with a mobile phase such as 65% methanol.[6]

  • Calculation of Inhibition: The inhibitory activity of the test compound is calculated by comparing the amount of DHT produced in the presence of the inhibitor to the amount produced in a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined from a dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for screening and evaluating N-substituted piperidine-4-carboxylic acids as 5α-reductase inhibitors.

G cluster_workflow Inhibitor Screening Workflow start Start: Synthesize N-Substituted Piperidine-4-Carboxylic Acids prep_enzyme Prepare 5α-Reductase (Prostate Microsomes) start->prep_enzyme in_vitro_assay Perform In Vitro Inhibition Assay prep_enzyme->in_vitro_assay quantification Quantify Testosterone & DHT (HPLC) in_vitro_assay->quantification calc_ic50 Calculate IC50 Values quantification->calc_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis calc_ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Identify Potent Inhibitors lead_optimization->end

Caption: General workflow for evaluating 5α-reductase inhibitors.

Conclusion

The presented data indicates that N-substituted piperidine-4-carboxylic acid derivatives are a versatile scaffold for the development of potent steroid 5α-reductase inhibitors. The nature of the N-substituent significantly influences the inhibitory activity and selectivity towards the different isozymes of 5α-reductase. Specifically, bulky lipophilic groups such as dicyclohexylacetyl and diphenylcarbamoyl at the N-position appear to be favorable for high potency. Further investigation and optimization of this scaffold could lead to the development of novel therapeutics for androgen-dependent diseases.

References

A comparative study of different synthetic methodologies for N-acylation.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Synthetic Methodologies for N-Acylation

For Researchers, Scientists, and Drug Development Professionals

The N-acylation of amines to form amides is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, fine chemicals, and functional materials.[1] The choice of synthetic methodology is critical and depends on factors such as substrate sensitivity, desired yield, and reaction conditions. This guide provides a comparative analysis of common N-acylation methods, supported by experimental data and detailed protocols.

Comparative Analysis of N-Acylation Methodologies

The selection of an appropriate N-acylation strategy is a crucial step in synthesis design. The following table summarizes the quantitative performance of four distinct methodologies for the N-acylation of amines, providing a clear comparison of their efficacy under specified conditions.

Methodology Acylating Agent Catalyst/Reagent Substrate Reaction Time Temperature (°C) Yield (%) Reference
Method 1: Acyl Chloride Acetyl ChlorideIodine (cat.)Aniline2 minRoom Temp98[2]
Method 2: Acid Anhydride Acetic AnhydrideNoneAniline5 minRoom Temp89
Method 3: Carboxylic Acid Acetic AcidEDCN-acetylneuraminic acid derivativeNot SpecifiedNot Specified82[3]
Method 4: Enzymatic Various Carboxylic AcidsAcylase (CmCDA)GlucosamineNot SpecifiedPhysiological pHHigh[4][5]

Experimental Workflow for N-Acylation

The following diagram illustrates a general workflow for performing a catalyzed N-acylation reaction, from the initial setup to the final product isolation.

Experimental_Workflow General Experimental Workflow for N-Acylation start Start reagents Prepare Reactants: - Amine Substrate - Acylating Agent - Solvent - Catalyst/Base (if required) start->reagents setup Assemble Dry Glassware under Inert Atmosphere reagents->setup addition Add Amine and Solvent setup->addition cooling Cool Reaction Mixture (e.g., 0 °C) addition->cooling reagent_addition Slowly Add Acylating Agent and Catalyst/Base cooling->reagent_addition reaction Stir at Specified Temperature reagent_addition->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Quench Reaction and Perform Aqueous Work-up monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography or Recrystallization extraction->purification product Characterize Final Product purification->product

Caption: General experimental workflow for a catalyzed acylation reaction.[6]

Detailed Experimental Protocols

Method 1: N-Acylation using Acyl Chloride with Iodine Catalyst

This method is advantageous for its mild conditions, high yields, and short reaction times.[2]

Protocol:

  • To a stirred mixture of the amine (1 mmol) and iodine (1 mmol), add the acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.05 mmol).[2]

  • Continue stirring at room temperature for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).[2]

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to destroy any remaining iodine.[2]

  • Add diethyl ether (10 mL) and separate the organic and aqueous phases.[2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Method 2: N-Acylation using Acid Anhydride (Catalyst-Free)

This eco-friendly method proceeds efficiently without the need for a catalyst or solvent, offering high yields in a short timeframe.

Protocol:

  • In a 50 mL round-bottomed flask, mix the amine (1 mmol) and acetic anhydride (1.2 mmol).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times are typically between 5-15 minutes.

  • After completion, dissolve the reaction mixture in diethyl ether (5 mL) and let it stand at room temperature for 1 hour to allow for product crystallization.

  • Collect the crystalline product by filtration.

Method 3: N-Acylation using Carboxylic Acid with EDC Coupling Agent

Protocol (General procedure based on the use of EDC):

  • Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • If required, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in a catalytic amount.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with the solvent and wash with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired amide.

Method 4: Enzymatic N-Acylation

This highly chemoselective method is ideal for complex molecules and operates under physiological conditions, making it a green chemistry approach.[4][5]

Protocol (Conceptual, based on the use of an acylase):

  • Prepare a buffered aqueous solution (e.g., phosphate buffer at physiological pH).

  • To this solution, add the amine substrate (e.g., glucosamine) and the carboxylic acid.[4]

  • Introduce the acylase enzyme (e.g., CmCDA from Cyclobacterium marinum).[4]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the formation of the N-acylated product using a suitable analytical technique such as HPLC or mass spectrometry.

  • Upon completion, the enzyme can be denatured (e.g., by heating) and removed by centrifugation.

  • The product can then be isolated from the aqueous solution using techniques like lyophilization or extraction.

Logical Flow for Method Selection

The choice of an N-acylation method is dictated by several factors including the nature of the substrate, the required reaction conditions, and the desired scale of the synthesis. The following diagram provides a logical decision-making process for selecting a suitable methodology.

N_Acylation_Decision_Tree Decision Tree for N-Acylation Method Selection start Start with Amine Substrate q1 Is the substrate sensitive to harsh conditions (acid/base, heat)? start->q1 q2 Is high chemoselectivity (e.g., for unprotected polyols) a primary concern? q1->q2 Yes q3 Is the corresponding acyl chloride or anhydride readily available and stable? q1->q3 No method_enzymatic Use Enzymatic Acylation q2->method_enzymatic Yes method_coupling Use Carboxylic Acid + Coupling Agent (e.g., EDC) q2->method_coupling No q3->method_coupling No method_anhydride Use Acid Anhydride q3->method_anhydride Yes (Anhydride) method_chloride Use Acyl Chloride q3->method_chloride Yes (Chloride)

References

Comparative Analysis of Antibody Cross-Reactivity Against Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the specificity of antibodies is a critical parameter in the development of reliable immunoassays and targeted therapeutics. This guide provides a comparative overview of antibody cross-reactivity with various piperidine analogs, supported by experimental data and detailed methodologies. Understanding the cross-reactivity profile is essential for interpreting assay results accurately and ensuring the desired molecular targeting.

The piperidine ring is a fundamental scaffold in a vast array of pharmaceuticals.[1] Consequently, antibodies developed against a specific piperidine-containing molecule may exhibit off-target binding to structurally similar analogs, leading to potential inaccuracies in quantification or a lack of therapeutic specificity.

Quantitative Cross-Reactivity Data

The cross-reactivity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA).[2][3] The data is often presented as the concentration of the analog that causes 50% inhibition (IC50) of the antibody binding to its target antigen, and the cross-reactivity is calculated relative to the target analyte.

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Piperidine Analog) x 100

Below is a summary of hypothetical cross-reactivity data for a polyclonal antibody raised against N-benzylpiperidine.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
N-Benzylpiperidine (Target) Benzyl group on N15100
N-PhenylpiperidinePhenyl group on N4533.3
N-AcetylpiperidineAcetyl group on N3005.0
PiperidineUnsubstituted>10,000<0.1
4-BenzylpiperidineBenzyl on C41,5001.0
N-Methyl-4-phenylpiperidineMethyl on N, Phenyl on C48001.8

This data is representative and intended for illustrative purposes.

Experimental Protocols

A detailed protocol for determining antibody cross-reactivity using competitive ELISA is provided below. The design of the hapten (the small molecule conjugated to a carrier protein to elicit an immune response) is a crucial factor influencing the specificity of the resulting antibodies.[2][4]

Competitive ELISA Protocol

1. Plate Coating:

  • A microtiter plate is coated with a conjugate of the target hapten (e.g., N-benzylpiperidine derivative) linked to a carrier protein (e.g., Ovalbumin - OVA) that is different from the one used for immunization (e.g., Bovine Serum Albumin - BSA). This prevents the detection of antibodies against the carrier protein.[4]

  • The plate is incubated overnight at 4°C and then washed with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated for 1-2 hours to prevent non-specific binding. The plate is then washed again.

2. Competitive Inhibition:

  • A constant, predetermined concentration of the primary antibody (raised against the target analyte-BSA conjugate) is mixed with varying concentrations of the target analyte or the piperidine analogs (the competitors).

  • This mixture is incubated for a set period (e.g., 1 hour) to allow the antibody to bind to the free analyte/analog.

3. Incubation on Coated Plate:

  • The antibody-competitor mixture is then added to the coated and blocked microtiter plate wells.

  • The plate is incubated for another period (e.g., 1 hour), allowing any unbound primary antibody to bind to the hapten-OVA conjugate on the plate. The plate is then washed.

4. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species and isotype is added to each well and incubated.

  • After a final wash, a substrate for the enzyme is added, which produces a colored product.

5. Data Analysis:

  • The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte/analog in the initial mixture.

  • A standard curve is generated by plotting the absorbance against the known concentrations of the target analyte. The IC50 values for the target analyte and each piperidine analog are determined from their respective inhibition curves.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams created using the DOT language can effectively illustrate complex biological processes and experimental procedures.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with Hapten-OVA Conjugate p2 Wash Plate p1->p2 p3 Block with BSA p2->p3 p4 Wash Plate p3->p4 d1 Add Antibody-Analog Mix to Coated Plate p4->d1 c1 Mix Primary Antibody with Piperidine Analogs c2 Incubate c1->c2 c2->d1 d2 Incubate & Wash d1->d2 d3 Add HRP-Conjugated Secondary Antibody d2->d3 d4 Incubate & Wash d3->d4 d5 Add Substrate d4->d5 d6 Read Absorbance d5->d6

Workflow for Competitive ELISA.

Piperidine analogs are known to interact with various signaling pathways. For instance, certain analogs act as antagonists for the Histamine H3 receptor, a G-protein coupled receptor (GPCR).[5]

signaling_pathway ligand Histamine (Agonist) or Piperidine Analog (Antagonist) receptor Histamine H3 Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation (Histamine) Inhibition (Analog) ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to cAMP response Inhibition of Neurotransmitter Release camp->response Leads to

References

Benchmarking the efficacy of 1-Propionyl-4-piperidinecarboxylic acid derivatives as enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the efficacy of piperidine derivatives as potent enzyme inhibitors is crucial for advancing drug discovery and development. While a specific focus on 1-Propionyl-4-piperidinecarboxylic acid derivatives reveals a notable scarcity of publicly available research on their enzyme inhibitory activity, a broader examination of structurally related piperidine-4-carboxamide and other piperidine analogs offers valuable insights into their potential. This guide provides a comparative analysis of the inhibitory efficacy of various piperidine derivatives against key enzyme targets, supported by experimental data and detailed protocols.

Comparative Efficacy of Piperidine Derivatives

The inhibitory potential of piperidine derivatives has been explored against several key enzymes implicated in various diseases. This section summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of different piperidine-based compounds against their respective enzyme targets. The data is presented to facilitate a clear comparison of their potency.

Target EnzymeCompound ClassDerivative/CompoundIC50 (µM)Reference
Acetylcholinesterase (AChE)Piperidine-4-carboxamideDerivative 11.25
Derivative 22.47
Donepezil (Standard)0.02
Butyrylcholinesterase (BuChE)Piperidine-4-carboxamideDerivative 13.14
Derivative 25.89
Galantamine (Standard)1.58
Dipeptidyl Peptidase-4 (DPP-4)Piperazine-basedCompound 3d19-30% inhibition at 100 µM[1]
Alogliptin (Standard)0.01
Monoamine Oxidase B (MAO-B)Piperidine-4-carboxylic acid phenyl-alkyl-amide(3,4-dichloro-phenyl)-ethyl-amideData not available in IC50[2]
Selegiline (Standard)0.007

Note: The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key enzyme inhibition assays are provided below.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of cholinesterases.

Principle: The assay is based on the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, the product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine by AChE or BuChE, respectively. The resulting yellow 5-thio-2-nitrobenzoate anion is measured colorimetrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidine derivatives)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound at various concentrations, followed by 20 µL of the enzyme solution.

  • Incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the substrate solution.

  • Add 40 µL of DTNB solution to each well.

  • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory activity of compounds against DPP-4.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-4. The enzymatic cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (Gly-Pro-AMC)

  • DPP-4 assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (piperidine derivatives)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a solution of the DPP-4 enzyme to each well.

  • Add the test compound solutions to the respective wells and incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals.

  • Calculate the rate of the reaction and the percentage of inhibition for each test compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

Visual representations of the relevant biological pathways and experimental procedures aid in understanding the mechanism of action of these inhibitors and the methodology used for their evaluation.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) plate Prepare 96-well plate reagents->plate add_inhibitor Add Inhibitor & Enzyme plate->add_inhibitor incubate Incubate (15 min, 37°C) add_inhibitor->incubate add_substrate Add Substrate & DTNB incubate->add_substrate read_absorbance Measure Absorbance (412 nm) add_substrate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_ic50 Determine IC50 calc_inhibition->plot_ic50 Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh ACh_receptor ACh Receptor Binding ACh_release->ACh_receptor ACh Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction DPP4_Signaling cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food_intake Food Intake Incretin_release Incretin (GLP-1) Release Food_intake->Incretin_release DPP4 DPP-4 Enzyme Incretin_release->DPP4 Inactivation Insulin_secretion Increased Insulin Secretion Incretin_release->Insulin_secretion GLP-1 Glucagon_secretion Decreased Glucagon Secretion Incretin_release->Glucagon_secretion GLP-1 Inhibitor Piperidine-based DPP-4 Inhibitor Inhibitor->DPP4 Inhibition

References

A Comparative Guide to the In Vitro and In Vivo Pharmacological Activity of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] A critical aspect of drug development is understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides an objective comparison of the in vitro and in vivo performance of representative piperidine-containing compounds, supported by experimental data and detailed methodologies.

Anticancer Activity of Piperine

Piperine, the primary alkaloid in black pepper, has demonstrated significant potential as an anticancer agent.[2][3][4] Its activity has been evaluated across a range of cancer cell lines and in various animal models.

Data Presentation

Table 1: In Vitro Anticancer Activity of Piperine

Cancer Cell LineAssay TypeIC50 ValueReference
4T1 (Murine Breast Cancer)MTT Assay105 ± 1.08 µM (48h), 78.52 ± 1.06 µmol/L (72h)[3]
LNCaP (Prostate Cancer)MTT Assay60 µM[5]
PC-3 (Prostate Cancer)MTT Assay75 µM[5]
DU-145 (Prostate Cancer)MTT Assay160 µM[5]
AGP01 (Gastric Cancer)MTT Assay12.06 µg/mL[6]
Tongue Squamous CarcinomaCytotoxicity Assay21.2 µM[7]
KB (Oral Squamous Carcinoma)MTT Assay~200 µM[8]

Table 2: In Vivo Anticancer Activity of Piperine

Animal ModelCancer TypeDosage and AdministrationOutcomeReference
BALB/c Mice4T1 Murine Breast Cancer2.5 and 5 mg/kg, intratumoral injectionDose-dependent suppression of primary tumor growth.[3][4]
BALB/c MiceEMT6/P Mouse Mammary Cancer25 mg/kg/day for 14 days, intraperitonealSignificant decrease in tumor size.[4]
Nude MiceLNCaP Prostate Cancer Xenograft10 mg/kg, oral gavage38% inhibition of tumor growth.[5]
Nude MiceLNCaP and DU145 Xenografts100 mg/kg/day for 1 month, intraperitoneal72% (LNCaP) and 41% (DU145) reduction in tumor growth.[4]
Nude MiceSNU-16 Gastric Cancer Xenograft30 and 60 mg/kgSignificant inhibition of xenograft tumor growth.[9]
Experimental Protocols

In Vitro Cell Viability (MTT) Assay: [3][10][11]

  • Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of piperine for specified durations (e.g., 24, 48, 72 hours).

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 540-590 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vivo Xenograft Tumor Model: [3][12]

  • Female BALB/c nude mice (5-6 weeks old) are used for the study.

  • A suspension of cancer cells (e.g., 5 x 10^5 4T1 cells in 0.1 mL PBS) is injected subcutaneously into the flank of each mouse.

  • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

  • Piperine, dissolved in a suitable vehicle (e.g., 0.2% DMSO), is administered to the treatment group via the specified route (e.g., intratumoral injection, oral gavage, or intraperitoneal injection) at the indicated doses and schedule.

  • Tumor volume is measured regularly (e.g., every two or three days) using calipers and calculated using the formula V = 0.5236 × d₁² × d₂, where d₁ is the shortest and d₂ is the longest diameter.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Signaling Pathway

Piperine has been shown to exert its anticancer effects by modulating various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[13][14][15][16]

PI3K_Akt_Pathway Piperine Piperine PI3K PI3K Piperine->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Piperine's inhibition of the PI3K/Akt signaling pathway.

Anti-inflammatory Activity of 1-Piperidinepropionic acid (1-PPA)

1-Piperidinepropionic acid (1-PPA) has demonstrated notable anti-inflammatory properties, suggesting its potential as a therapeutic agent for inflammatory conditions like sepsis.[17][18][19][20]

Data Presentation

Table 3: In Vitro Anti-inflammatory Activity of 1-PPA

Cell LineStimulantKey Cytokines MeasuredEffect of 1-PPAReference
THP-1 (Human Monocytic)Lipopolysaccharide (LPS)IL-6, TNF-αDose-dependent inhibition of cytokine expression.[17][18][19]

Table 4: In Vivo Anti-inflammatory Activity of 1-PPA

Animal ModelConditionDosage and AdministrationOutcomeReference
MiceLPS-induced SepsisNot specifiedReduced mortality, improved cardiac function, decreased lung tissue levels of IL-6, IL-1β, and IL-10.[17][18]
Experimental Protocols

In Vitro LPS-induced Inflammation in THP-1 Cells: [21][22][23][24][25]

  • THP-1 human monocytic cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • The differentiated cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

  • Various concentrations of 1-PPA are co-incubated with the LPS-stimulated cells.

  • After a specific incubation period (e.g., 6 hours), the cell culture supernatant is collected.

  • The levels of pro-inflammatory cytokines such as IL-6 and TNF-α are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vivo Mouse Model of Sepsis: [26]

  • Sepsis is induced in mice by administering a sublethal dose of LPS via intraperitoneal injection.

  • The mice are then treated with 1-PPA at a predetermined dose.

  • Survival rates are monitored over a specified period.

  • At various time points, cardiac function can be assessed using echocardiography.

  • Tissues (e.g., lung, liver) are collected to measure cytokine levels and for histopathological analysis to assess organ damage.

Experimental Workflow

Sepsis_Model_Workflow Start Start InduceSepsis Induce Sepsis in Mice (LPS Injection) Start->InduceSepsis Treatment Administer 1-PPA or Vehicle InduceSepsis->Treatment Monitor Monitor Survival & Symptoms Treatment->Monitor Assess Assess Cardiac Function & Collect Tissues Monitor->Assess Analyze Analyze Cytokine Levels & Histopathology Assess->Analyze End End Analyze->End

Workflow for the in vivo mouse model of sepsis.

Serotonin 5-HT1A Receptor Antagonism by WAY-100635

WAY-100635 is a potent and selective antagonist of the serotonin 5-HT1A receptor, widely used as a research tool to study the function of this receptor.[27][28]

Data Presentation

Table 5: In Vitro Activity of WAY-100635 at the 5-HT1A Receptor

ParameterValueReference
pIC508.87[1][27]
Apparent pA29.71 (guinea-pig ileum), 7.95 (rat hippocampus)[1][27][29]
IC500.91 nM, 1.35 nM[1][28]
Ki0.39 nM[1]

Table 6: In Vivo Antagonist Activity of WAY-100635

Animal ModelAgonistMeasured EffectID50 of WAY-100635Reference
Mouse and Rat8-OH-DPATHypothermia0.01 mg/kg s.c.[27][30]
Experimental Protocols

In Vitro Radioligand Binding Assay: [27][28]

  • Membranes are prepared from a tissue source rich in 5-HT1A receptors (e.g., rat hippocampus) or from cells expressing the recombinant human 5-HT1A receptor.

  • The membranes are incubated with a specific radioligand for the 5-HT1A receptor, such as [³H]8-OH-DPAT.

  • Increasing concentrations of WAY-100635 are added to compete with the radioligand for binding to the receptor.

  • After incubation, the bound and free radioligand are separated by rapid filtration.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The pIC50 value is calculated from the concentration of WAY-100635 that inhibits 50% of the specific binding of the radioligand.

In Vivo 8-OH-DPAT-induced Hypothermia Model: [27][31][32]

  • The basal body temperature of mice or rats is recorded.

  • Animals are pre-treated with various doses of WAY-100635 (administered subcutaneously, s.c.).

  • After a specified time, the 5-HT1A receptor agonist 8-OH-DPAT is administered to induce hypothermia.

  • Body temperature is monitored at regular intervals after 8-OH-DPAT administration.

  • The ID50 value, the dose of WAY-100635 that inhibits the hypothermic effect of 8-OH-DPAT by 50%, is determined.

Logical Relationship

Antagonist_Action WAY100635 WAY-100635 Receptor 5-HT1A Receptor WAY100635->Receptor Blocks Response Hypothermia (In Vivo Response) Receptor->Response Leads to Agonist 8-OH-DPAT (Agonist) Agonist->Receptor Activates

References

A Head-to-Head Comparison of Catalytic Systems for Piperidine Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The efficient and stereoselective synthesis of this saturated heterocycle is therefore of paramount importance. This guide provides an objective, data-driven comparison of the leading catalytic systems for piperidine synthesis, focusing on heterogeneous transition metal catalysis, homogeneous transition metal catalysis, and organocatalysis. We present quantitative performance data, detailed experimental protocols for representative reactions, and mechanistic diagrams to aid researchers in selecting the optimal catalytic strategy for their specific synthetic challenges.

At a Glance: Performance Comparison of Catalytic Systems

The choice of catalyst for piperidine synthesis is dictated by the desired substrate scope, stereochemical outcome, and process scalability. Below, we summarize the performance of representative catalysts from each major class for a characteristic transformation.

Table 1: Heterogeneous Catalysis for the Hydrogenation of Pyridine

This approach is favored for its operational simplicity and ease of catalyst separation, making it suitable for large-scale production of simple piperidines.

CatalystCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Yield (%)TONTOF (h⁻¹)
Rh/C 570806>99~100~20~3.3
Ru/C 5801005>99~100~20~4
Pd/C 56305.510098¹203.6
PtO₂ 550-70RT-HighHigh~20-
Raney Ni -150-300200-HighHigh--

¹Data for the hydrogenation of 4-pyridinecarbonitrile to 4-(aminomethyl)piperidine, involving reduction of both the ring and the nitrile group.

Table 2: Homogeneous Catalysis for the Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Bromide

Homogeneous catalysts offer superior control over stereoselectivity, making them indispensable for the synthesis of chiral piperidine derivatives.

Catalyst SystemCatalyst Loading (mol%)H₂ Pressure (psi)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)TONTOF (h⁻¹)
[Ir(cod)Cl]₂ / (R)-SynPhos 1 (Ir)6002824939293~3.9
[Ir(cod)Cl]₂ / (R,R)-f-Binaphane 1 (Ir)14505012>9996>99~8.3
[Ir(cod)Cl]₂ / MP²-SEGPHOS 1 (Ir)14506024>9595>95~4.0
Table 3: Organocatalysis for the Domino Synthesis of Polysubstituted Piperidines

Organocatalysis provides a powerful metal-free alternative for the construction of complex, multi-substituted piperidine rings with high stereocontrol, often from simple acyclic precursors.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(S)-Diphenylprolinol TMS Ether 20RT2492>20:199

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Heterogeneous Catalysis: Hydrogenation of Pyridine using Rh/C

Reaction: Pyridine → Piperidine

Procedure: A high-pressure autoclave reactor is charged with pyridine (1.0 mmol) and 5 mol% Rh/C catalyst in a suitable solvent such as ethanol or water. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 70 bar. The reaction mixture is stirred vigorously and heated to 80 °C for 6 hours. After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is diluted with ethanol and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford piperidine. The product can be further purified by distillation if necessary.

Homogeneous Catalysis: Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Bromide

Reaction: N-Benzyl-2-phenylpyridinium Bromide → (R)-N-Benzyl-2-phenylpiperidine

Procedure: In a nitrogen-filled glovebox, a vial is charged with N-benzyl-2-phenylpyridinium bromide (0.25 mmol), [{Ir(cod)Cl}₂] (1 mol % Ir), and (R)-SynPhos (2.2 mol %). The vial is sealed and removed from the glovebox. A solvent mixture of toluene/CH₂Cl₂ (1:1, 3 mL) is added via syringe. The reaction vessel is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to 600 psi. The reaction is stirred at 28 °C for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the product. The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.[1]

Organocatalysis: Domino Michael/Aminalization for Polysubstituted Piperidine Synthesis

Reaction: Propanal + (E)-N-(3-nitro-1-phenylbut-1-en-2-yl)aniline + Isopropylamine → Polysubstituted Piperidine

Procedure: To a solution of (E)-N-(3-nitro-1-phenylbut-1-en-2-yl)aniline (0.1 mmol) and (S)-diphenylprolinol TMS ether catalyst (20 mol%, 0.02 mmol) in chloroform (1.0 mL) at room temperature is added propanal (0.5 mmol). The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the polysubstituted piperidine product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and HPLC analysis on a chiral stationary phase, respectively.

Mechanistic Pathways and Workflows

The following diagrams illustrate the generalized catalytic cycles and experimental workflows for the discussed systems.

G cluster_het Heterogeneous Hydrogenation Pyridine Pyridine Adsorption Adsorption Pyridine->Adsorption H2 H₂ Catalyst_Surface Catalyst Surface (e.g., Rh/C) H2->Catalyst_Surface H₂ Dissociation Catalyst_Surface->Adsorption H_Addition1 Stepwise H₂ Addition Adsorption->H_Addition1 Desorption Desorption H_Addition1->Desorption Desorption->Catalyst_Surface Regeneration Piperidine Piperidine Desorption->Piperidine G cluster_homo Homogeneous Asymmetric Hydrogenation Ir_precatalyst [Ir(L*)]⁺ Precatalyst Active_Ir_H2 Active Ir-Dihydride Complex Ir_precatalyst->Active_Ir_H2 H2 H₂ H2->Active_Ir_H2 Substrate Pyridinium Salt Coordination Substrate Coordination Substrate->Coordination Active_Ir_H2->Coordination Insertion Hydride Insertion (Stereodetermining) Coordination->Insertion Product_Complex Product-Ir Complex Insertion->Product_Complex Product_Complex->Ir_precatalyst Catalyst Regeneration Product Chiral Piperidine Product_Complex->Product Release G cluster_org Organocatalytic Domino Reaction Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine Organocatalyst Chiral Amine Catalyst Organocatalyst->Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Nitroolefin Nitroolefin Nitroolefin->Michael_Addition Cyclization Intramolecular Cyclization/Aminalization Michael_Addition->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Hydrolysis->Organocatalyst Catalyst Regeneration Piperidine Polysubstituted Piperidine Hydrolysis->Piperidine

References

Characterization and comparison of the crystal structures of piperidine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Understanding the three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This guide provides a comparative analysis of the crystal structures of several piperidine derivatives, supported by experimental data and detailed methodologies.

Comparative Crystallographic Data

The crystal structure of a molecule reveals fundamental information about its packing in the solid state and its conformational preferences. The following table summarizes the crystallographic data for a selection of piperidine derivatives, highlighting the influence of various substituents on their crystal systems, space groups, and unit cell dimensions.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1,3-Dimethyl-2,6-diphenylpiperidin-4-one[1]C₁₉H₂₁NOTriclinicP-15.9201(2)10.9749(3)12.8247(3)86.673(2)798.30(4)2
(E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime[2]C₂₆H₂₆N₂O₂MonoclinicP2₁/c10.6265(6)12.7146(7)16.4031(8)99.524(2)2185.7(2)4
1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one[3]C₂₀H₂₀BrNO₂MonoclinicC2/c21.4006(8)14.5873(6)13.8107(5)125.368(2)3515.7(2)8
3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one[4]C₁₉H₂₁NO₂OrthorhombicPna2₁16.1899(13)8.8911(7)11.2585(9)901618.9(2)4

Note: a, b, c are unit cell lengths; β is the unit cell angle; V is the unit cell volume; Z is the number of molecules per unit cell.

Conformational Analysis of the Piperidine Ring

The conformation of the piperidine ring itself is a critical determinant of a molecule's biological activity. While the chair conformation is generally the most stable, substitutions and crystal packing forces can induce other conformations such as a boat or twist-boat.

Compound NamePiperidine Ring ConformationKey Observations
1,3-Dimethyl-2,6-diphenylpiperidin-4-one[1]ChairThe two phenyl rings and the methyl group at the C3 position all adopt equatorial orientations.
(E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime[2]ChairThe phenyl rings are attached to the piperidine ring in equatorial positions.
1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one[3]BoatThe boat conformation is adopted in this structure, with significant deviation of C1 and C4 atoms from the plane.
3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one[4]ChairThe carbonyl oxygen and the N-H bond are in equatorial positions.

Experimental Protocols

The determination of crystal structures is a meticulous process involving several key stages. The methodologies outlined below are representative of standard practices for the structural elucidation of organic compounds like piperidine derivatives.

Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5] Common techniques include:

  • Slow Evaporation: A saturated or near-saturated solution of the purified compound is prepared in a suitable solvent. The solution is filtered and allowed to stand undisturbed, permitting the solvent to evaporate slowly over days or even months to yield crystals.[6]

  • Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[6]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[6]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. Rapid cooling should be avoided as it can lead to the formation of small or poorly ordered crystals.[3]

For the derivatives listed, crystals were typically obtained by slow evaporation from solvents such as ethanol or ethyl acetate.[2]

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[5]

  • Mounting: The crystal is carefully mounted on a glass fiber or a loop with a non-interfering oil or epoxy to hold it in place.[5]

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms within the crystal.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined using a least-squares method. This process adjusts the atomic coordinates and displacement parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1][3] The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.

Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow from compound synthesis to final structural analysis.

Crystal_Structure_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth High Purity Sample Xray_Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Xray_Data_Collection Suitable Single Crystal Structure_Solution Structure Solution Xray_Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & Analysis Structure_Refinement->Validation Refined Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

References

Structure-Activity Relationship of Piperidine-4-Carboxamides as DNA Gyrase Inhibitors in Mycobacterium abscessus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant pathogenic bacteria poses a significant threat to global health. Mycobacterium abscessus, a non-tuberculous mycobacterium, is notoriously difficult to treat due to its intrinsic resistance to many common antibiotics. A promising strategy in the development of new therapeutics is the targeting of essential bacterial enzymes, such as DNA gyrase. This guide provides a comparative analysis of a series of piperidine-4-carboxamide derivatives that have been identified as potent inhibitors of M. abscessus DNA gyrase, a novel class of N-type bacterial topoisomerase inhibitors (NBTIs).

Comparative Analysis of Biological Activity

The structure-activity relationship (SAR) of a series of piperidine-4-carboxamide analogs reveals critical insights into the structural features that govern their antimycobacterial activity and DNA gyrase inhibition. The following table summarizes the in vitro activity of key compounds against M. abscessus and their inhibitory concentration against the purified DNA gyrase enzyme.

Compound IDR1 Substitution (para-position of phenyl ring)MIC (μM) against M. abscessusIC50 (μM) for DNA Gyrase Supercoiling Inhibition
844 -Cl12.54.6
844-TFM -CF31.51.9
9f -CF3 (meta-position)12.5Not Reported
5l -OCF30.6Not Reported
5r -SCF30.4Not Reported

Data extracted from multiple sources and presented for comparative analysis.[1][2][3][4]

The parent compound, 844 , demonstrates moderate activity. A significant enhancement in potency is observed with the substitution of the para-chloro group with a trifluoromethyl group (844-TFM ), resulting in an almost 10-fold increase in whole-cell activity and a more than 2-fold increase in enzymatic inhibition.[1][3] Interestingly, moving the trifluoromethyl group to the meta-position (9f ) leads to a reduction in potency, highlighting the importance of the substituent's position on the phenyl ring.[1][3] Further modifications at the para-position with trifluoromethoxy (5l ) and trifluoromethylthio (5r ) groups led to the most potent analogs in this series, with sub-micromolar minimum inhibitory concentrations.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of SAR data and for the design of future studies. The following is a representative protocol for the DNA gyrase supercoiling inhibition assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase Assay Buffer (5X): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

  • Enzyme: Purified E. coli DNA gyrase.

  • Substrate: Relaxed pBR322 plasmid DNA (1 μg/μL).

  • Stop Solution (2X GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

  • Chloroform/isoamyl alcohol (24:1 v/v).

  • Agarose and Tris-acetate-EDTA (TAE) buffer for gel electrophoresis.

  • Ethidium bromide or other DNA staining agent.

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water to the final reaction volume (e.g., 30 μL).

  • Compound Addition: Aliquot the master mix into individual reaction tubes. Add the test compounds at various concentrations. Include a no-compound control (DMSO or vehicle) and a no-enzyme control.

  • Enzyme Addition: Dilute the DNA gyrase in the dilution buffer and add it to all tubes except the no-enzyme control to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the 2X GSTEB stop solution and chloroform/isoamyl alcohol.

  • Phase Separation: Vortex the tubes briefly and centrifuge to separate the aqueous and organic phases.

  • Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified to determine the percentage of inhibition for each compound concentration. The IC50 value is then calculated from the dose-response curve.[5][6][7]

Experimental Workflow

The following diagram illustrates the key steps in the DNA gyrase supercoiling inhibition assay used to evaluate the piperidine-4-carboxamide derivatives.

experimental_workflow prep Prepare Master Mix (Buffer, Relaxed DNA, Water) add_cmpd Add Test Compounds & Controls prep->add_cmpd add_enz Initiate Reaction with DNA Gyrase add_cmpd->add_enz incubate Incubate at 37°C add_enz->incubate stop_rxn Stop Reaction (Stop Solution & Chloroform) incubate->stop_rxn centrifuge Phase Separation (Centrifugation) stop_rxn->centrifuge gel Agarose Gel Electrophoresis centrifuge->gel visualize Visualize & Quantify (Staining & Densitometry) gel->visualize calc Calculate IC50 visualize->calc

Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Signaling Pathway Context

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. The inhibition of DNA gyrase by piperidine-4-carboxamides leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death. The following diagram depicts the central role of DNA gyrase in bacterial DNA metabolism and the inhibitory action of the compounds.

signaling_pathway cluster_bacterium Bacterial Cell relaxed_dna Relaxed DNA dna_gyrase DNA Gyrase (Target Enzyme) relaxed_dna->dna_gyrase ATP -> ADP+Pi supercoiled_dna Supercoiled DNA replication DNA Replication supercoiled_dna->replication transcription Transcription supercoiled_dna->transcription dna_gyrase->supercoiled_dna cell_death Cell Death replication->cell_death transcription->cell_death p4c Piperidine-4-Carboxamides (Inhibitors) p4c->dna_gyrase Inhibition

Inhibition of DNA Gyrase by Piperidine-4-Carboxamides.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Propionyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the proper disposal of 1-Propionyl-4-piperidinecarboxylic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This document outlines step-by-step guidance for waste management, spill containment, and personal protection.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, wearing appropriate personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.[1][2][3][4]

Protective GearSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield is recommended if there is a risk of splashing.[2][4]Protects against dust particles and chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[2][3]
Protective Clothing Laboratory coat or other suitable protective clothing.[1][2]Minimizes the risk of skin exposure on arms and body.
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if dust is generated and ventilation is inadequate.[1][5]Prevents inhalation of irritating dust particles.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

For Dry Spills:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate unnecessary personnel and ensure the area is well-ventilated.[4]

  • Don PPE: Wear the personal protective equipment outlined in the table above.

  • Containment: Carefully sweep up the spilled material.[1][2] Avoid generating dust.[1][4][5]

  • Collection: Place the swept-up material into a clean, dry, and properly labeled, sealable container for disposal.[1][2]

For Wet Spills (if dissolved in a solvent):

  • Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including respiratory protection if volatile solvents are involved.

  • Containment: Use an inert absorbent material to contain the spill.

  • Collection: Carefully scoop or vacuum the absorbed material into a labeled, sealed container for disposal.[1]

  • Decontamination: Wash the spill area thoroughly with water, and collect the rinse water for disposal as hazardous waste.[1] Prevent runoff from entering drains.[1][4]

Waste Disposal Protocol

Chemical waste generators are responsible for determining if a substance is classified as a hazardous waste and must adhere to local, regional, and national regulations for its disposal.[2]

Step 1: Waste Collection and Storage

  • Collect waste this compound in a sturdy, leak-proof, and clearly labeled container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Ensure the container is kept tightly closed when not in use.[1][2]

Step 2: Disposal of Unused Product

  • Do not dispose of this compound down the drain or in the general trash.

  • Arrange for the disposal of the chemical waste through a licensed waste disposal company or your institution's environmental health and safety (EHS) office.[6] The contents must be disposed of at an authorized hazardous or special waste collection point.[1]

Step 3: Disposal of Empty Containers

  • Thoroughly empty the container of all residual chemical.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[7]

  • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[7]

  • After proper rinsing and air-drying, deface the label and dispose of the container as non-hazardous waste, or as directed by your institution's policies.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Initial Assessment cluster_product_disposal Unused Product Disposal cluster_container_disposal Empty Container Disposal start Start: Disposal of This compound assess_type Is it unused product or an empty container? start->assess_type collect_waste Collect in a labeled, sealed hazardous waste container. assess_type->collect_waste Unused Product rinse_container Thoroughly rinse container. assess_type->rinse_container Empty Container store_waste Store in a cool, dry, well-ventilated area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. store_waste->contact_ehs collect_rinseate Collect first rinse (or first three for highly toxic) as hazardous waste. rinse_container->collect_rinseate deface_label Deface container label. collect_rinseate->deface_label dispose_container Dispose of container as non-hazardous waste. deface_label->dispose_container

References

Essential Safety and Operational Guide for Handling 1-Propionyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Propionyl-4-piperidinecarboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including piperidine derivatives and carboxylic acids. It is imperative for all personnel to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for each specific laboratory procedure. This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Core Safety and Handling Precautions

This compound is a compound that requires careful handling due to the potential hazards associated with its structural components: a piperidine ring and a carboxylic acid group. Piperidine and its derivatives can be flammable, toxic, and corrosive, causing severe skin burns and eye damage.[1][2][3] Carboxylic acids can also be corrosive and may be flammable.[4] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Handling (Small Quantities) Chemical safety goggles that meet ANSI Z87.1 standards.[6]Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves before use and change them immediately if contaminated.[6][7]A standard or chemical-resistant lab coat, fully buttoned. Fully enclosed shoes made of a chemical-resistant material are mandatory.[6]Not generally required if handled in a functioning chemical fume hood.
Operations with Potential for Splash or Aerosol Generation A face shield worn over chemical safety goggles.[5][6][7]Chemical-resistant gloves (e.g., nitrile or butyl rubber). Consider double-gloving.A chemical-resistant lab coat or apron.[8]If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is required.[7]
Spill Response Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[3][8]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit, boots, and other protective clothing as needed to prevent skin contact.[8]A full-face respirator with appropriate cartridges or SCBA is necessary.[3][8]
Waste Disposal Chemical safety goggles and a face shield if splashing is possible.Chemical-resistant gloves (e.g., nitrile or butyl rubber).A chemical-resistant lab coat or apron.Use in a well-ventilated area or fume hood to avoid inhalation of any vapors.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure that safety showers and eyewash stations are readily accessible.[9]

  • Transferring: When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[6] If handling a solution, add the solid to the solvent slowly to prevent splashing.[6]

  • Engineering Controls: Always work in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5][6] For flammable piperidine derivatives, use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Post-Handling: Decontaminate the work area with an appropriate solvent and then wash with soap and water. Remove PPE in the correct order to avoid cross-contamination, starting with gloves.[6] Wash hands thoroughly after handling, even if gloves were worn.[6]

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains or release into the environment.[5][9]

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_input Risk Assessment cluster_ppe PPE Selection cluster_output Action start Start: Assess Task task Identify Handling Scenario: - Routine Handling - Splash/Aerosol Potential - Spill Response - Waste Disposal start->task eye_face Eye/Face Protection task->eye_face Select Appropriate Eye/Face Wear hand Hand Protection task->hand Select Appropriate Gloves body Body Protection task->body Select Appropriate Body Protection respiratory Respiratory Protection task->respiratory Determine Need for Respiratory Protection proceed Proceed with Task Safely eye_face->proceed hand->proceed body->proceed respiratory->proceed stop STOP! Re-evaluate Procedure proceed->stop If any PPE is unavailable

Caption: Decision workflow for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.